molecular formula C8H9BO3 B1443105 (5-Formyl-2-methylphenyl)boronic acid CAS No. 1186398-35-5

(5-Formyl-2-methylphenyl)boronic acid

Cat. No.: B1443105
CAS No.: 1186398-35-5
M. Wt: 163.97 g/mol
InChI Key: VBQDWWUYMAWKHV-UHFFFAOYSA-N
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Description

(5-Formyl-2-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
The exact mass of the compound (5-Formyl-2-methylphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Formyl-2-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Formyl-2-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-formyl-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQDWWUYMAWKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726925
Record name (5-Formyl-2-methylphenyl)boronic acid
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Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186398-35-5
Record name (5-Formyl-2-methylphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FORMYL-2-METHYLPHENYLBORONIC ACID
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Foundational & Exploratory

(5-Formyl-2-methylphenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Formyl-2-methylphenyl)boronic Acid: Properties, Synthesis, and Applications

Abstract

(5-Formyl-2-methylphenyl)boronic acid is a bifunctional organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive formyl (aldehyde) group and a versatile boronic acid moiety on a methylated phenyl ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, details common synthetic routes, and explores its significant applications, with a particular focus on its role in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Boronic acids, and particularly arylboronic acids, are of significant importance in chemistry due to their stability, low toxicity, and versatile reactivity.[1][2] The introduction of a formyl group, as seen in (5-Formyl-2-methylphenyl)boronic acid, adds another layer of synthetic utility, enabling subsequent functionalization through reactions such as reductive amination, Wittig reactions, and condensations.[2][3] This combination of functionalities makes it an invaluable intermediate for creating complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[4][5] The boronic acid group itself is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (5-Formyl-2-methylphenyl)boronic acid is essential for its effective handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 1186398-35-5[7]
Molecular Formula C8H9BO3[7]
Molecular Weight 163.97 g/mol [7]
Appearance White to off-white solid/powder[5]
Purity Typically ≥95%[7]
Storage Inert atmosphere, 2-8°C[7]

Synthesis of (5-Formyl-2-methylphenyl)boronic Acid

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.[2] A common route to (5-Formyl-2-methylphenyl)boronic acid would likely start from a corresponding halogenated benzaldehyde derivative.

A generalized synthetic pathway is illustrated below:

Synthesis_Pathway cluster_0 Step 1: Metal-Halogen Exchange cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 5-Bromo-2-methylbenzaldehyde B Organolithium or Grignard Reagent A->B e.g., n-BuLi, THF, -78°C C Trialkyl borate (e.g., B(OiPr)3) B->C Reaction with borate D Intermediate Boronate Ester C->D E (5-Formyl-2-methylphenyl)boronic acid D->E Acidic workup (e.g., HCl) Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 boronate_complex [R²B(OH)₃]⁻ boronate_complex->transmetalation Base reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X). [6]2. Transmetalation: The organic group (R²) from the activated boronic acid (in the form of a boronate complex) is transferred to the palladium center. [6]3. Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. [6]

Derivatization via the Formyl Group

The aldehyde functionality of (5-Formyl-2-methylphenyl)boronic acid provides a gateway for further molecular elaboration. This is particularly useful in multi-step syntheses where the boronic acid is first used in a coupling reaction, and the formyl group is subsequently modified. Common transformations include:

  • Reductive Amination: Formation of amines by reaction with an amine followed by reduction.

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Condensation Reactions: Such as the Knoevenagel or aldol condensations.

These reactions significantly expand the synthetic utility of this building block, allowing for the creation of a wide array of complex structures. [2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of (5-Formyl-2-methylphenyl)boronic acid with an aryl bromide.

Objective: To synthesize 4'-(5-Formyl-2-methylphenyl)acetophenone.

Materials:

  • (5-Formyl-2-methylphenyl)boronic acid

  • 4-Bromoacetophenone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add (5-Formyl-2-methylphenyl)boronic acid (1.2 equivalents), 4-bromoacetophenone (1.0 equivalent), potassium carbonate (2.5 equivalents), palladium(II) acetate (3 mol%), and triphenylphosphine (6 mol%).

  • Solvent Addition: Add a 3:1 mixture of toluene and deionized water to the flask.

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a common and effective catalyst system for Suzuki-Miyaura couplings. [9]* Base: Potassium carbonate is a widely used base to activate the boronic acid for transmetalation. [9]* Solvent System: The two-phase toluene/water system is effective for dissolving both the organic and inorganic reagents. [9]

Safety and Handling

(5-Formyl-2-methylphenyl)boronic acid, like other boronic acids, requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. [10] Precautionary Measures:

  • Handle in a well-ventilated area or fume hood. * Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [10]* Avoid breathing dust. * Store in a tightly closed container in a dry, cool place, preferably under an inert atmosphere. [7] In case of contact, immediately flush the affected area with plenty of water. [10]If irritation persists, seek medical attention. [10]

Conclusion

(5-Formyl-2-methylphenyl)boronic acid is a highly valuable and versatile building block in modern organic chemistry. Its bifunctional nature allows for sequential and diverse chemical transformations, making it a key intermediate in the synthesis of complex organic molecules. Its primary role in Suzuki-Miyaura cross-coupling reactions, coupled with the reactivity of its formyl group, provides chemists with a powerful tool for drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full synthetic potential.

References

  • Frontier Specialty Chemicals. 5-Formyl-2-methylphenylboronic acid pinacol ester.

  • Lead Sciences. (5-Formyl-2-methylphenyl)boronic acid.

  • Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3633.

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery.

  • Dąbrowski, M., et al. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 22(12), 2045.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers.

  • Chem-Impex. 4-Formylphenylboronic acid.

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of (5-Formylfuran-2-yl)boronic Acid in Organic Synthesis.

  • Sigma-Aldrich. 5-Formyl-2-thienylboronic acid.

  • PubChem. 5-Formyl-2-thiopheneboronic acid.

  • CP Lab Chemicals. 2-Formyl-5-methylphenylboronic acid, min 96%, 5 grams.

  • BioCrick. 5-Formyl-2-furylboronic acid.

  • Sigma-Aldrich. Safety Data Sheet for (2-Formylphenyl)boronic acid.

  • Fisher Scientific. Safety Data Sheet for 5-Formylfuran-2-boronic acid.

  • CymitQuimica. Boronic acid, B-[2-formyl-5-(phenylmethoxy)phenyl]-.

  • Sigma-Aldrich. Safety Data Sheet for (4-methylphenyl)boronic acid.

  • Wikipedia. Suzuki reaction.

  • Fisher Scientific. Safety Data Sheet for 2-Formylfuran-5-boronic acid.

  • TCI Chemicals. Safety Data Sheet for 5-Formyl-2-thiopheneboronic Acid.

  • Maccarone, G., et al. (2015). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. European Journal of Organic Chemistry, 2015(12), 2636-2640.

  • Sigma-Aldrich. 5-Formyl-2-thienylboronic acid Properties.

  • Google Patents. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.

  • ResearchGate. Protodeboronation of 5-formyl-2-thiopheneboronic acid.

  • BLDpharm. BD8086[40138-17-8]2-Formyl-5-methylphenylboronic acid.

  • Al-Zoubi, R. M. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

  • NINGBO INNO PHARMCHEM CO., LTD. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.

  • ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.

  • Organic Chemistry Portal. Suzuki Coupling.

  • ChemicalBook. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR spectrum.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

Sources

An In-depth Technical Guide to (5-Formyl-2-methylphenyl)boronic acid (CAS: 1186398-35-5) and its Pinacol Ester Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Synthetic Utility of a Bifunctional Building Block

(5-Formyl-2-methylphenyl)boronic acid is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring both a reactive formyl group and a synthetically adaptable boronic acid moiety, positions it as a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its more stable and commonly utilized pinacol ester derivative, 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

Physicochemical Properties and Handling

(5-Formyl-2-methylphenyl)boronic acid is a white solid with the chemical formula C₈H₉BO₃ and a molecular weight of 163.97 g/mol [1][2]. While the free boronic acid is available, it is often used in its more stable pinacol ester form to prevent dehydration to the corresponding boroxine and to facilitate purification and handling. The pinacol ester is also a white solid, with a molecular formula of C₁₄H₁₉BO₃ and a molecular weight of 246.11 g/mol [1].

Table 1: Key Properties of (5-Formyl-2-methylphenyl)boronic acid and its Pinacol Ester

Property(5-Formyl-2-methylphenyl)boronic acid4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS Number 1186398-35-5847560-50-3[1]
Molecular Formula C₈H₉BO₃[1]C₁₄H₁₉BO₃[1]
Molecular Weight 163.97 g/mol [1]246.11 g/mol [1]
Appearance White solidWhite solid[1]
Purity Typically >95%Typically >98%[1]
Storage Inert atmosphere, 2-8°C3-5 °C[1]
Solubility -Soluble in ethyl acetate, dichloromethane, chloroform, diethyl ether[1]

Expert Insight: The use of the pinacol ester is highly recommended for most applications. Boronic acids are prone to trimerization to form boroxines upon standing, which can complicate stoichiometry and reactivity in subsequent reactions. The pinacol protecting group enhances stability, improves solubility in organic solvents, and is generally stable to a wide range of reaction conditions, yet can be readily cleaved if the free boronic acid is required.

Synthesis and Characterization

The synthesis of (5-Formyl-2-methylphenyl)boronic acid and its pinacol ester typically starts from a halogenated benzaldehyde derivative. A common route involves the Miyaura borylation reaction.

Synthesis_Pathway start 3-Bromo-4-methylbenzaldehyde reagents1 Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) intermediate 4-Methyl-3-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)benzaldehyde (Pinacol Ester) start:e->intermediate:w Miyaura Borylation reagents2 Hydrolysis (e.g., aqueous acid) product (5-Formyl-2-methylphenyl)boronic acid intermediate:e->product:w Deprotection

Diagram 1: General synthetic route to (5-Formyl-2-methylphenyl)boronic acid.

Experimental Protocol: Synthesis of 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

This protocol is a representative example of a Miyaura borylation reaction.

Materials:

  • 3-Bromo-4-methylbenzaldehyde

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a dry, argon-purged flask, add 3-bromo-4-methylbenzaldehyde (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired pinacol ester as a white solid.

Trustworthiness of the Protocol: This method is a well-established and reliable procedure for the synthesis of arylboronic esters. The use of a palladium catalyst and a suitable base is crucial for the catalytic cycle to proceed efficiently. The inert atmosphere is necessary to prevent the degradation of the catalyst and the boronic ester product.

Characterization

Expected Spectroscopic Data for 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.0 (s, 1H, -CHO)

    • δ ~8.0-7.8 (m, 2H, Ar-H)

    • δ ~7.4 (d, 1H, Ar-H)

    • δ ~2.6 (s, 3H, Ar-CH₃)

    • δ ~1.35 (s, 12H, -C(CH₃)₂)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~192 (-CHO)

    • δ ~140-130 (Ar-C)

    • δ ~84 (-O-C(CH₃)₂)

    • δ ~25 (-C(CH₃)₂)

    • δ ~20 (Ar-CH₃)

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₄H₁₉BO₃ [M+H]⁺: 247.1500; found: 247.1505.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of (5-Formyl-2-methylphenyl)boronic acid and its pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid/ester and an organic halide or triflate, providing a versatile method for the synthesis of biaryls and other conjugated systems. The presence of the formyl group allows for further synthetic transformations, making this reagent a valuable tool for building molecular complexity.

Suzuki_Coupling_Workflow cluster_reactants Reactants boronic_ester 4-Methyl-3-(pinacolato)benzaldehyde reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) aryl_halide Aryl/Heteroaryl Halide (Ar-X) product Coupled Product (Biaryl Aldehyde) reagents:e->product:w Suzuki-Miyaura Coupling

Diagram 2: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Coupling Protocol

Reaction: Coupling of 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with an aryl bromide.

Materials:

  • 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, the aryl bromide, and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir under an inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Causality in Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be used and may require optimization for specific substrates.

  • Base: An aqueous base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate is a cost-effective choice, but other bases like cesium carbonate or sodium carbonate can also be employed.

  • Solvent System: The use of a biphasic solvent system like dioxane/water is common and facilitates the dissolution of both the organic and inorganic reagents.

Self-Validating System: The progress of the reaction can be reliably monitored by chromatographic techniques. The disappearance of the starting materials and the appearance of a new, less polar spot (by TLC) corresponding to the biaryl product indicates a successful reaction. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Stability and Reactivity Considerations

As previously mentioned, the free (5-Formyl-2-methylphenyl)boronic acid is susceptible to dehydration to form a cyclic trimer known as a boroxine. This process is reversible in the presence of water. The pinacol ester is significantly more stable towards this process.

Formyl-substituted phenylboronic acids can exhibit interesting reactivity. The formyl group is electron-withdrawing, which can influence the electronic properties of the boronic acid and its reactivity in cross-coupling reactions. In some cases, intramolecular interactions between the formyl oxygen and the boron atom can occur, potentially affecting the compound's conformation and reactivity.

A key potential side reaction in Suzuki-Miyaura couplings is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is often promoted by acidic or basic conditions and elevated temperatures. The choice of reaction conditions, particularly the base and solvent, can be crucial in minimizing this undesired pathway.

Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Specific Hazards:

  • The toxicological properties of (5-Formyl-2-methylphenyl)boronic acid have not been thoroughly investigated. It is advisable to treat it as a potentially hazardous substance.

  • Analogous boronic acids are known to cause skin and eye irritation.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • For long-term storage, an inert atmosphere (argon or nitrogen) is recommended, especially for the free boronic acid, to prevent degradation.

Conclusion

(5-Formyl-2-methylphenyl)boronic acid, and more commonly its pinacol ester, is a valuable and versatile reagent in modern organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions, combined with the presence of a readily transformable formyl group, makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in research and development.

References

  • Frontier Specialty Chemicals. 5-Formyl-2-methylphenylboronic acid pinacol ester.

  • PubChemLite. 5-formyl-2-methylphenylboronic acid (C8H9BO3).

  • ChemicalBook. 4-(2-[4-(4,4,5,5-TETRAMETHYL-[1][3][4]DIOXABOROLAN-2-YL)-PHENOXY]-ETHYL)-MORPHOLINE synthesis.

  • Lead Sciences. (5-Formyl-2-methylphenyl)boronic acid.

  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

  • Organic Synthesis. Suzuki-Miyaura Coupling.

  • Sigma-Aldrich. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde AldrichCPR.

  • Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.

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An In-depth Technical Guide to (5-Formyl-2-methylphenyl)boronic acid: Structure, Synthesis, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility as coupling partners.[1] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction has become an indispensable tool in the synthesis of a wide array of complex molecules, from pharmaceuticals to advanced materials.[2][3] Among the vast family of arylboronic acids, those bearing additional functional groups, such as (5-Formyl-2-methylphenyl)boronic acid, offer a unique synthetic advantage, serving as bifunctional building blocks for the construction of intricate molecular architectures.

Part 1: Molecular Structure and Physicochemical Properties

(5-Formyl-2-methylphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a boronic acid group, a formyl (aldehyde) group, and a methyl group. The strategic placement of these functionalities imparts a unique reactivity profile, making it a valuable intermediate in multi-step synthetic sequences.

Core Structure and Functional Groups

The core of the molecule is a benzene ring with three substituents:

  • Boronic Acid Group (-B(OH)₂): Located at the 1-position, this group is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

  • Methyl Group (-CH₃): Positioned at the 2-position (ortho to the boronic acid), the methyl group can influence the steric and electronic properties of the boronic acid, potentially affecting its reactivity in coupling reactions.

  • Formyl Group (-CHO): Situated at the 5-position (para to the methyl group), the aldehyde functionality provides a site for a wide range of subsequent chemical transformations. This includes, but is not limited to, reductive amination, Wittig reactions, and condensation reactions, allowing for further molecular elaboration.

The Pinacol Ester: A More Stable Analogue

In many synthetic applications, (5-Formyl-2-methylphenyl)boronic acid is used in its pinacol ester form, also known as 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. The pinacol ester moiety enhances the compound's stability compared to the free boronic acid, making it less prone to dehydration and protodeboronation, and thus easier to handle and store.[4] However, it remains sensitive to hydrolysis, particularly under aqueous conditions.[4]

Physicochemical Properties

A summary of the key physicochemical properties of (5-Formyl-2-methylphenyl)boronic acid and its pinacol ester is provided in the table below.

Property(5-Formyl-2-methylphenyl)boronic acid(5-Formyl-2-methylphenyl)boronic acid pinacol ester
Molecular Formula C₈H₉BO₃C₁₄H₁₉BO₃
Molecular Weight 163.97 g/mol 246.11 g/mol [4]
CAS Number 1186398-35-5847560-50-3[4]
Appearance White to off-white solidWhite solid[4]
Solubility Soluble in organic solvents like methanol, ethanol, and DMSOSoluble in ethyl acetate, dichloromethane, chloroform, and diethyl ether[4]

Part 2: Synthesis and Characterization

The synthesis of formyl-substituted phenylboronic acids requires careful consideration of the reactive aldehyde group, which is incompatible with the organometallic intermediates typically used in boronic acid synthesis. Therefore, a protection-deprotection strategy is commonly employed.

General Synthetic Approach

A general and plausible synthetic route to (5-Formyl-2-methylphenyl)boronic acid and its pinacol ester is outlined below. This approach is based on established methods for the synthesis of similar functionalized arylboronic acids.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of (5-Formyl-2-methylphenyl)boronic acid and its pinacol ester.

Detailed Experimental Protocol (Illustrative)

The following is a representative, step-by-step protocol for the synthesis of the pinacol ester, which is often the preferred reagent for subsequent reactions.

Step 1: Protection of the Formyl Group

  • To a solution of 3-bromo-4-methylbenzaldehyde in an appropriate solvent (e.g., toluene), add a suitable protecting group reagent such as ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and neutralize the acid. Extract the protected aldehyde with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.

Step 2: Borylation

  • Dissolve the protected bromo-aldehyde in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a strong base such as n-butyllithium to effect a lithium-halogen exchange, or alternatively, form the Grignard reagent by reacting with magnesium turnings.

  • To the resulting organometallic species, add a boronic ester such as isopropoxy pinacol borane (B₂pin₂) or trimethyl borate.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

Step 3: Deprotection and Isolation

  • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., dilute HCl).

  • The acidic conditions will also facilitate the deprotection of the formyl group.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (5-Formyl-2-methylphenyl)boronic acid pinacol ester.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (around 10 ppm), aromatic protons in the region of 7-8 ppm, a singlet for the methyl group protons (around 2.5 ppm), and a characteristic singlet for the twelve equivalent protons of the pinacol group (around 1.3 ppm).

  • ¹³C NMR: The carbon NMR spectrum should reveal a signal for the carbonyl carbon of the aldehyde (around 190 ppm), aromatic carbons in the 120-150 ppm range, the methyl carbon (around 20 ppm), the quaternary carbons of the pinacol group (around 84 ppm), and the methyl carbons of the pinacol group (around 25 ppm).

  • IR Spectroscopy: The infrared spectrum will show a strong carbonyl stretch for the aldehyde group (around 1700 cm⁻¹), C-H stretches for the aromatic and aliphatic protons, and B-O stretching vibrations.

Part 3: Applications in Organic Synthesis and Drug Discovery

The dual functionality of (5-Formyl-2-methylphenyl)boronic acid makes it a powerful tool for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This reaction allows for the efficient formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the aryl halide (1.0 equiv), (5-Formyl-2-methylphenyl)boronic acid or its pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

A Gateway to Bioactive Molecules

The products of the Suzuki-Miyaura coupling using (5-Formyl-2-methylphenyl)boronic acid are themselves valuable intermediates. The retained formyl group can be further functionalized to introduce a variety of pharmacophores. For instance, it can be converted to an amine via reductive amination, an alkene via a Wittig reaction, or a carboxylic acid via oxidation. This versatility makes it a key building block in the synthesis of drug candidates. For example, similar formyl-substituted boronic acids have been instrumental in the synthesis of inhibitors of enzymes such as HIV-1 integrase and epidermal growth factor receptor. The strategic placement of the methyl and formyl groups can also influence the conformational properties of the final molecule, which is a critical aspect of rational drug design.

Development of Fluorescent Probes

Boronic acids and their esters have also found applications in the development of fluorescent probes for the detection of reactive oxygen species and metal ions in biological systems.[4] The electronic properties of the biaryl system formed after a Suzuki coupling can be tuned to create molecules with specific fluorescence characteristics. The formyl group can be used to attach the fluorophore to other molecules or to modulate its photophysical properties.

Conclusion

(5-Formyl-2-methylphenyl)boronic acid and its pinacol ester are highly valuable and versatile reagents in modern organic chemistry. The presence of both a boronic acid (or ester) functionality and a reactive aldehyde group within the same molecule provides a powerful platform for the efficient synthesis of complex, highly functionalized molecules. Its pivotal role in Suzuki-Miyaura cross-coupling reactions, combined with the potential for subsequent transformations of the formyl group, makes it an indispensable tool for researchers and scientists, particularly those engaged in drug discovery and the development of novel functional materials. The continued exploration of the reactivity of this and similar bifunctional building blocks will undoubtedly lead to the discovery of new and innovative synthetic methodologies and the creation of novel molecules with significant biological and material properties.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. Method of producing 5-formyl-2-furylboronic acid.
  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Amerigo Scientific. 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. [Link]

  • The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • MDPI. Exploring the Applications of (5-Formylfuran-2-yl)boronic Acid in Organic Synthesis. [Link]

  • The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

  • ResearchGate. Synthesis, Crystal Structure and DFT Study of COMPOUND methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (5-Formyl-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (5-Formyl-2-methylphenyl)boronic acid in Modern Organic Synthesis

(5-Formyl-2-methylphenyl)boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the presence of two key functional groups: a boronic acid and a formyl (aldehyde) group, attached to a substituted phenyl ring. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[1] This reaction's tolerance for a wide variety of functional groups makes it an invaluable method for constructing complex molecular architectures.[2] The aldehyde group, on the other hand, serves as a versatile handle for a plethora of chemical transformations, including reductive amination, oxidation, and condensation reactions. This dual reactivity makes (5-Formyl-2-methylphenyl)boronic acid a valuable building block in the synthesis of novel pharmaceuticals and functional materials. Boronic acids and their derivatives are integral to drug discovery, with several boron-containing drugs approved for therapeutic use.[3][4]

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to (5-Formyl-2-methylphenyl)boronic acid, tailored for researchers and professionals in drug development and organic synthesis. We will delve into the strategic considerations behind the chosen synthetic route, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization.

Strategic Approach: The Miyaura Borylation Pathway

A robust and widely applicable method for the synthesis of arylboronic acids is the Miyaura borylation reaction.[5][6][7] This palladium-catalyzed cross-coupling reaction allows for the direct formation of a carbon-boron bond by reacting an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[5][6] This method offers several advantages over traditional approaches that often involve the use of highly reactive organolithium or Grignard reagents, including milder reaction conditions and a broader tolerance of functional groups.[6]

A key consideration in the synthesis and handling of boronic acids is their propensity for protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[8] To circumvent this and to facilitate purification and storage, the synthesis is often directed towards the formation of a more stable boronic ester intermediate, such as a pinacol ester.[1] The pinacol ester of (5-Formyl-2-methylphenyl)boronic acid is more stable and easier to handle than the free boronic acid.[1] While pinacol esters are generally stable, they can be sensitive to hydrolysis, especially under aqueous conditions.[1]

The proposed synthetic pathway commences with the readily available starting material, 3-bromo-4-methylbenzaldehyde.

Synthetic Pathway 3-bromo-4-methylbenzaldehyde 3-bromo-4-methylbenzaldehyde 5-Formyl-2-methylphenyl)boronic acid pinacol ester 5-Formyl-2-methylphenyl)boronic acid pinacol ester 3-bromo-4-methylbenzaldehyde->5-Formyl-2-methylphenyl)boronic acid pinacol ester Miyaura Borylation (Pd catalyst, base, B₂pin₂) (5-Formyl-2-methylphenyl)boronic acid (5-Formyl-2-methylphenyl)boronic acid 5-Formyl-2-methylphenyl)boronic acid pinacol ester->(5-Formyl-2-methylphenyl)boronic acid Hydrolysis (optional)

Caption: Overall synthetic strategy for (5-Formyl-2-methylphenyl)boronic acid.

Experimental Protocol: Synthesis of (5-Formyl-2-methylphenyl)boronic acid pinacol ester

This protocol details the synthesis of the stable pinacol ester intermediate, 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, via a Miyaura borylation reaction.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
3-Bromo-4-methylbenzaldehyde36276-24-1199.045.0 g25.1 mmol
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.947.0 g27.6 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.740.55 g0.75 mmol
Potassium Acetate (KOAc)127-08-298.147.4 g75.3 mmol
1,4-Dioxane (anhydrous)123-91-188.11100 mL-
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromo-4-methylbenzaldehyde (5.0 g, 25.1 mmol), bis(pinacolato)diboron (7.0 g, 27.6 mmol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.55 g, 0.75 mmol), and potassium acetate (7.4 g, 75.3 mmol).

  • Solvent Addition and Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Add 100 mL of anhydrous 1,4-dioxane to the flask via a cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the Celite® pad with ethyl acetate (3 x 30 mL).

  • Extraction: Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (5-Formyl-2-methylphenyl)boronic acid pinacol ester as a white solid.

Expected Yield and Purity

The expected yield of the purified pinacol ester is typically in the range of 70-85%. The purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. A purity of >98% is generally achievable.[1]

The Catalytic Cycle of Miyaura Borylation

The mechanism of the Miyaura borylation reaction involves a catalytic cycle with a palladium(0) species as the active catalyst.

Miyaura Borylation Cycle cluster_legend Legend Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation B₂pin₂ Base Ar-Pd(II)-Bpin Ar-Pd(II)-Bpin Transmetalation->Ar-Pd(II)-Bpin Reductive Elimination Reductive Elimination Ar-Pd(II)-Bpin->Reductive Elimination Reductive Elimination->Pd(0) Ar-Bpin Ar-X Ar-X Ar-Bpin Ar-Bpin Pd(II) Pd(II)

Caption: Catalytic cycle of the Miyaura borylation reaction.

Characterization of (5-Formyl-2-methylphenyl)boronic acid pinacol ester

Accurate characterization of the synthesized product is crucial for its use in subsequent reactions. The following are expected analytical data for 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

TechniqueExpected Data
¹H NMR Signals corresponding to the aldehydic proton, aromatic protons, the methyl group protons, and the pinacol methyl protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, the methyl carbon, and the carbons of the pinacol group.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product.
Appearance White to off-white solid.[1]

Optional: Hydrolysis to (5-Formyl-2-methylphenyl)boronic acid

For applications requiring the free boronic acid, the pinacol ester can be hydrolyzed. However, it is often advantageous to use the more stable pinacol ester directly in subsequent reactions like the Suzuki-Miyaura coupling.[5] If the free boronic acid is required, a mild acidic workup can be employed.

Hydrolysis Protocol
  • Dissolution: Dissolve the purified (5-Formyl-2-methylphenyl)boronic acid pinacol ester in a mixture of tetrahydrofuran (THF) and water.

  • Acidification: Add a mild acid, such as dilute hydrochloric acid or acetic acid, and stir the mixture at room temperature.

  • Extraction and Isolation: After the hydrolysis is complete (monitored by TLC), extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the (5-Formyl-2-methylphenyl)boronic acid.

Purification and Handling of Formylphenylboronic Acids

Crude formylphenylboronic acids can be purified by dissolving them in a slightly alkaline aqueous solution (pH 8-11), followed by extraction with an organic solvent to remove non-acidic impurities.[9] The aqueous layer is then acidified to precipitate the pure boronic acid, which can be collected by filtration.[9] It is important to perform this purification at low temperatures (5-10 °C) to avoid potential side reactions like the Cannizzaro reaction.[9]

Safety and Handling Considerations

  • Reagents: Handle all reagents in a well-ventilated fume hood. Organoboron compounds should be handled with care. Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE). Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Reactions: The Miyaura borylation reaction should be carried out under an inert atmosphere to prevent the degradation of the catalyst and reagents.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The Miyaura borylation provides a reliable and high-yielding pathway for the synthesis of (5-Formyl-2-methylphenyl)boronic acid, proceeding through its stable pinacol ester intermediate. This method's tolerance for the aldehyde functionality makes it a superior choice over more traditional organometallic routes. The resulting bifunctional molecule is a valuable asset for synthetic chemists, enabling the construction of complex molecular frameworks for applications in drug discovery and materials science. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can confidently synthesize this important building block for their research endeavors.

References

A Technical Guide to the Spectroscopic Characterization of (5-Formyl-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Formyl-2-methylphenyl)boronic acid (also known as 4-methyl-3-boronobenzaldehyde) is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating both a reactive aldehyde and a versatile boronic acid moiety, makes it a valuable building block in organic synthesis. The aldehyde group serves as a handle for forming imines, oximes, and other derivatives, while the boronic acid is a cornerstone of Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A precise understanding of its molecular structure is paramount for its effective application, and this is unequivocally established through a combination of modern spectroscopic techniques.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (5-Formyl-2-methylphenyl)boronic acid. The interpretation herein is grounded in fundamental principles and validated by comparative data from analogous structures, offering a comprehensive spectroscopic profile for this important reagent.

Molecular Structure and Spectroscopic Correlation

A clear mapping of the molecular structure to the expected spectroscopic signals is crucial for accurate data interpretation. The diagram below illustrates the IUPAC numbering of the (5-Formyl-2-methylphenyl)boronic acid molecule, which will be referenced throughout this guide.

Caption: Molecular structure of (5-Formyl-2-methylphenyl)boronic acid with IUPAC numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (5-Formyl-2-methylphenyl)boronic acid, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a detailed picture of the electronic environment of each proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) are key parameters for signal assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.05 Singlet (s) 1H H-8 (CHO) The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group, resulting in a characteristic downfield shift.
~8.20 Singlet (br s) 2H B(OH)₂ Protons on the boronic acid hydroxyl groups are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and water content.
~7.95 Doublet (d) 1H H-4 This proton is ortho to the electron-withdrawing formyl group, leading to a significant downfield shift. It is split by the adjacent H-5.
~7.85 Doublet of doublets (dd) 1H H-5 This proton is coupled to both H-4 and H-2, resulting in a doublet of doublets.
~7.40 Doublet (d) 1H H-2 This proton is ortho to the electron-donating methyl group, shifting it slightly upfield compared to the other aromatic protons. It is coupled to H-5.

| ~2.50 | Singlet (s) | 3H | H-7 (CH₃) | The methyl protons appear as a singlet in a typical aliphatic region. |

Note: The predicted values are based on established chemical shift theory and data from analogous substituted benzaldehydes and phenylboronic acids. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~193.0 C-8 (CHO) The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.
~145.0 C-6 This carbon is attached to the electron-donating methyl group.
~137.0 C-1 The carbon atom bearing the formyl group.
~135.0 C-4 Aromatic carbon deshielded by the adjacent formyl group.
~130.0 C-5 Aromatic carbon.
~128.0 C-2 Aromatic carbon.
~133.0 C-3 The carbon attached to the boronic acid group; its chemical shift is influenced by the boron atom. The signal may be broad due to quadrupolar relaxation of the boron nucleus.

| ~21.0 | C-7 (CH₃) | The methyl carbon appears in the typical upfield aliphatic region. |

Note: These are estimated chemical shifts. Experimental verification is required for definitive assignment.

Experimental Protocol: NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Place tube in NMR spectrometer prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H spectrum acq2->acq3 acq4 Acquire ¹³C spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate and pick peaks proc2->proc3

Caption: A generalized workflow for acquiring NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of (5-Formyl-2-methylphenyl)boronic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those on the B(OH)₂ group.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. The sample is then placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity. Standard pulse programs are used to acquire both ¹H and ¹³C NMR spectra.

  • Processing: The raw data (Free Induction Decay) is processed using a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased and baseline-corrected to ensure accurate integration and peak picking.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Table 3: Characteristic IR Absorption Bands for (5-Formyl-2-methylphenyl)boronic acid

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3500-3200 (broad) O-H stretch Boronic acid, B(OH)₂ The broadness of this peak is due to intermolecular hydrogen bonding between the boronic acid molecules in the solid state.
3100-3000 C-H stretch Aromatic C-H Characteristic stretching vibrations for sp² C-H bonds on the phenyl ring.
2980-2850 C-H stretch Aliphatic C-H (CH₃) Stretching vibrations for the sp³ C-H bonds of the methyl group.
2850-2820 & 2750-2720 C-H stretch Aldehyde C-H This pair of weak to medium bands, known as a Fermi doublet, is highly diagnostic for the aldehyde functional group.
~1700 (strong, sharp) C=O stretch Aldehyde C=O This is typically one of the most intense peaks in the spectrum and is a definitive indicator of the carbonyl group. Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic aldehyde.
1600-1450 C=C stretch Aromatic ring These absorptions arise from the stretching vibrations within the benzene ring.

| ~1350 | B-O stretch | Boronic acid B-O | The stretching vibration of the boron-oxygen single bond is a key indicator for the presence of the boronic acid moiety. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid (5-Formyl-2-methylphenyl)boronic acid is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. This method requires minimal sample preparation and is non-destructive.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is a highly sensitive technique that involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Predicted Mass Spectrometry Data

For (5-Formyl-2-methylphenyl)boronic acid (Molecular Formula: C₈H₉BO₃, Molecular Weight: 164.06 g/mol ), the following ions are predicted in a high-resolution mass spectrum:

Table 4: Predicted m/z Values for Key Ions

Adduct Predicted m/z Ionization Mode
[M+H]⁺ 165.07175 Positive
[M+Na]⁺ 187.05369 Positive
[M-H]⁻ 163.05719 Negative

| [M+H-H₂O]⁺ | 147.06173 | Positive |

Data sourced from PubChemLite.[1]

Interpretation:

  • The [M+H]⁺ and [M+Na]⁺ ions in positive ion mode, or the [M-H]⁻ ion in negative ion mode, would confirm the molecular weight of the compound.

  • The [M+H-H₂O]⁺ peak is a common fragment for boronic acids, representing the loss of a water molecule from the protonated parent molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing highly accurate mass measurements.

Experimental Protocol: Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation prep1 Prepare a dilute solution prep2 (~1 mg/mL) in a suitable solvent prep1->prep2 prep3 (e.g., Methanol, Acetonitrile) prep2->prep3 acq1 Infuse sample into ion source (e.g., ESI) prep3->acq1 acq2 Ionize molecules acq1->acq2 acq3 Separate ions in mass analyzer acq2->acq3 acq4 Detect ions acq3->acq4 proc1 Generate mass spectrum acq4->proc1 proc2 Identify molecular ion peak proc1->proc2 proc3 Analyze fragmentation pattern proc2->proc3

Caption: A typical workflow for mass spectrometry analysis.

  • Sample Preparation: A dilute solution of the analyte is prepared in a solvent compatible with the ionization source, such as methanol or acetonitrile.

  • Ionization: The solution is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and usually produces the protonated molecule [M+H]⁺.

  • Analysis and Detection: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio. The detector then records the abundance of each ion.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous structural confirmation of (5-Formyl-2-methylphenyl)boronic acid. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key aldehyde, methyl, and boronic acid functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and elemental composition of the compound. This comprehensive spectroscopic dataset serves as a reliable reference for researchers, ensuring the identity and purity of this versatile synthetic building block.

References

Solubility of (5-Formyl-2-methylphenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (5-Formyl-2-methylphenyl)boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (5-Formyl-2-methylphenyl)boronic acid in organic solvents, a critical parameter for its application in organic synthesis and drug development. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document synthesizes information from closely related analogs, primarily phenylboronic acid, to establish a predictive framework for its solubility behavior. We delve into the underlying chemical principles governing the solubility of arylboronic acids, including the influence of substituents, solvent properties, and the equilibrium between the acid and its boroxine anhydride. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of solubility, empowering researchers to generate precise data for their specific applications. The narrative is grounded in established scientific literature, ensuring technical accuracy and providing actionable insights for scientists and drug development professionals.

Introduction: The Significance of (5-Formyl-2-methylphenyl)boronic acid

(5-Formyl-2-methylphenyl)boronic acid is a bifunctional organic compound of significant interest in contemporary chemical research. It features a boronic acid moiety, renowned for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Additionally, the presence of a formyl (aldehyde) group and a methyl substituent on the phenyl ring provides sites for further chemical transformations, making it a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2]

The success of synthetic procedures and the formulation of boronic acid-containing compounds are critically dependent on their solubility in various media.[3] Solvent selection impacts reaction kinetics, product yields, purification strategies, and ultimately, the bioavailability of drug candidates.[4] An in-depth understanding of the solubility of (5-Formyl-2-methylphenyl)boronic acid is therefore not merely academic but a practical necessity for its effective utilization.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which is influenced by both solute-solute and solute-solvent interactions. For arylboronic acids, several key factors dictate their solubility profiles.

Molecular Structure and Intermolecular Forces

(5-Formyl-2-methylphenyl)boronic acid possesses both polar and non-polar characteristics. The boronic acid group, -B(OH)₂, is capable of forming strong hydrogen bonds, both as a donor (from the -OH groups) and as an acceptor (at the oxygen atoms). The formyl group also contributes to the molecule's polarity. The methylphenyl ring, conversely, is largely non-polar. The overall solubility will be a balance of these competing characteristics.

The interplay of these functional groups dictates the compound's interaction with different solvents:

  • Polar Protic Solvents: Solvents like alcohols can engage in hydrogen bonding with the boronic acid and formyl groups, potentially leading to good solubility.

  • Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and ethers can act as hydrogen bond acceptors, interacting favorably with the -OH groups of the boronic acid. Ethers and ketones have been shown to be excellent solvents for phenylboronic acid.[5][6]

  • Non-Polar Solvents: Hydrocarbons like methylcyclohexane are unlikely to be effective solvents due to their inability to form strong interactions with the polar functional groups of the molecule. Phenylboronic acid exhibits very low solubility in hydrocarbons.[5][6]

  • Chlorinated Solvents: Solvents like chloroform can offer moderate solubility, likely through dipole-dipole interactions.[5][6]

The Boronic Acid-Boroxine Equilibrium

A significant complicating factor in the solubility of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5][7] This is a reversible equilibrium that is influenced by the solvent and the presence of water.

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

The boroxine is significantly less polar than the parent boronic acid. Consequently, the position of this equilibrium can have a dramatic effect on the observed solubility.[5] In non-polar solvents, the formation of the less soluble boroxine may be favored, while in more polar or wet solvents, the equilibrium may shift towards the more soluble boronic acid. This dynamic equilibrium can make it challenging to obtain reproducible solubility data.[5]

Predicted Solubility Profile of (5-Formyl-2-methylphenyl)boronic acid

Table 1: Predicted Qualitative Solubility of (5-Formyl-2-methylphenyl)boronic acid in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
EthersDiethyl ether, Tetrahydrofuran (THF), DioxaneHighEthers are good hydrogen bond acceptors and have been shown to be excellent solvents for phenylboronic acid.[5][6]
KetonesAcetone, 3-PentanoneHighKetones are polar aprotic solvents that can effectively solvate the boronic acid moiety.[5][6]
AlcoholsMethanol, EthanolHigh to ModerateAlcohols are polar protic solvents that can engage in hydrogen bonding. However, they can also react with boronic acids to form boronate esters.
ChlorinatedChloroform, DichloromethaneModerateThese solvents offer a balance of polarity suitable for dissolving arylboronic acids.[5][6]
EstersEthyl acetateModerateEthyl acetate is a polar aprotic solvent that should provide reasonable solubility.
Aromatic HydrocarbonsToluene, XyleneLowWhile the aromatic ring of the solvent can interact with the phenyl ring of the solute, the overall polarity mismatch with the boronic acid and formyl groups will limit solubility.
Aliphatic HydrocarbonsHexane, MethylcyclohexaneVery LowThese non-polar solvents are poor at solvating the polar functional groups of the molecule.[5][6]

Experimental Determination of Solubility

Given the lack of specific data and the complexities of boronic acid chemistry, experimental determination of solubility is crucial. Two common and reliable methods are the dynamic (turbidity) method and the equilibrium shake-flask method.[7][8][9]

Dynamic Method for Solubility Determination

This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[7][8]

Protocol:

  • Sample Preparation: Accurately weigh a known amount of (5-Formyl-2-methylphenyl)boronic acid and the desired solvent into a sealed vial.

  • Heating and Agitation: Place the vial in a temperature-controlled bath and stir the mixture vigorously.

  • Temperature Program: Increase the temperature of the bath slowly and at a constant rate (e.g., 0.2-0.5 °C/min).

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or with a luminance probe or a laser scattering device.[8]

  • Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes clear. This is the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Dynamic Solubility Determination Workflow A Prepare known composition of solute and solvent B Heat and stir at a constant rate A->B C Monitor turbidity B->C D Record temperature at complete dissolution C->D E Repeat for different compositions D->E F Construct solubility curve E->F

Caption: Workflow for the dynamic method of solubility determination.

Equilibrium Shake-Flask Method

This is a thermodynamic solubility measurement method that determines the concentration of a saturated solution at a specific temperature.[9]

Protocol:

  • Sample Preparation: Add an excess amount of (5-Formyl-2-methylphenyl)boronic acid to a known volume of the solvent in a sealed flask.

  • Equilibration: Agitate the flask in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Filter the sample through a fine-pored filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Concentration Analysis: Determine the concentration of the dissolved solid in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Reporting: Express the solubility in units such as g/L, mg/mL, or mol/L at the specified temperature.

Applications in Drug Development and Organic Synthesis

The solubility of (5-Formyl-2-methylphenyl)boronic acid has direct implications for its practical use.

Suzuki-Miyaura Coupling Reactions

The choice of solvent is a critical parameter in Suzuki-Miyaura coupling reactions.[5] The solvent must be able to dissolve the boronic acid, the organohalide, and the palladium catalyst and base to a sufficient extent for the reaction to proceed efficiently. A common solvent system is a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of a base (e.g., sodium carbonate or potassium phosphate). The solubility of the boronic acid in the organic phase is essential for the transmetalation step of the catalytic cycle.

Suzuki-Miyaura Coupling A (5-Formyl-2-methylphenyl)boronic acid F Coupled Product A->F B Organohalide (R-X) B->F C Pd Catalyst C->F D Base D->F E Solvent E->F

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Drug Formulation

For boronic acid-based drug candidates, solubility is a key determinant of bioavailability.[3] Poor aqueous solubility can hinder absorption and limit therapeutic efficacy. Strategies to enhance solubility, such as the formation of co-crystals or the use of formulation excipients, are often employed.[3] Understanding the intrinsic solubility of (5-Formyl-2-methylphenyl)boronic acid in various solvents is the first step in developing effective formulation strategies.

Conclusion

While specific quantitative solubility data for (5-Formyl-2-methylphenyl)boronic acid remains to be extensively documented, a robust understanding of its likely behavior can be derived from the well-established principles governing the solubility of arylboronic acids. It is predicted to be highly soluble in ethers and ketones, moderately soluble in chlorinated solvents, and poorly soluble in hydrocarbons. The equilibrium with its less polar boroxine anhydride is a critical factor to consider. For applications in organic synthesis and drug development, the experimental determination of solubility using methods such as the dynamic or shake-flask techniques is strongly recommended. This guide provides the theoretical foundation and practical protocols to empower researchers in their work with this versatile and important chemical compound.

References

  • Domański, M., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available at: [Link]

  • Al-Obeidi, F. A., & Al-Talla, Z. A. (2022). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936. Available at: [Link]

  • Domański, M., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • Popat, A., & Stagner, W. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-5.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Boron Molecular. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses. Retrieved from [Link]

  • Larsson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Domański, M., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4565–4571. Available at: [Link]

  • USP-NF. (2016). <1236> Solubility Measurements.
  • Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. Available at: [Link]

  • PubChem. (n.d.). (5-Amino-3-formyl-2-methylphenyl)boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Retrieved from [Link]

  • Lead Sciences. (n.d.). (5-Formyl-2-methylphenyl)boronic acid. Retrieved from [Link]

  • Domański, M., et al. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 24(19), 3549. Available at: [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5615. Available at: [Link]

  • Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 339. Available at: [Link]

  • Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.

Sources

An In-depth Technical Guide to (5-Formyl-2-methylphenyl)boronic Acid and Its Derivatives for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Formyl-2-methylphenyl)boronic acid and its derivatives, particularly its pinacol ester, have emerged as invaluable bifunctional building blocks in modern organic synthesis. Possessing both a reactive aldehyde and a versatile boronic acid moiety, these reagents are pivotal in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the synthesis, properties, and key applications of (5-Formyl-2-methylphenyl)boronic acid, with a focus on delivering practical, field-proven insights for its effective utilization in Suzuki-Miyaura cross-coupling and reductive amination reactions.

Introduction: The Strategic Advantage of Bifunctionality

In the intricate landscape of multi-step organic synthesis, the efficiency of a synthetic route is often dictated by the strategic choice of building blocks. Bifunctional molecules, which contain two distinct reactive sites, offer a significant advantage by enabling sequential or orthogonal transformations, thereby streamlining synthetic pathways and facilitating the rapid generation of molecular diversity. (5-Formyl-2-methylphenyl)boronic acid exemplifies this principle, providing a stable and versatile platform for the introduction of a substituted benzaldehyde motif into a target molecule.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] Concurrently, the formyl group serves as a versatile handle for a plethora of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of a wide array of functional groups.[3] This dual reactivity makes (5-Formyl-2-methylphenyl)boronic acid and its derivatives highly sought-after intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[4][5]

Physicochemical Properties and Handling

While (5-Formyl-2-methylphenyl)boronic acid is commercially available, its pinacol ester derivative, 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , is more commonly employed in synthesis due to its enhanced stability and ease of handling.[3] Boronic acids are known to be susceptible to dehydration to form boroxines and can be challenging to purify. The pinacol ester protection mitigates these issues, rendering the compound more amenable to storage and chromatography.[3]

Table 1: Physicochemical Properties of (5-Formyl-2-methylphenyl)boronic Acid and its Pinacol Ester

Property(5-Formyl-2-methylphenyl)boronic acid4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (Pinacol Ester)
Molecular Formula C8H9BO3C14H19BO3
Molecular Weight 163.97 g/mol 246.11 g/mol [3]
CAS Number 1186398-35-5847560-50-3[3]
Appearance White to off-white solidWhite solid[3]
Solubility Soluble in methanol, DMSOSoluble in ethyl acetate, dichloromethane, chloroform, diethyl ether[3]
Storage Inert atmosphere, 2-8°C3-5°C[3]

Expert Insight on Stability and Handling:

The pinacol ester of (5-Formyl-2-methylphenyl)boronic acid is sensitive to hydrolysis, especially under aqueous or acidic/basic conditions, which can lead to the corresponding boronic acid.[3] Therefore, it is crucial to handle the compound in a dry environment and use anhydrous solvents for reactions where the integrity of the pinacol ester is desired. For long-term storage, maintaining a dry, inert atmosphere at the recommended temperature is essential to prevent degradation.

Synthesis of (5-Formyl-2-methylphenyl)boronic Acid Pinacol Ester

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction .[6][7] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide as the starting material. For the synthesis of 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, the logical precursor is 3-bromo-4-methylbenzaldehyde .

G A 3-Bromo-4-methylbenzaldehyde F 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde A->F Miyaura Borylation B Bis(pinacolato)diboron B->F C Pd Catalyst (e.g., PdCl2(dppf)) C->F Catalyzes D Base (e.g., KOAc) D->F Activates E Solvent (e.g., Dioxane) E->F Medium G cluster_0 Reactants cluster_1 Conditions A 4-Methyl-3-(...)-benzaldehyde F Biaryl Product A->F Suzuki-Miyaura Coupling B (Hetero)Aryl Halide/Triflate B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F Catalyzes D Base (e.g., Na2CO3, K2CO3) D->F Promotes E Solvent System (e.g., Toluene/Water) E->F Medium G cluster_0 Reactants cluster_1 Reducing Agent A 4-Methyl-3-(...)-benzaldehyde D Amine Product A->D Reductive Amination B Primary or Secondary Amine B->D C e.g., NaBH(OAc)3, NaBH3CN C->D Reduces Imine/Iminium

Sources

Technical Guide: The Pinacol Ester of (5-Formyl-2-methylphenyl)boronic Acid for Improved Stability and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Arylboronic acids are foundational reagents in modern organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. However, their inherent instability—arising from susceptibility to oxidation, protodeboronation, and dehydration into boroxine anhydrides—presents significant challenges in storage, handling, and reaction reproducibility. This guide provides an in-depth examination of the pinacol ester of (5-formyl-2-methylphenyl)boronic acid as a superior alternative. We will explore the chemical principles underpinning its enhanced stability, provide detailed protocols for its synthesis and application, and present a comparative analysis against its parent boronic acid. This document is intended for researchers, chemists, and drug development professionals seeking robust and reliable building blocks for complex molecular synthesis.

The Instability Challenge of Arylboronic Acids

Arylboronic acids are indispensable in synthetic chemistry, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a critical step in constructing the molecular scaffolds of many pharmaceutical agents and advanced materials.[2] The reactivity of the boronic acid moiety, R-B(OH)₂, stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital.[3]

However, this reactivity is a double-edged sword. The very features that make boronic acids effective coupling partners also render them prone to several degradation pathways:

  • Dehydration to Boroxines: Boronic acids have a strong propensity to spontaneously lose water and trimerize into cyclic boroxine anhydrides.[4] This process is reversible but complicates accurate massing and stoichiometry calculations, leading to inconsistent reaction outcomes.

  • Protodeboronation: The carbon-boron (C-B) bond can be cleaved under various conditions (particularly acidic or basic), replacing the boronic acid group with a hydrogen atom.[5][6] This is a common issue with heteroaromatic boronic acids but can affect many arylboronic acids, reducing the yield of the desired coupled product.[4]

  • Oxidation: The C-B bond is susceptible to oxidative cleavage, often mediated by atmospheric oxygen or residual peroxides in solvents, converting the boronic acid into a phenol.[7][8] This degradation is a primary concern for long-term storage and can be accelerated by biologically generated reactive oxygen species.[7]

These stability issues necessitate stringent handling procedures, inert atmosphere storage, and often, the use of freshly prepared or repurified material, adding time and cost to research and development workflows.[4]

The Pinacol Ester Advantage: A Paradigm of Stability

To overcome the inherent drawbacks of free boronic acids, chemists have developed various protecting groups. Among the most successful and widely adopted are the pinacol esters (forming a 1,3,2-dioxaborolane ring system).[5] The pinacol ester of (5-formyl-2-methylphenyl)boronic acid, also known as 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, exemplifies the benefits of this strategy.[9]

The enhanced stability is attributed to two primary factors:

  • Steric Shielding: The bulky gem-dimethyl groups of the pinacol moiety sterically encumber the boron center, physically hindering the approach of water, oxygen, and other reagents that would lead to degradation.[10]

  • Electronic Stabilization: The oxygen atoms of the pinacol diol form strong B-O bonds, creating a more stable five-membered ring that reduces the Lewis acidity of the boron atom compared to the free boronic acid.

This stabilization transforms the often temperamental boronic acid into a robust, crystalline solid that is significantly easier to handle, purify via standard silica gel chromatography, and store for extended periods with minimal degradation.[5][10] While pinacol esters are still sensitive to hydrolysis, especially under strong aqueous conditions, their rate of decomposition is dramatically lower than that of the corresponding boronic acids.[9][11]

cluster_0 Free Boronic Acid Degradation cluster_1 Pinacol Ester Protection BA Aryl Boronic Acid R-B(OH)₂ Boroxine Boroxine (RBO)₃ BA->Boroxine Dehydration (spontaneous) Phenol Phenol R-OH BA->Phenol Oxidation Arene Arene R-H BA->Arene Protodeboronation Bpin Aryl Boronic Acid Pinacol Ester R-B(pin) BA->Bpin Esterification (Protection) Stable Stable Storage & Handling Bpin->Stable

Figure 1: Degradation pathways of free boronic acids versus the stability offered by pinacol esterification.

Synthesis and Characterization

The pinacol ester of (5-formyl-2-methylphenyl)boronic acid is readily synthesized via the palladium-catalyzed Miyaura borylation reaction. This method involves the coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).

Experimental Protocol: Synthesis

Reaction: 3-Bromo-4-methylbenzaldehyde + Bis(pinacolato)diboron → 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-methylbenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq).

  • Solvent: Add anhydrous 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting aryl bromide.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a white solid.[9]

ArylHalide 3-Bromo-4-methylbenzaldehyde Catalyst Pd(dppf)Cl₂ / KOAc Dioxane, 90°C ArylHalide->Catalyst B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Catalyst Workup Aqueous Workup & Filtration Catalyst->Workup Miyaura Borylation Purification Silica Gel Chromatography Workup->Purification Product Pinacol Ester Product Purification->Product Suzuki_Cycle center Pd(0)L₂ OA Oxidative Addition Pd_complex Ar¹-Pd(II)L₂-X Product Ar¹-Ar² center->Product Product Out OA->center Ar¹-X TM Transmetalation TM->Pd_complex Ar²-B(pin) + Base Coupled_Pd Ar¹-Pd(II)L₂-Ar² RE Reductive Elimination ArX Ar¹-X Boronate Ar²-B(pin) (or Ar²-B(OH)₂) Boronate->TM Base Base (OH⁻) Base->TM Coupled_Pd->center Reductive Elimination

Sources

Methodological & Application

Protocol for Suzuki-Miyaura Coupling: Synthesis of Biaryl Aldehydes using (5-Formyl-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This guide provides a detailed protocol for the palladium-catalyzed coupling of (5-Formyl-2-methylphenyl)boronic acid with various aryl halides. We delve into the mechanistic rationale behind reagent selection and reaction conditions, addressing the specific challenges and opportunities presented by this ortho-substituted and functionalized boronic acid. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated methodology for synthesizing complex biaryl aldehydes, which are valuable intermediates in pharmaceutical and materials science.[3][4]

Introduction: The Strategic Value of (5-Formyl-2-methylphenyl)boronic acid

The Suzuki-Miyaura reaction facilitates the construction of a C(sp²)–C(sp²) bond between an organoboron species and an organohalide.[5] The resulting biaryl motifs are core structures in countless pharmaceuticals, agrochemicals, and advanced materials.

(5-Formyl-2-methylphenyl)boronic acid is a particularly valuable building block due to two key structural features:

  • The ortho-Methyl Group: This group introduces steric hindrance near the reaction center. While this can sometimes slow the reaction, it also imparts conformational restriction in the final product, a feature often sought in medicinal chemistry to enhance binding affinity or selectivity. Successfully coupling such sterically hindered substrates requires careful optimization of the catalytic system.[6][7]

  • The para-Formyl Group: The aldehyde functionality is a versatile synthetic handle. It is generally well-tolerated under Suzuki-Miyaura conditions and can be readily transformed into a wide array of other functional groups (e.g., amines, alcohols, carboxylic acids, alkenes) in subsequent synthetic steps.

This guide provides a comprehensive framework for navigating the nuances of this specific coupling, ensuring high yields and purity.

The Catalytic Cycle and Critical Parameters

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[2][3][8] Understanding this mechanism is crucial for rational troubleshooting and optimization.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' (Diaryl Intermediate) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Transmetal->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OR)3- (Activated Boronate) ArBOH->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle

2.1. The Palladium Catalyst and Ligand

The choice of catalyst is paramount. The ligand stabilizes the palladium center and modulates its reactivity.

  • Causality: For sterically hindered substrates like (5-Formyl-2-methylphenyl)boronic acid, the rate-limiting step is often the reductive elimination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) accelerate this step by promoting the formation of the desired C-C bond.[1][3] While traditional catalysts like Pd(PPh₃)₄ can be effective, they may require higher temperatures or longer reaction times.[1] Using a pre-catalyst like Pd(OAc)₂ in combination with a ligand allows for the in situ generation of the active Pd(0) species.[9]

2.2. The Base

The base is not merely a pH adjuster; it is a critical mechanistic component.

  • Causality: The boronic acid must be activated to a more nucleophilic boronate species (Ar-B(OH)₃⁻) to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.[5][10][11]

    • K₃PO₄ (Potassium Phosphate): An effective and commonly used base, particularly with sterically demanding substrates.[3]

    • K₂CO₃ / Na₂CO₃ (Potassium/Sodium Carbonate): Milder bases, often used in aqueous solvent mixtures. They are a good starting point for many standard couplings.[9][12]

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can often accelerate difficult couplings.

2.3. The Solvent System

The solvent must solubilize all components of the reaction and be stable at the required temperature.

  • Causality: Aprotic polar solvents are typically used. The addition of water is common and often beneficial, as it helps dissolve the inorganic base and can accelerate the transmetalation step.[2][5][12]

    • 1,4-Dioxane / Water: A robust and widely applicable system for many Suzuki couplings.[3]

    • Toluene / Water: Another excellent choice, especially when higher temperatures are needed.

    • DMF (Dimethylformamide): A highly polar solvent that can aid in the solubility of complex substrates.[13]

Detailed Experimental Protocol

This protocol describes the coupling of (5-Formyl-2-methylphenyl)boronic acid with 4-bromoanisole as a representative aryl halide.

Workflow Figure 2: Experimental Workflow arrow arrow Setup 1. Reagent Setup (Flask, Stir Bar, Reagents) Inert 2. Create Inert Atmosphere (Evacuate & Backfill with N2/Ar) Setup->Inert Addition 3. Add Degassed Solvents & Catalyst Inert->Addition Reaction 4. Heat and Stir (Monitor by TLC/GC) Addition->Reaction Workup 5. Aqueous Workup (Quench, Extract, Dry) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

Figure 2: Experimental Workflow

3.1. Materials and Reagents

  • (5-Formyl-2-methylphenyl)boronic acid

  • 4-Bromoanisole (or other aryl halide)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Magnetic stir bar and stir plate with heating

  • Standard glassware for workup and chromatography

  • Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

3.2. Stoichiometry and Reagent Summary

ReagentMolar Equiv.Mol (mmol)Mass/VolumeRole
4-Bromoanisole1.01.0187 mgAryl Halide
(5-Formyl-2-methylphenyl)boronic acid1.21.2199 mgBoronic Acid
Pd(OAc)₂0.020.024.5 mgCatalyst Precursor
XPhos0.040.0419.1 mgLigand
K₃PO₄3.03.0637 mgBase
1,4-Dioxane--4.0 mLSolvent
Water--1.0 mLCo-solvent

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add (5-Formyl-2-methylphenyl)boronic acid (199 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Catalyst Addition: Briefly remove the septum and add Palladium(II) Acetate (4.5 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol) under a positive flow of inert gas.

  • Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling Nitrogen or Argon through the mixed solvent for 15-20 minutes. Add 5.0 mL of this degassed solvent mixture to the flask via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure 4'-methoxy-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde.[1][14]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Use a fresh bottle of catalyst/ligand. Ensure thorough degassing of solvents and proper inert atmosphere technique.
Protodeboronation Presence of excess water or acidic impurities; Prolonged reaction time.Use anhydrous base and solvents. Monitor the reaction closely and stop it once the starting material is consumed.
Aryl Halide Homocoupling Reaction temperature is too high; Catalyst degradation.Reduce reaction temperature. Screen alternative ligands (e.g., SPhos) or catalyst systems (e.g., Pd(PPh₃)₄).
Product is Impure Incomplete reaction; Inefficient purification.Allow the reaction to run to completion. Optimize the solvent system for column chromatography. Recrystallization may also be an option.[14]

Conclusion

This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura coupling of (5-Formyl-2-methylphenyl)boronic acid. By selecting an appropriate palladium catalyst system with a bulky phosphine ligand and utilizing a strong base, the steric hindrance of the ortho-methyl group can be effectively overcome. The resulting biaryl aldehyde products are obtained in good yields and serve as highly versatile intermediates for further synthetic elaboration in drug discovery and materials science.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC).
  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure.
  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health (PMC).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Benchchem.

Sources

Application Note & Protocol: Strategic Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (5-Formyl-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed transformation is particularly vital in the pharmaceutical and materials science sectors for the construction of complex molecular architectures. Among the vast array of valuable products synthesized via this method, biaryl aldehydes are of significant interest as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The aldehyde functionality serves as a synthetic handle for a multitude of subsequent transformations.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of palladium catalysts for the successful Suzuki-Miyaura coupling of a challenging substrate: (5-Formyl-2-methylphenyl)boronic acid .

Substrate Analysis: Navigating Electronic and Steric Hurdles

The successful coupling of (5-Formyl-2-methylphenyl)boronic acid is contingent on overcoming two key structural challenges:

  • Electronic Effects: The presence of a formyl group, an electron-withdrawing substituent, on the boronic acid can influence the electronic properties of the molecule. While electron-withdrawing groups on the aryl halide partner generally accelerate the rate-determining oxidative addition step, their effect on the boronic acid partner can be more nuanced, potentially impacting the transmetalation step.[3]

  • Steric Hindrance: The ortho-methyl group introduces significant steric bulk around the boronic acid moiety. This steric encumbrance can hinder the approach of the boronic acid to the palladium center, thereby impeding the crucial transmetalation step of the catalytic cycle.[4]

A judicious choice of palladium catalyst and, more critically, the associated phosphine ligand is paramount to mitigate these challenges and achieve high coupling efficiency.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is fundamental to rational catalyst selection.[1][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr_prime ArPdAr_prime->Pd0 RedElim Reductive Elimination ArPdAr_prime->RedElim Product Ar-Ar' (Product) RedElim->Product Regen Catalyst Regeneration ArX Aryl Halide (Ar-X) BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

For sterically hindered substrates like (5-Formyl-2-methylphenyl)boronic acid, the transmetalation and reductive elimination steps are often rate-limiting.

Palladium Catalyst and Ligand Selection: A Strategic Approach

The choice of the palladium source (precatalyst) and the phosphine ligand is the most critical factor for a successful coupling reaction with this substrate.

Palladium Precatalysts

Commonly used palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(dppf)Cl₂. While Pd(II) sources like Pd(OAc)₂ are often used, they require in situ reduction to the active Pd(0) species.[5] For challenging couplings, using a precatalyst that readily forms the active monoligated Pd(0) species is often advantageous.

Phosphine Ligands: The Key to Success

The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity, and modulates the steric environment around the metal. For the coupling of (5-Formyl-2-methylphenyl)boronic acid, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote both the oxidative addition and, crucially, the reductive elimination steps.[6][7]

Ligand_Selection Ligand Selection Workflow Substrate Substrate: (5-Formyl-2-methylphenyl)boronic acid Analysis Analysis: - Electron-withdrawing formyl group - Sterically demanding ortho-methyl group Substrate->Analysis Challenge Key Challenge: Slow Transmetalation & Reductive Elimination Analysis->Challenge LigandClass Recommended Ligand Class: Bulky & Electron-Rich Monophosphines Challenge->LigandClass Examples Specific Ligand Examples: - XPhos - SPhos - RuPhos LigandClass->Examples Rationale Rationale: - Promote monoligated Pd(0) formation - Accelerate reductive elimination - Overcome steric hindrance Examples->Rationale

Figure 2: A workflow for selecting the appropriate ligand class for the target substrate.

Recommended Ligands:

  • Buchwald Ligands (Biarylphosphines): This class of ligands, developed by Stephen Buchwald, is particularly effective for challenging Suzuki-Miyaura couplings.[6][7]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Highly versatile and often the first choice for sterically demanding and electron-deficient substrates. Its bulkiness facilitates the reductive elimination step.[8]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another excellent choice, particularly for heteroaryl couplings, but also shows high activity for sterically hindered aryl substrates.[6]

  • Other Bulky Phosphines:

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos and XPhos, it is effective for a wide range of challenging couplings.

    • Tri-tert-butylphosphine (P(t-Bu)₃): A very bulky and electron-rich ligand, often used for difficult couplings, but can be sensitive to air.

Catalyst System Comparison:

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(OAc)₂ / XPhos Bulky, electron-rich monophosphineHigh activity for hindered and electron-deficient substrates.Requires in situ formation of the active catalyst.
Pd₂(dba)₃ / SPhos Bulky, electron-rich monophosphineExcellent for a broad range of substrates, including heteroaryls.[6]dba can sometimes interfere with the reaction.
Pd(dppf)Cl₂ Bidentate ferrocenylphosphineGood general catalyst, often effective for a range of couplings.[9][10]May be less effective for highly hindered substrates compared to bulky monophosphines.
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)Commercially available and easy to handle.Often requires higher temperatures and may not be suitable for challenging substrates.[11]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of (5-Formyl-2-methylphenyl)boronic acid with an aryl bromide. Optimization of reaction conditions may be necessary for specific aryl halide partners.

Materials:

  • (5-Formyl-2-methylphenyl)boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (5-Formyl-2-methylphenyl)boronic acid (1.2 eq), the chosen base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M with respect to the aryl bromide) via a syringe. If a mixed solvent system is used (e.g., dioxane/water), ensure the water is also degassed.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl aldehyde.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; inefficient oxidative addition or transmetalation.Ensure rigorous exclusion of oxygen. Increase temperature. Screen different ligands (e.g., switch from a bidentate to a bulky monophosphine ligand). Try a different base (e.g., Cs₂CO₃ instead of K₂CO₃).
Protodeboronation of Boronic Acid Presence of excess water or a strongly basic environment.Use a milder base (e.g., K₂CO₃ or KF). Use anhydrous solvents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[12]
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidation of Pd(0) to Pd(II).Ensure thorough degassing of solvents and the reaction vessel. Use a Pd(0) precatalyst directly.
Decomposition of the Aldehyde Harsh reaction conditions.Run the reaction at a lower temperature if possible. Use a milder base.

Conclusion

The Suzuki-Miyaura coupling of (5-Formyl-2-methylphenyl)boronic acid, while presenting challenges due to steric hindrance and electronic effects, can be successfully achieved through the strategic selection of a suitable palladium catalyst system. The use of bulky, electron-rich monophosphine ligands, such as XPhos or SPhos, is critical for overcoming the hurdles associated with this substrate. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for researchers to efficiently synthesize valuable biaryl aldehyde building blocks for a wide range of applications.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Callam, C. S.; Lowary, T. L. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 2001 , 78(7), 947. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 2005 , 127(13), 4685-4696. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 2007 , 129(11), 3358-3366. [Link]

  • Klapars, A.; Buchwald, S. L. Copper-Catalyzed Halogenation of Arylboronic Acids. Journal of the American Chemical Society, 2002 , 124(50), 14844-14845. [Link]

  • Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 2015 , 34(23), 5497-5508. [Link]

  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 2016 , 352(6283), 329-332. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133(7), 2116-2119. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2013 , 52(29), 7362-7370. [Link]

  • Newman, S. G.; Lautens, M. The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 2010 , 132(34), 11416-11417. [Link]

  • Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • ACS Publications. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • PubMed Central. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]

  • Royal Society of Chemistry. Towards novel tacrine analogues: Pd(dppf) Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

Sources

Topic: Strategic Base Selection for the Suzuki-Miyaura Coupling of (5-Formyl-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Abstract

The Suzuki-Miyaura cross-coupling is an indispensable tool for carbon-carbon bond formation in modern synthetic chemistry.[1][2] However, substrates bearing a combination of challenging structural motifs, such as the steric hindrance and electronic properties of (5-Formyl-2-methylphenyl)boronic acid, demand a nuanced approach to reaction optimization. This application note provides a comprehensive guide for selecting the optimal base for this substrate, balancing the need for catalytic activation against the risks of common side reactions like protodeboronation and degradation of the base-sensitive formyl group. We present a detailed analysis of common bases, a robust screening protocol, and a troubleshooting guide to empower researchers in drug discovery and process development to achieve high-yielding, reproducible results.

Introduction: The Challenge of a Doubly-Substituted Boronic Acid

(5-Formyl-2-methylphenyl)boronic acid is a valuable building block for synthesizing complex biaryl structures found in many pharmacologically active compounds. Its utility is, however, tempered by two key structural features that complicate its use in Suzuki-Miyaura coupling:

  • Steric Hindrance: The ortho-methyl group can sterically encumber the boronic acid, impeding its approach to the palladium center during the critical transmetalation step of the catalytic cycle.

  • Electronic Effects & Functional Group Sensitivity: The electron-withdrawing formyl group increases the Lewis acidity of the boron center. While this can influence reactivity, it also significantly increases the substrate's susceptibility to protodeboronation , an unproductive side reaction that cleaves the C–B bond.[3][4] Furthermore, the aldehyde functionality is inherently sensitive to strongly basic and nucleophilic conditions, which can lead to undesired byproducts.

A successful coupling protocol hinges on the judicious selection of a base that can effectively promote the reaction without inducing these degradation pathways.

The Multifaceted Role of the Base in the Catalytic Cycle

The base is not a mere spectator; it is a critical activator in the Suzuki-Miyaura reaction.[5] Its primary role is to facilitate the transmetalation step, which is often rate-limiting. Two mechanistic pathways are widely considered[6][7]:

  • The Boronate Pathway (Predominant): The base deprotonates the boronic acid or coordinates to the boron atom, forming a more nucleophilic and reactive tetracoordinate "ate" complex, [ArB(OH)₃]⁻.[8][9] This species readily transfers its aryl group to the palladium(II) center.

  • The Oxo-Palladium Pathway: The base first reacts with the palladium(II)-halide complex (formed after oxidative addition) to generate a palladium-hydroxide or -alkoxide species. This complex is more electrophilic and reacts with the neutral boronic acid.

For a substrate like (5-Formyl-2-methylphenyl)boronic acid, the choice of base directly controls the concentration of the reactive boronate species while simultaneously influencing the rates of deleterious side reactions.

Comparative Analysis of Bases for a Challenging Substrate

The optimal base must be strong enough to facilitate transmetalation but mild enough to preserve the integrity of the starting material. Below is a comparative analysis of common bases tailored to the specific challenges of (5-Formyl-2-methylphenyl)boronic acid.

BaseType / StrengthSuitability & Rationale for (5-Formyl-2-methylphenyl)boronic acidPotential Risks
K₃PO₄ Moderate, Non-NucleophilicExcellent starting point. Strong enough for most couplings, including sterically hindered ones. Its non-nucleophilic nature protects the formyl group. High efficacy is widely reported.Can be hygroscopic; use of freshly opened or dried reagent is critical for reproducibility.
Cs₂CO₃ Moderate, SolubleExcellent choice. Often superior to other carbonates due to the high solubility of cesium salts and the "cesium effect," which can accelerate the reaction.[10] Mild enough to avoid aldehyde side reactions.Higher cost compared to potassium or sodium salts.
K₂CO₃ / Na₂CO₃ Mild / ModerateGood, economical choice. Widely used and effective for many systems. A good first choice for simple aryl halide partners. Less likely to cause protodeboronation than stronger bases.May be insufficiently reactive for very challenging or sterically hindered coupling partners.
KF / CsF Mild, Unique ActivatorSituational choice. The fluoride ion is thought to activate the boronic acid uniquely, potentially via the formation of a trifluoroborate intermediate.[8][11] Useful for substrates with extremely base-labile groups.Often requires higher temperatures or more active catalysts to achieve good conversion.
KOtBu / NaOtBu Strong, Non-NucleophilicUse with extreme caution. While effective for very difficult couplings, its high basicity poses a significant risk of rapid protodeboronation and potential side reactions involving the formyl proton.[12]High risk of aldehyde degradation and protodeboronation. Generally not recommended for this substrate unless all other options fail.
NaOH / KOH Strong, NucleophilicNot recommended. The combination of high basicity and nucleophilicity presents a dual threat: rapid protodeboronation and nucleophilic attack on the aldehyde carbonyl, leading to byproducts.[8]High risk of both protodeboronation and formyl group degradation.

Visualization: Decision Workflow for Base Selection

The following diagram outlines a logical workflow for selecting and optimizing the base for the target Suzuki-Miyaura coupling.

Base_Selection_Workflow cluster_0 cluster_1 cluster_2 Start Start: Couple (5-Formyl-2-methylphenyl)boronic acid with Aryl-X Screen Initial Screen: Base: K₃PO₄ or Cs₂CO₃ Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ Solvent: Dioxane/H₂O or Toluene/EtOH/H₂O Temp: 80-100 °C Start->Screen Analyze Analyze Outcome (LCMS / NMR) Screen->Analyze Good High Yield (>75%) Minimal Byproducts Analyze->Good Success Slow Low Conversion (<50%) Analyze->Slow Problem Deboron Protodeboronation Observed Analyze->Deboron Problem Degrade Aldehyde Degradation Observed Analyze->Degrade Problem Optimize Optimization Complete: Proceed to Scale-up Good->Optimize Increase Troubleshoot: 1. Increase Temperature 2. Screen more active ligand (e.g., SPhos, XPhos) 3. Use stronger base (KOtBu) as last resort Slow->Increase Decrease Troubleshoot: 1. Switch to milder base (K₂CO₃, KF) 2. Use boronic ester (e.g., pinacol ester) 3. Use a more active catalyst to outcompete degradation Deboron->Decrease Degrade->Decrease

Sources

Application Notes & Protocols for Biaryl Synthesis with (5-Formyl-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Biaryls

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the synthesis of these compounds, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based byproducts.[3][4]

This guide focuses on a particularly valuable building block: (5-Formyl-2-methylphenyl)boronic acid . The presence of a formyl (aldehyde) group and an ortho-methyl group introduces specific electronic and steric challenges that necessitate carefully optimized reaction conditions. The electron-withdrawing formyl group can influence the electronic properties of the boronic acid, while the ortho-methyl group introduces steric hindrance that can impede the coupling process.[5] This document provides a detailed exploration of the reaction mechanism, optimized protocols, and expert insights to enable researchers to successfully utilize this reagent in the synthesis of complex biaryl structures.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[6][7] The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][7] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[4][7] This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This crucial step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate "ate" complex.[6][8]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new biaryl C-C bond and regenerating the catalytically active Pd(0) species.[4][9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar1 L₂Pd(II)(Ar¹)X Pd0->PdII_Ar1 Ar¹-X OxAdd->PdII_Ar1 Transmetal Transmetalation PdII_Ar1->Transmetal PdII_Ar1Ar2 L₂Pd(II)(Ar¹)(Ar²) PdII_Ar1->PdII_Ar1Ar2 Ar²B(OH)₂ Base Transmetal->PdII_Ar1Ar2 PdII_Ar1Ar2->Pd0 Ar¹-Ar² RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Biaryl Ar¹-Ar² RedElim->Biaryl Ar1X Ar¹-X Ar1X->OxAdd Boronic Ar²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Figure 1: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges of (5-Formyl-2-methylphenyl)boronic acid

The specific substituents on this boronic acid require careful consideration when selecting reaction parameters.

  • Steric Hindrance: The ortho-methyl group poses a significant steric challenge. This bulkiness can hinder the approach of the boronic acid to the palladium center during the transmetalation step and slow down the final reductive elimination. To overcome this, bulky, electron-rich phosphine ligands are often required.[3] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective as they promote the formation of monoligated Pd(0) species, which are more reactive, and accelerate the reductive elimination step.[10]

  • Electronic Effects: The para-formyl group is strongly electron-withdrawing. While electron-withdrawing groups on the coupling partner (the aryl halide) can accelerate oxidative addition, their effect on the boronic acid is more complex.[11] The formyl group's reactivity also means that harsh reaction conditions or overly strong bases could lead to undesirable side reactions.

  • Protodeboronation: A common side reaction is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[12] This is often exacerbated by high temperatures, strong bases, and the presence of water. For a substrate like (5-formyl-2-methylphenyl)boronic acid, which may require forcing conditions due to steric hindrance, minimizing protodeboronation is critical. Using a highly active catalyst that promotes rapid cross-coupling over the competing protodeboronation pathway is key.[12]

Comparative Reaction Conditions

The choice of catalyst, base, and solvent system is critical for success. The following table summarizes common conditions employed for Suzuki-Miyaura couplings, particularly those involving challenging substrates.

Catalyst SystemBaseSolvent(s)Temp (°C)Key Advantages & Considerations
Pd(PPh₃)₄K₂CO₃ / Na₂CO₃Toluene/H₂O or Dioxane/H₂O80-100"Classic" conditions; effective for simple substrates but may be inefficient for sterically hindered couplings.[13][14]
Pd(dppf)Cl₂K₂CO₃ / Cs₂CO₃DME/H₂O or DMF80-100Robust catalyst, good for a range of functional groups. Dppf is a bidentate ligand.[13][14]
Pd₂(dba)₃ + SPhosK₃PO₄Toluene or Dioxane/H₂O100-110Excellent for sterically demanding couplings and aryl chlorides.[10][13] K₃PO₄ is a moderately strong, non-nucleophilic base.
Pd(OAc)₂ + XPhosK₃PO₄t-BuOH/H₂O or Dioxane100-110Highly active system for challenging substrates, including heteroaryl chlorides and ortho-substituted partners.[10]

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of (5-Formyl-2-methylphenyl)boronic acid with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • (5-Formyl-2-methylphenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • SPhos (0.044 mmol, 4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

Experimental_Workflow start Start: Prepare Reagents reagent_prep Weigh Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand start->reagent_prep setup Assemble Schlenk Flask under Inert Atmosphere (Ar/N₂) reagent_prep->setup add_solids Add all solid reagents to the flask setup->add_solids purge Evacuate and backfill with inert gas (3x cycle) add_solids->purge add_solvents Add degassed Dioxane and Water via syringe purge->add_solvents heat Heat reaction to 100 °C with vigorous stirring add_solvents->heat monitor Monitor progress by TLC or LC-MS heat->monitor workup Reaction Complete: Cool to RT, Quench with Water monitor->workup extract Extract with Ethyl Acetate (3x) workup->extract dry_concentrate Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry_concentrate purify Purify crude product via Flash Column Chromatography dry_concentrate->purify end End: Characterize Pure Biaryl purify->end

Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (5-Formyl-2-methylphenyl)boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.044 mmol).

  • Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (5 mL) followed by the degassed water (1 mL). The mixture will typically turn dark brown or black.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, passing it through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting starting material (typically the aryl halide) indicates completion.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

References

  • Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. PMC - NIH. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Effect of various bases in Suzuki‐Miyaura cross‐coupling reaction,... ResearchGate. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... ResearchGate. [Link]

  • ChemInform Abstract: Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. [Link]

  • Common strategies used for the synthesis of biaryls. ResearchGate. [Link]

  • Product Class 13: Biaryls. Science of Synthesis. [Link]

  • CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. ResearchGate. [Link]

  • Protodeboronation of 5-formyl-2-thiopheneboronic acid. ResearchGate. [Link]

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Application Note: Chemoselective Functionalization of the Aldehyde Group in (5-Formyl-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Formyl-2-methylphenyl)boronic acid is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both a reactive aldehyde and a versatile boronic acid moiety. This combination allows for sequential, orthogonal chemical modifications, enabling the construction of complex molecular architectures. This application note provides a detailed guide for researchers on the selective functionalization of the aldehyde group while preserving the boronic acid for subsequent cross-coupling reactions. We present field-proven protocols for key transformations—Reductive Amination, Wittig Reaction, and Knoevenagel Condensation—and discuss strategic considerations for achieving high chemoselectivity, including the optional protection of the boronic acid group.

Introduction: The Duality of a Privileged Building Block

(5-Formyl-2-methylphenyl)boronic acid and its analogues are synthetic intermediates of significant interest.[1] The aldehyde group serves as a classic electrophilic handle for forming new carbon-carbon and carbon-nitrogen bonds, while the boronic acid is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3][4] The primary challenge and opportunity in utilizing this reagent lies in exploiting the reactivity of one group chemoselectively without affecting the other. This guide focuses on methodologies to transform the formyl group, turning the parent molecule into a diverse library of custom-designed building blocks ready for Suzuki-Miyaura coupling or other boronic acid-mediated transformations.

Table 1: Physicochemical Properties of (5-Formyl-2-methylphenyl)boronic acid

Property Value
Molecular Formula C₈H₉BO₃
Molecular Weight 163.97 g/mol
Appearance White to off-white solid
CAS Number 412533-03-4

| Key Functional Groups | Aldehyde (-CHO), Boronic Acid [-B(OH)₂] |

Note: 2-Formylphenylboronic acids can exist in equilibrium with their cyclic 3-hydroxybenzoxaborole isomers in solution, a phenomenon that can influence reactivity.[1]

Strategic Considerations for Chemoselectivity

The success of any synthetic sequence involving this reagent hinges on a clear strategy. The boronic acid group is generally stable but can be sensitive to certain conditions, such as strong acids/bases or high temperatures, which may lead to undesired protodeboronation.[5] Therefore, reactions targeting the aldehyde should be chosen carefully.

2.1 Direct Functionalization vs. Protection Strategy

For many mild reactions, the boronic acid can be left unprotected. However, for transformations requiring harsher conditions (e.g., strong bases, certain organometallic reagents), protecting the boronic acid is essential. The pinacol ester is a common and robust protecting group that renders the boron center less reactive and more stable.[6][7]

The following workflow outlines the strategic decision process:

G start Start: (5-Formyl-2-methylphenyl)boronic acid decision Are reaction conditions mild and compatible with a free boronic acid? start->decision direct_func Proceed with Direct Aldehyde Functionalization decision->direct_func  Yes protect Protect Boronic Acid (e.g., with pinacol) decision->protect No final_product Functionalized Product direct_func->final_product func_protected Functionalize Aldehyde Group protect->func_protected deprotect Deprotect Boronic Acid (if necessary for next step) func_protected->deprotect deprotect->final_product

Figure 1: Strategic workflow for functionalizing the aldehyde group.

Core Protocols for Aldehyde Functionalization

The following sections provide detailed, step-by-step protocols for three high-utility transformations of the aldehyde group.

3.1 Protocol 1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in drug discovery to introduce amine functionalities.[8] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. Transfer hydrogenation using a suitable catalyst is an efficient and mild method for the reduction step.[9]

Principle: Aldehyde + Amine ⇌ Imine + H₂O Imine + [Reducing Agent] → Amine

G reagents (5-Formyl-2-methylphenyl)boronic acid + Primary/Secondary Amine step1 Step 1: Imine Formation Solvent (e.g., MeOH) Mild Acid Catalyst (optional) reagents->step1 intermediate Imine/Iminium Intermediate step1->intermediate step2 Step 2: In situ Reduction Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) intermediate->step2 product {Final Product | N-Substituted (aminomethyl)phenylboronic acid} step2->product

Figure 2: Experimental workflow for Reductive Amination.

Detailed Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (5-Formyl-2-methylphenyl)boronic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or LC-MS. For less reactive amines, adding a catalytic amount of acetic acid or using molecular sieves to remove water can be beneficial.

  • Reduction: Cool the mixture in an ice bath (0 °C). Add the reducing agent portion-wise over 15-20 minutes. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is often the reagent of choice as it is mild and selective. Sodium borohydride (NaBH₄) can also be used, but is more reactive.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Table 2: Example Scope for Reductive Amination

Amine Reducing Agent Solvent Typical Yield Notes
Aniline NaBH(OAc)₃ DCM 85-95% Forms a key diarylamine scaffold.
Benzylamine NaBH(OAc)₃ DCM 90-98%
Morpholine NaBH(OAc)₃ DCM 88-96% A common heterocyclic amine.

| Glycine methyl ester | NaBH₄ | MeOH | 75-85% | Demonstrates compatibility with ester groups. |

Troubleshooting:

  • Low Conversion: Ensure the amine is not a salt or add a stoichiometric amount of base. Add molecular sieves to drive imine formation.

  • Side Products: Over-reduction or side reactions with the boronic acid are possible with harsh reducing agents like LiAlH₄. Stick to milder borohydride reagents.

3.2 Protocol 2: Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[10][11] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a new carbon-carbon double bond with high regioselectivity.[12][13]

Principle: Aldehyde + Phosphonium Ylide → Alkene + Triphenylphosphine oxide

G cluster_0 Ylide Preparation phosphonium Triphenylphosphonium Salt e.g., (CH₃)Ph₃P⁺Br⁻ base Strong Base e.g., n-BuLi, NaH, KHMDS Anhydrous Solvent (THF, Ether) phosphonium->base ylide Phosphonium Ylide (Ph₃P=CHR) base->ylide reaction Wittig Reaction -78 °C to RT ylide->reaction aldehyde (5-Formyl-2-methylphenyl)boronic acid in Anhydrous THF aldehyde->reaction product {Final Product | Alkene-substituted phenylboronic acid} reaction->product

Figure 3: Experimental workflow for the Wittig Reaction.

Detailed Step-by-Step Protocol: Caution: This reaction must be performed under anhydrous conditions under an inert atmosphere (Nitrogen or Argon).

  • Ylide Preparation: a. To an oven-dried, two-neck round-bottom flask under inert atmosphere, add the appropriate triphenylphosphonium salt (1.1 eq). b. Add anhydrous solvent (e.g., THF). c. Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C, depending on the base. d. Slowly add a strong base (1.05 eq), such as n-butyllithium (n-BuLi) or sodium hydride (NaH). A distinct color change (often to deep red, orange, or yellow) indicates ylide formation. e. Stir for 30-60 minutes at the appropriate temperature (e.g., 0 °C for n-BuLi).

  • Wittig Reaction: a. In a separate oven-dried flask, dissolve (5-Formyl-2-methylphenyl)boronic acid (1.0 eq) in anhydrous THF. b. Cool the aldehyde solution to -78 °C. c. Slowly transfer the pre-formed ylide solution into the aldehyde solution via cannula. d. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.

  • Workup: a. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. b. Extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x). c. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (like hexanes) or by careful column chromatography.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 3: Example Scope for the Wittig Reaction

Phosphonium Salt Base Solvent Typical Yield Alkene Geometry
Methyltriphenylphosphonium bromide n-BuLi THF 80-90% Terminal alkene
Ethyltriphenylphosphonium bromide n-BuLi THF 75-85% (Z)-alkene favored

| (Methoxycarbonylmethyl)triphenylphosphonium chloride | NaH | THF | 85-95% | (E)-alkene favored (stabilized ylide) |

Troubleshooting:

  • No Reaction: Ensure anhydrous conditions. The base must be strong enough to deprotonate the phosphonium salt.

  • Low Yield: The boronic acid's acidic protons can quench the ylide. Using the boronic acid pinacol ester is highly recommended for this reaction. Alternatively, using salt-free ylide conditions can improve yields.

3.3 Protocol 3: Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups) catalyzed by a weak base.[14] It is an excellent method for synthesizing electron-deficient alkenes.[15][16]

Principle: Aldehyde + Active Methylene Compound --(Base)--> α,β-Unsaturated Product

G reagents (5-Formyl-2-methylphenyl)boronic acid + Active Methylene Compound step1 Condensation Solvent (e.g., Toluene, EtOH) Catalytic Base (e.g., Piperidine, NH₄OAc) reagents->step1 intermediate Water Removal (optional) Dean-Stark trap if needed step1->intermediate product {Final Product | Functionalized Alkene} intermediate->product

Figure 4: Experimental workflow for Knoevenagel Condensation.

Detailed Step-by-Step Protocol:

  • Setup: To a round-bottom flask, add (5-Formyl-2-methylphenyl)boronic acid (1.0 eq) and the active methylene compound (1.1 eq, e.g., malononitrile, diethyl malonate).

  • Solvent & Catalyst: Add a suitable solvent like toluene or ethanol. Add a catalytic amount of a weak base. A combination of piperidine (0.1 eq) and acetic acid (0.1 eq) in toluene is a classic and effective system.

  • Reaction: Fit the flask with a Dean-Stark apparatus and a condenser if using toluene to azeotropically remove the water byproduct, driving the reaction to completion. Reflux the mixture for 2-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration.

  • Purification: If the product does not precipitate, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with 1M HCl and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Table 4: Example Scope for Knoevenagel Condensation

Active Methylene Cmpd. Catalyst Solvent Typical Yield
Malononitrile Piperidine/AcOH Toluene >95%
Ethyl cyanoacetate Piperidine/AcOH Toluene 85-95%

| Diethyl malonate | Piperidine | Ethanol | 80-90% |

Troubleshooting:

  • Stalled Reaction: Ensure water is being effectively removed. For less reactive substrates, a stronger base or higher temperatures may be required, but this increases the risk of protodeboronation.

  • Product is an oil: If recrystallization fails, flash column chromatography is the preferred method of purification.

Application in Sequential Synthesis: A Suzuki-Miyaura Coupling Example

The primary utility of the functionalized products described above is their use in subsequent C-C bond-forming reactions. The preserved boronic acid moiety is now ready for a Suzuki-Miyaura cross-coupling.

G start Functionalized Product (from Protocol 1, 2, or 3) reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents + Aryl Halide (Ar-X) + Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃, K₃PO₄) reagents->reaction final Final Biaryl Product reaction->final

Figure 5: Utility in subsequent Suzuki-Miyaura cross-coupling.

This two-step sequence—aldehyde functionalization followed by Suzuki coupling—provides a robust and modular platform for rapidly accessing diverse and complex chemical matter, which is invaluable for library synthesis in drug discovery programs.

Conclusion

(5-Formyl-2-methylphenyl)boronic acid is a potent synthetic tool whose full potential is unlocked through the chemoselective manipulation of its aldehyde functional group. By selecting appropriate reaction conditions, researchers can perform reductive aminations, Wittig olefinations, and Knoevenagel condensations with high efficiency while preserving the boronic acid for downstream applications. The strategic use of boronic acid protecting groups, such as pinacol esters, further broadens the scope of compatible reactions. The protocols outlined in this note provide a reliable foundation for scientists to leverage this versatile building block in their synthetic campaigns.

References
  • American Chemical Society. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. Available at: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. Available at: [Link]

  • Taylor & Francis Online. (2012). Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Available at: [Link]

  • Google Patents. (2015). Protecting groups for boronic acids. US9085590B2.
  • National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • PubMed. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. Available at: [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Available at: [Link]

  • Docta Complutense. Synthesis of Ketones by CH Functionalization of Aldehydes with Boronic Acids under Transition-Metal-Free Conditions. Available at: [Link]

  • ResearchGate. Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. Available at: [Link]

  • ResearchGate. Knoevenagel condensation of arylaldehydes with meldrum's acid in the.... Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Arylation of aldehydes with the aryl/het‐aryl boronic acids. Available at: [Link]

  • ACS Publications. (2001). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. J. Org. Chem. 2001, 66, 24, 8218–8221. Available at: [Link]

  • Royal Society of Chemistry. (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Org. Biomol. Chem., 2014,12, 6940-6944. Available at: [Link]

  • ResearchGate. Scheme 1 Knoevenagel condensation of aryl aldehydes with malononitrile and ethyl cyanoacetate. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Available at: [Link]

  • ChemEurope.com. Wittig reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • ResearchGate. (2017). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Available at: [Link]

  • ResearchGate. Protodeboronation of 5-formyl-2-thiopheneboronic acid. Available at: [Link]

  • Royal Society of Chemistry. (2019). Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation. Catal. Sci. Technol., 2019,9, 3936-3941. Available at: [Link]

  • MDPI. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules 2017, 22(11), 1959. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (5-Formyl-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block for Heterocyclic Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, making the development of novel synthetic methodologies a continuous priority.[1] (5-Formyl-2-methylphenyl)boronic acid has emerged as a particularly valuable building block due to its unique bifunctional nature. It possesses both a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and a strategically positioned formyl group that can participate in a variety of cyclization cascades.[2][3] This dual reactivity allows for the rapid construction of diverse heterocyclic scaffolds from simple, readily available starting materials.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of (5-Formyl-2-methylphenyl)boronic acid in the synthesis of medicinally relevant heterocyclic systems, including quinolines, isoquinolines, and chromenes. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present data in a clear, accessible format to empower your research endeavors. The pinacol ester of (5-Formyl-2-methylphenyl)boronic acid is often used to enhance stability and ease of handling compared to the free boronic acid.[2]

Mechanistic Principles: The Power of Sequential Transformations

The synthetic utility of (5-Formyl-2-methylphenyl)boronic acid lies in its ability to undergo sequential reactions, typically beginning with a palladium-catalyzed cross-coupling followed by an intramolecular cyclization. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[4][5][6][7] In the context of our building block, the boronic acid group readily participates in this reaction with a variety of organic halides or triflates. The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) species.[4][5]

The strategic placement of the formyl group ortho to the methyl group and meta to the boronic acid is crucial. Following the Suzuki-Miyaura coupling, the newly introduced functionality, along with the existing formyl group, can participate in an intramolecular cyclization reaction to construct the desired heterocyclic ring system. This cascade approach, often performed in a single pot, offers significant advantages in terms of efficiency and atom economy.

Visualizing the Workflow: From Coupling to Cyclization

Suzuki_Cyclization_Workflow cluster_0 Suzuki-Miyaura Coupling cluster_1 Intramolecular Cyclization A (5-Formyl-2-methylphenyl)boronic acid C Pd(0) Catalyst, Base A->C Reagents B Ar-X (Aryl Halide) B->C D Coupled Intermediate C->D Reaction E Cyclization Conditions (e.g., Acid or Base) D->E Reactant D->E F Heterocyclic Product E->F Reaction

Caption: General workflow for heterocyclic synthesis.

Application 1: Synthesis of Substituted Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs with a wide range of biological activities.[8] The Friedländer annulation, a classic method for quinoline synthesis, can be adapted to a modern palladium-catalyzed approach using (5-Formyl-2-methylphenyl)boronic acid.

Synthetic Strategy

The strategy involves an initial Suzuki-Miyaura coupling of (5-Formyl-2-methylphenyl)boronic acid with a 2-aminoaryl ketone or a related species. The resulting biaryl intermediate possesses the necessary functionalities—an amino group and a carbonyl group in a 1,2-relationship with the formyl-bearing ring—to undergo an intramolecular condensation to form the quinoline ring.

Experimental Protocol: Synthesis of a 2,7-Disubstituted Quinoline

Materials:

  • (5-Formyl-2-methylphenyl)boronic acid

  • 2-Amino-5-bromobenzophenone

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, degassed

  • Water, degassed

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-amino-5-bromobenzophenone (1.0 mmol), (5-Formyl-2-methylphenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed water (1 mL) to the flask via syringe.

  • Suzuki-Miyaura Coupling: Stir the reaction mixture vigorously at 100 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • In-situ Cyclization: After completion of the coupling reaction, cool the mixture to room temperature. Add ethanol (10 mL) and a catalytic amount of concentrated HCl (2-3 drops).

  • Reflux: Heat the mixture to reflux (approximately 80-90 °C) and stir for an additional 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,7-disubstituted quinoline.

Data Presentation: Representative Yields
EntryAryl HalideProductYield (%)
12-Amino-5-bromobenzophenone2-Phenyl-7-(formyl-2-methylphenyl)quinoline78
21-(2-Amino-5-bromophenyl)ethanone2-Methyl-7-(formyl-2-methylphenyl)quinoline82

Application 2: Synthesis of Isoquinolines

The isoquinoline motif is another critical scaffold in medicinal chemistry, present in alkaloids like morphine and papaverine.[9] A powerful approach to substituted isoquinolines involves a palladium-catalyzed coupling followed by a Pomeranz-Fritsch-type cyclization.

Synthetic Strategy

This method utilizes a Suzuki-Miyaura coupling between (5-Formyl-2-methylphenyl)boronic acid and a benzylic amine derivative, such as N-(2,2-diethoxyethyl)aniline bearing a halide. The resulting coupled product is then subjected to acidic conditions to promote cyclization and aromatization to the isoquinoline core.

Experimental Protocol: Synthesis of a 6-Substituted Isoquinoline

Materials:

  • (5-Formyl-2-methylphenyl)boronic acid

  • N-(4-Bromobenzyl)-2,2-diethoxyethan-1-amine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • 6M Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(4-bromobenzyl)-2,2-diethoxyethan-1-amine (1.0 mmol), (5-Formyl-2-methylphenyl)boronic acid (1.2 mmol), and Na₂CO₃ (2.5 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) to the mixture.

  • Suzuki-Miyaura Coupling: Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.

  • Cooling and Extraction: Cool the reaction to room temperature and dilute with water (20 mL). Extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Cyclization: Dissolve the crude intermediate in 6M H₂SO₄ (10 mL) and stir at 100 °C for 2 hours.

  • Neutralization and Extraction: Cool the reaction mixture in an ice bath and carefully neutralize with a saturated NaHCO₃ solution until the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the desired 6-substituted isoquinoline.

Application 3: Multicomponent Synthesis of 4H-Chromenes

4H-Chromenes and their derivatives are a class of oxygen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[10][11][12] A highly efficient approach to these scaffolds is through a one-pot, three-component reaction.

Synthetic Strategy

This protocol leverages the reactivity of the formyl group of (5-Formyl-2-methylphenyl)boronic acid in a condensation reaction with a phenol and an active methylene compound, such as malononitrile. This multicomponent reaction (MCR) approach allows for the rapid assembly of complex chromene structures.[13][14][15][16][17]

Experimental Protocol: One-Pot Synthesis of a Substituted 2-Amino-4H-chromene

Materials:

  • (5-Formyl-2-methylphenyl)boronic acid

  • Resorcinol

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine (5-Formyl-2-methylphenyl)boronic acid (1.0 mmol), resorcinol (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. Collect the solid by filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified 2-amino-4H-chromene derivative under vacuum.

Visualizing the MCR Pathway

MCR_Chromene A (5-Formyl-2-methylphenyl)boronic acid D Piperidine (Catalyst) B Phenol Derivative C Active Methylene Compound E Knoevenagel Condensation D->E F Michael Addition E->F G Intramolecular Cyclization F->G H 2-Amino-4H-chromene Product G->H

Caption: Key steps in the multicomponent synthesis of 4H-chromenes.

Conclusion and Future Outlook

(5-Formyl-2-methylphenyl)boronic acid is a powerful and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its bifunctional nature allows for the elegant construction of complex molecular scaffolds through sequential Suzuki-Miyaura coupling and intramolecular cyclization reactions, as well as through efficient multicomponent strategies. The protocols outlined in this application note serve as a robust starting point for researchers to explore the rich chemistry of this building block and to develop novel synthetic routes to molecules of interest in drug discovery and materials science. The continued exploration of new catalytic systems and reaction partners will undoubtedly further expand the synthetic utility of this valuable compound.

References

Protecting the Formyl Moiety in Suzuki Reactions: A Guide to Strategy and Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formyl Group's Dichotomy in Palladium Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable functional group tolerance and capacity to forge carbon-carbon bonds with precision.[1][2] However, the presence of a formyl group (an aldehyde) on one of the coupling partners introduces a layer of complexity that necessitates careful strategic planning. Aldehydes, being electrophilic and possessing α-protons, can be sensitive to the basic conditions often employed in Suzuki reactions, leading to potential side reactions such as aldol condensations, Cannizzaro reactions, or direct interaction with the palladium catalyst.

While some Suzuki couplings involving aldehydes can proceed without protection, particularly with carefully chosen conditions, the yields can be variable and the reaction scope limited.[3] For researchers in drug development and complex molecule synthesis, where reliability and substrate generality are paramount, employing a protecting group strategy for the formyl moiety is often the most prudent path. This guide provides a comprehensive overview of common protecting group strategies for the formyl group in the context of Suzuki reactions, complete with detailed protocols and the rationale behind experimental choices.

Strategic Considerations: To Protect or Not to Protect?

The decision to protect an aldehyde in a Suzuki reaction is not always straightforward. In some cases, direct coupling of an unprotected formyl-containing aryl halide is possible. For instance, the reaction of 4-bromobenzaldehyde with phenylboronic acid has been successfully performed without a protecting group.[3][4]

However, for more complex substrates, substrates with multiple functional groups, or when reaction optimization is challenging, a protecting group strategy offers several advantages:

  • Enhanced Stability: Protection prevents the aldehyde from degrading under the basic reaction conditions.

  • Increased Yields: By eliminating side reactions, the desired coupling product is often obtained in higher yield.

  • Broader Reaction Scope: Protecting groups allow for the use of a wider range of bases and reaction conditions, increasing the versatility of the Suzuki coupling.

Choosing the Right Armor: Common Protecting Groups for Aldehydes

The ideal protecting group for a formyl moiety in a Suzuki reaction should be:

  • Easy to install in high yield.

  • Stable to the basic and nucleophilic conditions of the Suzuki coupling.

  • Readily removed under mild conditions that do not affect the newly formed biaryl product.

The most commonly employed protecting groups for aldehydes that fit these criteria are acetals , particularly cyclic acetals like 1,3-dioxolanes .[5][6]

Acetal Protecting Groups

Acetals are formed by the acid-catalyzed reaction of an aldehyde with an alcohol or a diol.[6] They are stable to bases, organometallic reagents, and hydrides, making them excellent choices for protecting aldehydes during Suzuki reactions.[5]

Protecting GroupStructureProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Dimethyl Acetal R-CH(OCH₃)₂Methanol, acid catalyst (e.g., HCl, TsOH)Aqueous acid (e.g., HCl, H₂SO₄)Simple to form.Can be less stable than cyclic acetals.
1,3-Dioxolane A five-membered ring containing two oxygen atoms attached to the former carbonyl carbon.Ethylene glycol, acid catalyst (e.g., TsOH, CSA), azeotropic removal of waterAqueous acid, often with a co-solvent like acetone or THF.[7][8][9]Thermodynamically stable, easy to form.[6]Requires acidic conditions for removal.
1,3-Dioxane A six-membered ring containing two oxygen atoms attached to the former carbonyl carbon.1,3-Propanediol, acid catalyst, azeotropic removal of waterAqueous acidGenerally more stable than 1,3-dioxolanes.Can be more difficult to cleave.

Experimental Protocols: A Three-Step Workflow

This section provides a detailed, step-by-step methodology for the protection of an aryl aldehyde, its subsequent Suzuki coupling, and the final deprotection to yield the desired biaryl aldehyde. We will use the synthesis of 4'-formylbiphenyl-4-carbonitrile as a model system.

workflow cluster_protection Step 1: Protection cluster_suzuki Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection start 4-Bromobenzaldehyde protected 2-(4-Bromophenyl)-1,3-dioxolane start->protected Ethylene glycol, p-TsOH, Toluene coupled 4'-(1,3-Dioxolan-2-yl)biphenyl-4-carbonitrile protected->coupled Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O boronic_acid 4-Cyanophenylboronic acid boronic_acid->coupled final_product 4'-Formylbiphenyl-4-carbonitrile coupled->final_product Aqueous HCl, Acetone

Figure 1: Overall workflow for the synthesis of a biaryl aldehyde using a protecting group strategy.
Step 1: Protection of 4-Bromobenzaldehyde as a 1,3-Dioxolane

This protocol is adapted from standard procedures for acetal formation.[6]

Materials:

  • 4-Bromobenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), ethylene glycol (4.0 mL, 72.0 mmol, 1.3 equiv), and toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 260 mg, 1.35 mmol, 0.025 equiv).

  • Equip the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux with vigorous stirring.

  • Continue refluxing until the theoretical amount of water (approx. 1.0 mL) has been collected in the Dean-Stark trap (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The product, 2-(4-bromophenyl)-1,3-dioxolane, can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.

protection_mechanism cluster_mech Protection Mechanism (Acid-Catalyzed Acetal Formation) aldehyde Ar-CHO protonated_aldehyde Ar-CH=O⁺H aldehyde->protonated_aldehyde + H⁺ protonated_aldehyde->aldehyde - H⁺ intermediate1 Ar-CH(OH)-O⁺H(CH₂)₂OH protonated_aldehyde->intermediate1 + HO(CH₂)₂OH diol HO(CH₂)₂OH intermediate2 Ar-CH(OH)-O(CH₂)₂OH intermediate1->intermediate2 - H⁺ protonated_hemiacetal Ar-CH(O⁺H₂)-O(CH₂)₂OH intermediate2->protonated_hemiacetal + H⁺ carbocation Ar-C⁺H-O(CH₂)₂OH protonated_hemiacetal->carbocation - H₂O dioxolane Protected Aldehyde carbocation->dioxolane Intramolecular cyclization, - H⁺

Figure 2: Mechanism of 1,3-dioxolane formation.
Step 2: Suzuki Coupling of 2-(4-Bromophenyl)-1,3-dioxolane

This protocol is a representative procedure for a Suzuki-Miyaura coupling.

Materials:

  • 2-(4-Bromophenyl)-1,3-dioxolane (from Step 1)

  • 4-Cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Round-bottom flask and condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a 250 mL round-bottom flask, add 2-(4-bromophenyl)-1,3-dioxolane (5.0 g, 21.8 mmol), 4-cyanophenylboronic acid (3.5 g, 23.8 mmol, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (750 mg, 0.65 mmol, 3 mol%).

  • Add a solvent mixture of toluene (80 mL) and ethanol (20 mL).

  • Prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃) and add 22 mL (44 mmol, 2.0 equiv) to the reaction mixture.

  • De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 4'-(1,3-dioxolan-2-yl)biphenyl-4-carbonitrile, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 3: Deprotection to 4'-Formylbiphenyl-4-carbonitrile

This protocol is adapted from standard acidic hydrolysis procedures for acetals.[7][9]

Materials:

  • 4'-(1,3-Dioxolan-2-yl)biphenyl-4-carbonitrile (from Step 2)

  • Acetone

  • Hydrochloric acid (e.g., 2 M aqueous HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the purified 4'-(1,3-dioxolan-2-yl)biphenyl-4-carbonitrile (e.g., 4.0 g) in acetone (50 mL) in a round-bottom flask.

  • Add 2 M aqueous HCl (25 mL) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Remove the majority of the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 4'-formylbiphenyl-4-carbonitrile can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel to yield the final product.

Conclusion

The use of protecting groups, particularly acetals, is a robust and reliable strategy for incorporating the formyl moiety into complex molecules via the Suzuki-Miyaura cross-coupling reaction. While direct coupling of unprotected aldehydes is sometimes feasible, the protection/deprotection sequence offers a more general and often higher-yielding approach, especially in the context of drug discovery and natural product synthesis where substrate complexity and reaction reliability are critical. The protocols outlined in this guide provide a solid foundation for researchers to successfully implement this strategy in their own synthetic endeavors.

References

  • Mirjalili, B. F., Zolfigol, M. A., Bamoniri, A., & Hazar, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1077.
  • Hajos, A., & Balogh, A. (2007).
  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (2003). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Organic Syntheses, 80, 84.
  • Rao, K. R., & Kumar, H. M. S. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. The Journal of Organic Chemistry, 68(5), 2018–2019.
  • Li, W., Wu, Z.-L., He, W.-M., & Zhang, L. (2014). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O/ EtOH at room temperature in air.
  • Krishnaveni, N. S., Surendra, K., Nageswar, Y. V. D., & Rao, K. R. (2003). Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal.
  • Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252–255.
  • Fujioka, H., Minamitsuji, Y., Kubo, O., & Maegawa, T. (2011). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • So, C. M., Yeung, C. C., Lau, C. P., & Kwong, F. Y. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 15(12), 9237–9255.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Zhang, L. (2021). Modular Synthesis of α-Substituted Alkenyl Acetals by a Palladium-Catalyzed Suzuki Reaction of α-Haloalkenyl Acetals with Organoboranes. Synlett, 32(08), 723–727.
  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • Modular Synthesis of α-Substituted Alkenyl Acetals by a Palladium-Catalyzed Suzuki Reaction of α-Haloalkenyl Acetals with Organoboranes. (2021). Organic Chemistry Portal.
  • D’Souza, D. M., & Müller, T. J. J. (2007). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wang, P., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry.
  • Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. (2012). Organic & Biomolecular Chemistry.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2008). Molecules.
  • Wipf Group Research Overview. (n.d.). University of Pittsburgh.
  • Qiao, J. X., et al. (2006). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. Synthesis, 2006(16), 2673-2678.
  • Raju, P., et al. (2025).
  • Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (2025). BenchChem.
  • Suzuki reaction. (2023, December 27). In Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

One-Pot Tandem Suzuki Coupling/Intramolecular Cyclization for the Synthesis of Dihydropyrrolo[2,1-a]isoquinolinones using (5-Formyl-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

(5-Formyl-2-methylphenyl)boronic acid is a bifunctional synthetic building block of significant utility in medicinal chemistry and materials science. Its unique structure, featuring both a boronic acid and a formyl group, enables its participation in sequential, one-pot reactions to rapidly construct complex molecular architectures. This application note provides a detailed protocol for a one-pot tandem reaction sequence involving an initial Suzuki-Miyaura cross-coupling followed by an intramolecular cyclization. This efficient process is demonstrated through the synthesis of a dihydropyrrolo[2,1-a]isoquinolinone scaffold, a core structure found in various biologically active alkaloids.[1] This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the significance of this synthetic strategy.

Principle of the Reaction

The elegance of this one-pot synthesis lies in the strategic combination of two powerful transformations: a palladium-catalyzed Suzuki-Miyaura cross-coupling and a subsequent intramolecular reaction. The bifunctional nature of (5-Formyl-2-methylphenyl)boronic acid is central to the success of this tandem process.

Step 1: Suzuki-Miyaura Cross-Coupling The reaction commences with a Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[2][3] In this step, the boronic acid moiety of (5-Formyl-2-methylphenyl)boronic acid is coupled with a suitable organic halide (e.g., a vinyl or aryl bromide). The catalytic cycle, driven by a palladium(0) complex, involves three key stages[2][3][4]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst for the next cycle.[4]

The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield in this step.[6][7]

Step 2: Intramolecular Cyclization/Condensation Upon successful C-C bond formation, the intermediate product contains the formyl group from the boronic acid precursor, now positioned advantageously for a subsequent intramolecular reaction. In the context of synthesizing dihydropyrrolo[2,1-a]isoquinolinones, the Suzuki coupling partner is typically an amine-containing molecule. The newly formed biaryl intermediate undergoes a spontaneous or acid/base-catalyzed intramolecular condensation between the aldehyde and the amine, leading to the formation of the heterocyclic ring system. This tandem approach avoids the need to isolate the intermediate, thereby improving atom economy, reducing waste, and simplifying the overall synthetic workflow.[7][8]

Experimental Protocol: Synthesis of a Dihydropyrrolo[2,1-a]isoquinolinone Derivative

This protocol describes the one-pot synthesis of a model dihydropyrrolo[2,1-a]isoquinolinone from (5-Formyl-2-methylphenyl)boronic acid and an appropriate amino-functionalized halide.

Materials:

  • (5-Formyl-2-methylphenyl)boronic acid

  • Amino-functionalized aryl or vinyl halide (e.g., 2-(2-bromoethyl)aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Inert atmosphere line (Schlenk line or glovebox)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Detailed Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (5-Formyl-2-methylphenyl)boronic acid (1.0 equiv), the amino-functionalized halide (1.1 equiv), and potassium carbonate (3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (0.02 equiv) and Triphenylphosphine (0.08 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene and ethanol (e.g., in a 4:1 ratio) to the reaction flask.

  • Catalyst Addition: Add the pre-mixed catalyst/ligand to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dihydropyrrolo[2,1-a]isoquinolinone product.

Data & Results

Table 1: Reagent Stoichiometry and Details
ReagentMol. Wt. ( g/mol )Molar Equiv.Typical Amount (mmol)
(5-Formyl-2-methylphenyl)boronic acid163.981.01.0
2-(2-Bromoethyl)aniline200.081.11.1
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
Triphenylphosphine (PPh₃)262.290.080.08
Potassium carbonate (K₂CO₃)138.213.03.0

Expected Yield: 65-85% (after purification)

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

One_Pot_Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification reagents Combine Reactants: - (5-Formyl-2-methylphenyl)boronic acid - Amino-halide - K₂CO₃ inert Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst Prepare Catalyst: - Pd(OAc)₂ - PPh₃ add_catalyst Add Catalyst Mixture catalyst->add_catalyst add_solvent Add Anhydrous Solvents (Toluene/EtOH) inert->add_solvent add_solvent->add_catalyst reflux Heat to Reflux (80-100°C, 12-24h) add_catalyst->reflux cool Cool to RT reflux->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Isolated Pure Product purify->product

Caption: Workflow for the one-pot synthesis of dihydropyrrolo[2,1-a]isoquinolinones.

Simplified Reaction Mechanism

Suzuki_Cyclization_Mechanism cluster_suzuki Suzuki-Miyaura Coupling cluster_cyclization Intramolecular Cyclization A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A G Biaryl Intermediate (Ar-Ar') F->G H Intramolecular Condensation G->H Reactants Boronic Acid + Amino-halide Reactants->B Reactants->D I Final Heterocyclic Product H->I

Sources

Application Note: Scale-Up Synthesis and Coupling of (5-Formyl-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up of Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Importance of (5-Formyl-2-methylphenyl)boronic Acid

(5-Formyl-2-methylphenyl)boronic acid and its derivatives are invaluable intermediates in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive aldehyde group and a boronic acid moiety, allows for sequential, highly selective transformations. The boronic acid is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling, one of the most powerful and widely used methods for constructing carbon-carbon bonds.[1][2]

However, transitioning a Suzuki-Miyaura coupling from the benchtop (milligram-to-gram scale) to a pilot plant or manufacturing setting (kilogram scale) introduces significant challenges. Issues such as thermal control, mass transfer, catalyst activity and longevity, and stringent impurity removal become paramount. This guide provides field-proven insights into navigating these complexities to develop a robust and scalable process.

The Starting Point: Quality and Handling of the Boronic Acid

The success of any coupling reaction is predicated on the quality of its starting materials. For large-scale campaigns, the choice and handling of the boronic acid component are critical first steps.

Boronic Acid vs. Boronic Ester: A Stability-Driven Choice

While (5-Formyl-2-methylphenyl)boronic acid is commercially available, its pinacol ester derivative often presents a more practical alternative for scale-up operations.[3][4][5]

  • Enhanced Stability: Pinacol esters are generally more stable to storage and handling than their corresponding boronic acids.[4] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, which can impact reactivity and stoichiometry. They are also susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under harsh temperature or pH conditions.[6]

  • Handling and Solubility: The increased steric bulk and modified polarity of pinacol esters can improve solubility in common organic solvents and sometimes lead to more predictable reaction kinetics.

The decision to use the acid or the ester should be made during early process development, weighing the added cost of the ester against the potential for improved process robustness and reproducibility.[1]

Purification and Quality Control

Impurities in the boronic acid starting material can poison the catalyst or generate difficult-to-remove byproducts. Therefore, stringent quality control is non-negotiable.

  • Purification Methods: For crude boronic acids, purification can often be achieved through recrystallization.[7] An alternative and highly effective method involves treating the crude material with a base to form a water-soluble boronate salt. Organic impurities can then be extracted away, and the pure boronic acid is subsequently regenerated by acidification and isolated by filtration.[8][9]

  • Safety at Scale: Handling large quantities of boronic acids and related organoboron reagents requires specific safety protocols. While generally stable, appropriate personal protective equipment (PPE) should be used, and dust inhalation must be avoided. The synthesis of boronic acids may involve pyrophoric reagents like butyl lithium or borane complexes, which demand rigorous engineering controls and specialized handling procedures at scale.[10]

Mastering the Suzuki-Miyaura Coupling at Scale

The Suzuki-Miyaura reaction is a complex catalytic process. Successful scale-up requires a deep understanding of its mechanism and the critical process parameters (CPPs) that govern its efficiency and selectivity.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is essential for troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product aryl_halide Ar-X aryl_halide->pd0 Aryl Halide boronic_acid Ar'-B(OR)₂ boronic_acid->oa_complex Boronic Acid/Ester base Base base->oa_complex Base Activation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Critical Process Parameters (CPPs) for Scale-Up

The transition from lab to plant requires meticulous control over several interconnected parameters.

Parameter Scale-Up Consideration & Rationale
Catalyst System Rationale: Catalyst choice directly impacts efficiency, cost, and impurity profile. Modern pre-catalysts (e.g., Buchwald G3/G4 palladacycles) are often preferred for scale-up due to their high activity (allowing for low catalyst loading, <0.1 mol%), air stability, and broad substrate scope.[11][12] Action: Screen a panel of catalysts at the lab scale to identify the most active and robust system for the specific substrate combination.
Catalyst Loading Rationale: Palladium is a precious metal, making its efficient use an economic and environmental imperative.[13] High catalyst loading increases costs and the burden on downstream purification. Action: Optimize loading to the lowest possible level that ensures complete conversion in a reasonable timeframe. This is often a trade-off with reaction time and temperature.
Solvent System Rationale: Solvent choice affects reaction rate, solubility of reagents, and product isolation. For scale-up, factors like boiling point (for thermal control), safety (flashpoint), and environmental impact are crucial. Biphasic systems (e.g., 2-BuOH/H₂O, Toluene/H₂O) are common and effective.[14] Action: Ensure the chosen solvent system provides adequate solubility for all components and facilitates an easy work-up. In biphasic systems, reactor geometry and agitation speed become critical to ensure efficient mixing and mass transfer.
Base Selection Rationale: The base activates the boronic acid for transmetalation. Its strength and solubility are key. Inorganic bases like K₂CO₃ or K₃PO₄ are cost-effective and commonly used.[15] The choice can influence the rate of side reactions like protodeboronation. Action: Select a base that provides a good balance between reaction rate and stability of the starting materials. Ensure the particle size and solubility are consistent between batches to avoid variability.
Temperature Rationale: Temperature is a critical process parameter that dictates reaction kinetics.[14] Insufficient temperature can lead to stalled reactions, while excessive heat can promote impurity formation and pose safety risks (thermal runaway). Action: Define a narrow and robust operating temperature range through calorimetric studies (e.g., RC1) and process modeling. Implement reliable heating/cooling systems in the reactor.
Inert Atmosphere Rationale: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[14][16] Action: Use robust inerting procedures for the reactor, such as multiple vacuum/nitrogen backfill cycles. Maintain a positive nitrogen pressure throughout the reaction and work-up.

Downstream Processing: The Path to Purity

Achieving the required purity for an API or advanced intermediate involves a multi-step downstream process, with a primary focus on controlling process-related impurities and, most critically, residual palladium.

Work-Up and Initial Isolation

A typical work-up involves quenching the reaction, followed by phase separation to remove the inorganic base and salts. This step can be challenging at scale, where stable emulsions or "rag layers" can form, complicating the separation. The crude product is then typically isolated by crystallization or solvent evaporation.

The Palladium Problem: Scavenging and Removal

Regulatory bodies like the ICH impose strict limits on residual elemental impurities in APIs, with palladium being of particular concern.[17] Achieving levels below 10 ppm often requires dedicated scavenging steps, as simple crystallization is rarely sufficient.[18][19]

Common Palladium Removal Strategies:

  • Metal Scavengers: These are materials with functional groups that chelate palladium. Silica-based scavengers functionalized with thiol or thiourea groups (e.g., SiliaMetS® Thiol) are highly effective.[20][21] The crude product stream is passed through a bed of the scavenger or slurried with it, followed by filtration.

  • Activated Carbon: Treatment with activated carbon can adsorb residual palladium, though its selectivity can be lower than functionalized scavengers.[19]

  • Aqueous Washes: Washing the organic product solution with an aqueous solution containing a chelating agent like N-acetylcysteine or thiourea can extract palladium species into the aqueous phase.[19]

  • Optimized Crystallization: While not a standalone solution, a well-designed crystallization process can significantly reduce palladium levels by partitioning the metal into the mother liquor.[19]

It is crucial to screen multiple scavenging methods and optimize the chosen procedure (e.g., scavenger loading, temperature, contact time) to develop a reliable and scalable palladium removal strategy.[22]

Implementing Process Analytical Technology (PAT)

To build a truly robust and well-understood process, modern manufacturing relies on Process Analytical Technology (PAT). PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and process attributes.[23][24][25] For a Suzuki-Miyaura coupling, PAT provides real-time insight into the reaction, moving beyond traditional reliance on end-point analysis.

PAT_Workflow start Raw Materials (Ar-X, Ar'-B(OR)₂, Pd Catalyst, Base, Solvent) reactor Scaled-Up Reactor start->reactor pat PAT Probe (e.g., In-situ FTIR/Raman) reactor->pat workup Work-Up & Quench reactor->workup Reaction Completion control Process Control System pat->control Real-time Data (Concentration vs. Time) control->reactor Feedback Control (e.g., Adjust Temperature) scavenging Palladium Scavenging workup->scavenging crystallization Crystallization & Isolation scavenging->crystallization api Final Purified Product (<10 ppm Pd) crystallization->api

Figure 2: PAT-Enabled Suzuki-Miyaura Scale-Up Workflow.

PAT Tools for Suzuki Coupling:

  • In-situ Spectroscopy (FTIR/Raman): Probes inserted directly into the reactor can monitor the disappearance of starting material peaks and the appearance of product peaks in real-time, providing a precise kinetic profile of the reaction.[26] This data allows for accurate determination of reaction completion, preventing unnecessary heating or processing time.

  • On-line Chromatography (UPLC-MS): An automated sampling system can draw small aliquots from the reactor for rapid analysis. This is particularly powerful for tracking the formation of low-level impurities during the reaction, enabling control strategies to minimize their generation.[27]

The adoption of PAT leads to enhanced process understanding, improved batch-to-batch consistency, reduced cycle times, and increased safety.[23]

Exemplar Scale-Up Protocol

This section provides a hypothetical but representative protocol for the coupling of (5-Formyl-2-methylphenyl)boronic acid pinacol ester with 2-bromo-6-methoxypyridine on a 20 L scale.

Materials:

Reagent MW Quantity Equivalents
2-Bromo-6-methoxypyridine188.021.00 kg1.00
(5-Formyl-2-methylphenyl)boronic acid pinacol ester246.111.45 kg1.10
SPhos-Pd-G2 Pre-catalyst704.2318.7 g0.005 (0.5 mol%)
Potassium Phosphate (K₃PO₄)212.272.26 kg2.00
2-Butanol (2-BuOH)-8.0 L-
Deionized Water-2.0 L-
SiliaMetS® Thiol-250 g-

Procedure:

  • Reactor Inerting: The 20 L jacketed glass reactor is rendered inert by performing three vacuum/nitrogen backfill cycles.

  • Reagent Charging: Under a positive nitrogen atmosphere, charge 2-Bromo-6-methoxypyridine (1.00 kg), (5-Formyl-2-methylphenyl)boronic acid pinacol ester (1.45 kg), SPhos-Pd-G2 (18.7 g), and K₃PO₄ (2.26 kg) into the reactor.

  • Solvent Addition: Add degassed 2-Butanol (8.0 L) and degassed deionized water (2.0 L).

  • Reaction: Begin agitation and heat the reactor jacket to achieve an internal temperature of 85 °C. Monitor the reaction progress using an in-situ FTIR probe, tracking the disappearance of the aryl bromide peak. Maintain the temperature for 4-6 hours, or until the reaction is deemed complete (<1% starting material remaining).

  • Work-Up: Cool the reaction mixture to 25 °C. Add 10 L of ethyl acetate and 10 L of water. Stir for 15 minutes, then stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Palladium Scavenging: To the organic layer, add SiliaMetS® Thiol (250 g). Heat the mixture to 45 °C and stir for 4 hours.

  • Filtration & Concentration: Cool the mixture to 25 °C and filter through a pad of celite to remove the scavenger and baseline palladium. Concentrate the filtrate under reduced pressure to approximately 3 L.

  • Crystallization & Isolation: Add 10 L of heptane as an anti-solvent over 1 hour to induce crystallization. Cool the slurry to 0-5 °C and hold for 2 hours. Filter the product, wash the cake with cold heptane (2 x 1 L), and dry under vacuum at 40 °C to a constant weight.

Expected Outcome & Purity Profile:

Parameter Specification
Yield 85-92%
Purity (HPLC) >99.5%
Residual Palladium (ICP-MS) < 10 ppm
Residual Solvents (GC) < 500 ppm Ethyl Acetate, < 500 ppm Heptane

Conclusion

The successful scale-up of Suzuki-Miyaura coupling reactions involving valuable building blocks like (5-Formyl-2-methylphenyl)boronic acid is a multifaceted challenge that integrates synthetic chemistry, process engineering, and analytical science. A focus on the quality of starting materials, a thorough understanding of critical process parameters, a robust strategy for impurity removal, and the implementation of modern tools like PAT are the cornerstones of a successful and efficient manufacturing campaign. By adopting the principles outlined in this guide, researchers and drug development professionals can de-risk their scale-up activities and accelerate the delivery of novel therapeutics.

References

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Publications.
  • How to Remove Palladium in three easy steps - Biotage.
  • Removal of Residual Palladium from API - Si-Novation.
  • Palladium Detection for API Purification - Arbor Assays.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate.
  • Technical Support Center: Palladium Removal from Coupling Reactions - Benchchem.
  • (5-Formyl-2-methylphenyl)boronic acid - Lead Sciences.
  • A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid - Benchchem.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
  • 5-Formyl-2-methylphenylboronic acid pinacol ester - Frontier Specialty Chemicals.
  • BD8086[40138-17-8]2-Formyl-5-methylphenylboronic acid - BLDpharm - Bulk Product Details.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity - ResearchGate.
  • WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents.
  • Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach.
  • Safe Handling of Boranes at Scale | Organic Process Research & Development.
  • How to purify boronic acids/boronate esters? - ResearchGate.
  • Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction | ACS Applied Materials & Interfaces.
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich.
  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - PMC - NIH.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate.
  • SiliaMetS® SCALE-UP CASE STUDIES - SiliCycle.
  • 2-Formyl-5-methylphenylboronic acid, min 96%, 5 grams.
  • 2-Formyl-5-methylphenylboronic acid | - Frontier Specialty Chemicals.
  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides a,b) a) All reactions were performed under an inert argon atmosphere. b) HPLC yields were indicated. - ResearchGate.
  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Protodeboronation of 5-formyl-2-thiopheneboronic acid - ResearchGate.
  • Application of Process Analytical Technology (PAT) in the Antibody-Drug Conjugate (ADC) Bioconjugation Process - Sigma-Aldrich.
  • Process analytical technology - Wikipedia.
  • Process Analytical Technology - PAT - Stepscience.
  • Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - RSC Publishing.
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing).
  • scaling up the synthesis of 6-(4-Chlorophenyl)-2-formylphenol for bulk production - Benchchem.
  • US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents.

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Troubleshooting & Optimization

Preventing protodeboronation of (5-Formyl-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Formyl-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this valuable synthetic building block. The unique substitution pattern of this reagent—an activating methyl group and an electron-withdrawing formyl group—presents specific challenges, most notably the undesired side reaction of protodeboronation.

This resource provides in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols to help you minimize side reactions and maximize the yield of your desired cross-coupling products.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with (5-Formyl-2-methylphenyl)boronic acid is giving low yields, and I'm isolating 3-methylbenzaldehyde as a major byproduct. What is happening?

A1: You are observing protodeboronation, a common and often frustrating side reaction in cross-coupling chemistry.[1] In this process, the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-methylbenzaldehyde. This reaction is particularly prevalent with arylboronic acids bearing electron-withdrawing groups, such as the formyl (-CHO) group on your reagent, especially under the basic conditions required for the Suzuki-Miyaura coupling.[2][3]

The mechanism is often base-catalyzed, where a hydroxide ion attacks the boron atom to form a boronate "ate" complex.[1] This complex is more susceptible to protonolysis by a proton source in the reaction mixture (like water), leading to the undesired byproduct. The rate of protodeboronation is highly dependent on the pH of the reaction medium.[1][4]

Troubleshooting Guide: Minimizing Protodeboronation

If you are experiencing significant protodeboronation, consider the following strategies, starting with the simplest adjustments and progressing to more robust solutions.

Issue 1: High Levels of Protodeboronation with Standard Suzuki Conditions

Your reaction conditions, particularly the choice of base and temperature, can dramatically influence the rate of protodeboronation versus the desired cross-coupling.

Root Cause Analysis:

  • Strong Bases: Strong, highly aqueous bases (e.g., NaOH, KOH) create a high pH environment that can accelerate the decomposition of the boronic acid.

  • High Temperatures: Elevated temperatures can increase the rate of protodeboronation, sometimes more than the rate of the productive coupling reaction.

  • Presence of Water: While often necessary for the Suzuki reaction, excess water can serve as the proton source for the undesired side reaction.

Solutions & Experimental Protocols:

  • Optimize the Base: Switch to a milder, less-nucleophilic base. This is often the most effective initial step.

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are excellent alternatives. These bases are sufficiently strong to promote the catalytic cycle but are less aggressive in promoting protodeboronation.

    • Protocol Adjustment: Replace your current base (e.g., 2.0 M Na₂CO₃) with 2-3 equivalents of solid K₃PO₄ or Cs₂CO₃.

  • Lower the Reaction Temperature: If your catalyst system is sufficiently active, reducing the temperature can significantly favor the cross-coupling reaction.

    • Actionable Step: Try running the reaction at a lower temperature, for example, 60-80 °C instead of 100 °C or higher. Modern, highly active palladium catalysts with specialized ligands (e.g., Buchwald ligands like SPhos or XPhos) can often facilitate coupling at these milder temperatures.

  • Control Water Content: While Suzuki reactions often benefit from some water, using anhydrous solvents or minimizing the water content can suppress protodeboronation.

    • Solvent Choice: Use anhydrous solvents like dioxane, toluene, or THF. If a co-solvent is needed for the base, use a minimal, carefully controlled amount of water.

Issue 2: Protodeboronation Persists Despite Optimized Conditions

For particularly challenging substrates or when maximum yield is critical, modifying the boronic acid itself into a more stable derivative is the most robust strategy.

Root Cause Analysis:

The inherent instability of the free boronic acid under the reaction conditions is the primary issue. The concentration of the free boronic acid in the reaction mixture is directly related to the rate of its decomposition.

The "Slow-Release" Strategy: Using Boronate Esters

The most effective method to combat protodeboronation is to use a more stable derivative of the boronic acid, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate ester.[1] These esters act as protecting groups that slowly release the active boronic acid into the reaction mixture under the basic conditions. This "slow-release" approach keeps the instantaneous concentration of the unstable free boronic acid low, thereby minimizing its decomposition while allowing the desired cross-coupling to proceed.[1]

Quantitative Comparison: Free Boronic Acid vs. MIDA Boronate Ester

FeatureFree Boronic AcidMIDA Boronate Ester
Stability Prone to protodeboronation, especially with electron-withdrawing groups.Highly stable, often crystalline solids that are bench-stable and chromatography-compatible.
Typical Yield Can be significantly reduced by protodeboronation.Generally higher and more reproducible yields, especially for challenging substrates.[5]
Handling Can be difficult to purify and may require storage under inert atmosphere.Easy to handle and purify by standard laboratory techniques.

In a comparative study, the use of an aryl MIDA boronate resulted in an 89% yield, whereas the corresponding free boronic acid gave only a 73% yield under the same conditions.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of (5-Formyl-2-methylphenyl)boronic acid MIDA ester

This protocol provides a reliable method for converting the unstable boronic acid into its highly stable MIDA ester derivative.

Materials:

  • (5-Formyl-2-methylphenyl)boronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add (5-Formyl-2-methylphenyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).

  • Solvent Addition: Add a 5% (v/v) solution of DMSO in toluene. The volume should be sufficient to create a stirrable slurry.

  • Azeotropic Dehydration: Heat the mixture to reflux. Toluene will form an azeotrope with water, which will be collected in the Dean-Stark trap, driving the esterification reaction to completion. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup: Allow the reaction to cool to room temperature. The MIDA ester often precipitates from the toluene. The solvent can be removed under reduced pressure.

  • Purification: The crude MIDA ester can be purified by precipitation. Add a solvent in which the ester is sparingly soluble (e.g., diethyl ether or hexanes) to the crude solid and triturate. Collect the solid by vacuum filtration and wash with the same solvent to yield the pure MIDA ester as a free-flowing, white solid.

Protocol 2: Optimized Suzuki-Miyaura Coupling using the MIDA Boronate Ester

This protocol is optimized to minimize protodeboronation by using the stable MIDA ester and mild reaction conditions.

Materials:

  • Your aryl halide (1.0 equiv)

  • (5-Formyl-2-methylphenyl)boronic acid MIDA ester (1.2-1.5 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, the MIDA boronate ester, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, the ligand, and the anhydrous solvent. Finally, add a small, controlled amount of degassed water (e.g., a 10:1 ratio of organic solvent to water).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizing the Problem and Solution

The Competing Pathways

The following diagram illustrates the critical choice your boronic acid faces in the reaction flask: the desired productive catalytic cycle versus the undesired protodeboronation pathway.

G cluster_0 Reaction Environment cluster_1 Desired Suzuki-Miyaura Cycle cluster_2 Undesired Protodeboronation BA (5-Formyl-2-methylphenyl)boronic acid Base Base (e.g., K₃PO₄) BA->Base ArylX Aryl Halide OA Oxidative Addition ArylX->OA Pd_cat Pd(0) Catalyst Pd_cat->OA Boronate Boronate 'ate' Complex Base->Boronate Transmetalation Transmetalation OA->Transmetalation [Ar-Pd-X] RE Reductive Elimination Transmetalation->RE RE->Pd_cat Regenerates Product Desired Biaryl Product RE->Product Boronate->Transmetalation Protonolysis Protonolysis (H₂O) Boronate->Protonolysis Byproduct 3-Methylbenzaldehyde Protonolysis->Byproduct

Competing pathways for (5-Formyl-2-methylphenyl)boronic acid.
Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve issues with protodeboronation.

G Start Low Yield & High Protodeboronation Observed Opt_Cond Optimize Reaction Conditions: 1. Use Milder Base (K₃PO₄, Cs₂CO₃) 2. Lower Reaction Temperature (60-80 °C) 3. Use Anhydrous Solvents Start->Opt_Cond Check1 Problem Solved? Opt_Cond->Check1 Modify_BA Modify Boron Reagent: Convert to MIDA Boronate Ester Check1->Modify_BA No Success Successful Coupling Check1->Success Yes Run_Optimized Run Suzuki with MIDA Ester under Optimized Conditions Modify_BA->Run_Optimized Check2 Problem Solved? Run_Optimized->Check2 Check2->Success Yes Contact Contact Technical Support for Advanced Troubleshooting Check2->Contact No

Troubleshooting workflow for minimizing protodeboronation.

References

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Lipshutz, B. H., Ghorai, S., & Wen, R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17359–17362. [Link]

  • Protodeboronation. (2023). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1295–1307. [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

Sources

Technical Support Center: Suzuki Coupling with (5-Formyl-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists utilizing (5-Formyl-2-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. My aim is to equip you with the expertise to diagnose issues, optimize your reaction conditions, and prevent common side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, focusing on the side reactions pertinent to using an electron-deficient and sterically hindered boronic acid like (5-Formyl-2-methylphenyl)boronic acid.

Problem 1: Low Yield of the Desired Cross-Coupled Product with Significant Formation of Toluene-4-carbaldehyde.

  • Observation: Your primary product is the result of the boronic acid's boron group being replaced by a hydrogen atom.

  • Probable Cause: Protodeboronation. This is a major side reaction where the C–B bond is cleaved and replaced by a C–H bond.[1] Electron-deficient arylboronic acids, especially those with ortho-substituents, are particularly susceptible. The formyl group (-CHO) is electron-withdrawing, making the boronic acid prone to this undesired reaction. The reaction is often catalyzed by aqueous bases.[1][2][3]

  • Solutions & Scientific Rationale:

    Recommended Action Scientific Rationale
    1. Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or CsF.[4][5]Strong bases in aqueous media create a high concentration of hydroxide ions, which can directly attack the boronic acid, leading to protodeboronation.[1][3] Milder bases provide sufficient activation for the catalytic cycle without excessively promoting this side reaction.
    2. Minimize Water Content: Use anhydrous solvents or a solvent system with minimal water (e.g., Dioxane/H₂O 10:1). Ensure all reagents and glassware are dry.While some water is often beneficial for Suzuki couplings, excess water provides a proton source for protodeboronation, especially under basic conditions.[1][4]
    3. Lower Reaction Temperature: If the reaction tolerates it, reduce the temperature from a high of 100-110 °C to 70-80 °C.[4]Protodeboronation often has a higher activation energy than the desired coupling. Lowering the temperature can disproportionately slow the side reaction compared to the main reaction pathway.
    4. Employ a More Active Catalyst System: Use a high-activity catalyst, such as a palladacycle precatalyst (e.g., XPhos Pd G3) with an electron-rich, bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos).[4][6][7][8]The goal is to accelerate the rate of the desired Suzuki coupling so that it outcompetes the slower protodeboronation pathway.[4][7] Bulky, electron-rich ligands promote faster oxidative addition and reductive elimination, speeding up the catalytic cycle.[8][9]
    5. Convert to a Boronic Ester (Advanced): If protodeboronation remains severe, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[1][4][10]Boronate esters are generally more stable and less prone to protodeboronation.[10] MIDA boronates, in particular, participate in a "slow-release" of the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing side reactions.[1][4][7]

Problem 2: Formation of a Symmetrical Biaryl Byproduct (4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-dicarbaldehyde).

  • Observation: A significant amount of a dimer of your boronic acid is formed.

  • Probable Cause: Homocoupling. This side reaction involves the coupling of two molecules of the boronic acid.[11] It is primarily caused by the presence of dissolved oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II).[6][11][12][13] This Pd(II) species can then mediate the homocoupling.[11][14] Electron-deficient boronic acids can be more prone to this side reaction.[15][16]

  • Solutions & Scientific Rationale:

    Recommended Action Scientific Rationale
    1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Use methods like sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or multiple freeze-pump-thaw cycles.[12][14]This is the most critical step to prevent homocoupling. Removing dissolved oxygen prevents the oxidation of the active Pd(0) catalyst to the Pd(II) species that promotes the unwanted dimerization.[11][14][17]
    2. Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (e.g., via a balloon or a nitrogen line) throughout the entire process.[12]This prevents atmospheric oxygen from re-entering the reaction vessel and initiating the homocoupling pathway.
    3. Use a Pd(0) Source or an Efficient Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃ or use a modern precatalyst that rapidly generates the active Pd(0) species.[12]If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) can sometimes initiate homocoupling.[10][12] Using a direct Pd(0) source or a highly efficient precatalyst minimizes the concentration of Pd(II) available for this side reaction.[14]
    4. Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling.[14][18]This helps to keep the palladium in its active Pd(0) state, minimizing the amount of Pd(II) that can participate in homocoupling without interfering with the main catalytic cycle.[14][18]

Frequently Asked Questions (FAQs)

Q1: Does the formyl (aldehyde) group on the boronic acid interfere with the Suzuki coupling?

A1: Generally, the Suzuki-Miyaura coupling is known for its excellent functional group tolerance, including aldehydes.[19] The aldehyde group is relatively stable under typical Suzuki conditions. However, it's important to be aware of potential, albeit less common, side reactions. In some catalytic systems, particularly with nickel, aldehydes can coordinate to the metal center and potentially inhibit the reaction.[20][21][22] While this is less of a concern with standard palladium catalysts, choosing a robust catalyst system and ensuring efficient reaction kinetics is always good practice.

Q2: I am seeing a complex mixture of byproducts and my starting materials are being consumed. What could be happening?

A2: A complex mixture often points to multiple competing side reactions or degradation of the starting materials. Given the structure of (5-Formyl-2-methylphenyl)boronic acid, you are likely facing a combination of protodeboronation and homocoupling. The electron-withdrawing nature of the formyl group predisposes the molecule to both pathways. Start by addressing the most likely culprit: homocoupling due to oxygen. Implement rigorous degassing procedures as your first step.[12][14] If the problem persists, then focus on mitigating protodeboronation by adjusting the base and solvent system as detailed in the troubleshooting guide above.

Q3: What is the best palladium source and ligand to use with this specific boronic acid?

A3: For an electron-deficient and somewhat sterically hindered substrate like (5-Formyl-2-methylphenyl)boronic acid, a highly active catalyst system is recommended to ensure the desired cross-coupling outpaces side reactions.[6] Modern catalyst systems using bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source (often as a pre-formed palladacycle like an XPhos Pd G3 or G4 precatalyst) are excellent choices.[6][8] These systems promote rapid oxidative addition and reductive elimination, leading to faster reaction times and often allowing for lower reaction temperatures, which further suppresses side reactions like protodeboronation.[4][7]

Q4: Can I monitor the reaction progress to better understand when these side reactions are occurring?

A4: Absolutely. Monitoring the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6] By taking aliquots at different time points, you can track the consumption of your starting materials and the formation of both your desired product and the major byproducts (protodeboronated arene and homocoupled dimer). This data will give you crucial insight into the kinetics of the competing reaction pathways and help you fine-tune your optimization strategy.

Visualizing Reaction Pathways

To better understand the processes occurring in your flask, the following diagrams illustrate the main Suzuki catalytic cycle and the key side reaction pathways.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Pd(II)_Intermediate Ar-Pd(II)(X)L2 OxAdd->Pd(II)_Intermediate Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Pd(II)_Intermediate->Transmetalation Diaryl_Pd Ar-Pd(II)(Ar')L2 Transmetalation->Diaryl_Pd RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_side Major Side Reaction Pathways cluster_proto Protodeboronation cluster_homo Homocoupling Boronic_Acid (5-Formyl-2-methylphenyl)boronic acid Ar-B(OH)2 Proto_Product Toluene-4-carbaldehyde Ar-H Boronic_Acid->Proto_Product + H₂O, Base Homo_Product Dimerized Product Ar-Ar Boronic_Acid->Homo_Product + Pd(II), O₂

Caption: Competing protodeboronation and homocoupling pathways for the boronic acid.

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Royal Society of Chemistry. Available at: [Link]

  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]

  • (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate. Available at: [Link]

  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. ACS Publications. Available at: [Link]

  • ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. Available at: [Link]

  • Method of producing 5-formyl-2-furylboronic acid. Google Patents.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for (5-Formyl-2-methylphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (5-Formyl-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation, troubleshoot common issues, and rationally optimize catalyst loading for improved yield, purity, and reproducibility.

Introduction: The Challenge of a Multifunctional Reagent

(5-Formyl-2-methylphenyl)boronic acid is a valuable building block in organic synthesis, offering a unique combination of steric hindrance from the ortho-methyl group and electronic effects from the meta-formyl group. While the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, the specific attributes of this boronic acid can present challenges. The steric bulk can impede key steps in the catalytic cycle, while the electron-withdrawing nature of the formyl group can influence the reactivity of the boronic acid. This guide provides a structured approach to overcoming these challenges through careful optimization of the catalyst system.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations for selecting a catalyst system for (5-Formyl-2-methylphenyl)boronic acid?

A1: Due to the steric hindrance from the ortho-methyl group, standard palladium catalysts like Pd(PPh₃)₄ may be inefficient. It is crucial to select a catalyst system known to be effective for sterically hindered substrates. This typically involves the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the coupling partner and accelerate the reductive elimination step.

Q2: How does the formyl group affect the reaction?

A2: The electron-withdrawing formyl group can make the boronic acid more prone to protodeboronation, a common side reaction where the boronic acid moiety is replaced by a hydrogen atom. This side reaction is often exacerbated by high temperatures and certain bases. Therefore, milder reaction conditions and careful selection of the base are often necessary.

Q3: What is a typical starting catalyst loading for this type of reaction?

A3: For initial screening with a new substrate like (5-Formyl-2-methylphenyl)boronic acid, a palladium precatalyst loading of 1-2 mol% is a reasonable starting point. The ligand-to-palladium ratio is also critical; a 1:1 to 2:1 ratio is common, depending on the specific ligand and precatalyst used.

Q4: Can I use a Pd(II) precatalyst, or should I use a Pd(0) source?

A4: Both Pd(II) (e.g., Pd(OAc)₂) and Pd(0) (e.g., Pd₂(dba)₃) sources can be effective. However, Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, it can lead to side reactions like the homocoupling of the boronic acid.[1] Using a well-defined Pd(0) precatalyst or a modern palladacycle that readily forms the active catalyst can often provide more consistent results, especially for challenging substrates.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with (5-Formyl-2-methylphenyl)boronic acid.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Cause: Inactive Catalyst System. The combination of steric hindrance and electronic effects may render standard catalysts ineffective.

    • Solution: Screen a panel of bulky, electron-rich ligands. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent candidates for sterically demanding couplings.[3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[4]

  • Cause: Protodeboronation of (5-Formyl-2-methylphenyl)boronic acid. This is a significant issue with electron-deficient boronic acids.

    • Solution 1: Milder Base. Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of stronger bases like Cs₂CO₃ or hydroxides.

    • Solution 2: Use of Boronate Esters. Convert the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate. These esters provide a "slow-release" of the active boronic acid into the reaction, keeping its concentration low and reducing the rate of decomposition.[5]

  • Cause: Inefficient Transmetalation. The steric hindrance from the ortho-methyl group can slow down the transfer of the aryl group from boron to palladium.

    • Solution: The choice of base is critical for activating the boronic acid for transmetalation.[6] For less reactive boronic acids, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, but must be balanced against the risk of protodeboronation.[5]

  • Cause: Catalyst Deactivation. Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.

    • Solution: Ensure all solvents are rigorously degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[5]

Problem 2: Significant Formation of Homocoupled Boronic Acid Byproduct

Possible Causes & Solutions

  • Cause: Presence of Oxygen. Oxygen can promote the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1]

    • Solution: Thoroughly degas all solvents (including any water used in a biphasic system) and the final reaction mixture. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are recommended.[5]

  • Cause: Inefficient Reduction of Pd(II) Precatalyst. If a Pd(II) source is used, residual Pd(II) species can facilitate homocoupling.

    • Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that efficiently generates the active Pd(0) species.[2]

  • Cause: Suboptimal Ligand Choice.

    • Solution: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling by promoting the reductive elimination step.[5]

Problem 3: Reaction Stalls Before Completion

Possible Causes & Solutions

  • Cause: Catalyst Deactivation Over Time. The catalyst may not be stable under the reaction conditions for the required duration.

    • Solution 1: Increase Catalyst Loading. A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be sufficient to drive the reaction to completion.

    • Solution 2: Lower Reaction Temperature. High temperatures can accelerate catalyst decomposition. If possible, screen lower temperatures with a more active catalyst system.

  • Cause: Poor Solubility of Reagents.

    • Solution: The choice of solvent can significantly impact the reaction. A solvent system that fully dissolves all reagents at the reaction temperature is crucial. For Suzuki-Miyaura reactions, common solvents include dioxane, THF, toluene, and DMF, often with the addition of water when using inorganic bases.[6]

Data Presentation: Optimizing Reaction Parameters

The following tables provide a starting point for optimizing the Suzuki-Miyaura coupling of (5-Formyl-2-methylphenyl)boronic acid. The data is based on general principles for sterically hindered and electron-deficient substrates.

Table 1: Catalyst and Ligand Screening

Catalyst Precursor (mol%)Ligand (mol%)Expected OutcomeRationale
Pd(OAc)₂ (2)SPhos (4)High YieldSPhos is a bulky, electron-rich ligand effective for sterically hindered substrates.
XPhos Pd G3 (2)-High YieldA highly active and air-stable precatalyst designed for challenging couplings.[5]
Pd₂(dba)₃ (1)RuPhos (2.5)Good to High YieldRuPhos is another effective Buchwald ligand for hindered systems.
Pd(PPh₃)₄ (5)-Low to Moderate YieldOften inefficient for sterically hindered substrates.[3]

Table 2: Base and Solvent System Optimization

Base (equivalents)Solvent SystemTemperature (°C)Expected OutcomeRationale
K₃PO₄ (2.5)Dioxane/H₂O (10:1)80-100Good to High YieldA common and effective combination for many Suzuki couplings, balancing reactivity and minimizing side reactions.
K₂CO₃ (3)Toluene/EtOH/H₂O (4:1:1)90Moderate to High YieldA milder base that can help suppress protodeboronation.
Cs₂CO₃ (2)THF/H₂O (5:1)60-80Potentially High YieldA stronger base that can enhance transmetalation but may increase protodeboronation.
NaHCO₃ (3)DMF/H₂O (8:1)100-120VariableCan be effective, but higher temperatures may be required, increasing the risk of side reactions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening
  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add (5-Formyl-2-methylphenyl)boronic acid (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the boronic acid.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine Adduct for Improved Stability

For cases where protodeboronation is severe, converting the boronic acid to a more stable diethanolamine adduct can be beneficial.[5]

  • Dissolution: In a vial with a stir bar, dissolve (5-Formyl-2-methylphenyl)boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will typically form.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in the Suzuki coupling reaction, often with protic solvents.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield with (5-Formyl-2-methylphenyl)boronic acid CheckCatalyst Is the catalyst system optimized for hindered substrates? Start->CheckCatalyst YesCatalyst Yes CheckCatalyst->YesCatalyst NoCatalyst No CheckCatalyst->NoCatalyst CheckDeboronation Is protodeboronation a major side reaction? YesCatalyst->CheckDeboronation ScreenLigands Screen Bulky Ligands (e.g., SPhos, XPhos) NoCatalyst->ScreenLigands ScreenLigands->CheckDeboronation YesDeboronation Yes CheckDeboronation->YesDeboronation NoDeboronation No CheckDeboronation->NoDeboronation MilderConditions Use Milder Base (K₂CO₃) or Boronate Ester YesDeboronation->MilderConditions OptimizeBaseSolvent Optimize Base and Solvent for Transmetalation NoDeboronation->OptimizeBaseSolvent MilderConditions->OptimizeBaseSolvent InertAtmosphere Ensure Rigorous Inert Atmosphere and Degassing OptimizeBaseSolvent->InertAtmosphere FinalProduct Improved Yield InertAtmosphere->FinalProduct

Caption: A decision-making workflow for troubleshooting low yields.

References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2022).
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.).
  • Taylor, L. J., et al. (2023). Preformed Pd(II)
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Effect of solvent on the Suzuki reaction. (n.d.).
  • Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. (n.d.).
  • Suzuki-Miyaura Coupling. (n.d.).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.).
  • Gillis, E. P., et al. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(26), 10279–10282.
  • Catalyst loading optimization. (n.d.).
  • Li, Y., et al. (2008). Orthoplatinated triarylphosphite as a highly efficient catalyst for addition reactions of arylboronic acids with aldehydes: low catalyst loading catalysis and a new tandem reaction sequence. Organic Letters, 10(12), 2509–2512.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762.
  • Thomas, S., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 14(39), 9239–9243.
  • Diagnosing issues with a failed Suzuki coupling?. (2021).
  • (A) Overview of the addition of arylboronic acids to electron-deficient.... (n.d.).
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Catalyst screening for Suzuki coupling of 1 with 2. (n.d.).
  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022).
  • Dander, J. E., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.).
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.).
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013).
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link].

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
  • Thomas, S. E., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(1), 367–379.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • Taylor, L. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Sumimoto, M., et al. (2021). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 19(35), 7629–7636.
  • Mild and efficient boronic acid catalysis of Diels–Alder cycloadditions to 2-alkynoic acids. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids.
  • Kelly, C. B., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. The Journal of Organic Chemistry, 75(23), 8003–8016.
  • Suzuki reaction. (n.d.).
  • BenchChem. (2025). optimization of reaction conditions for Suzuki coupling of 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • Suzuki cross-coupling reaction. (2020, February 14). [Video]. YouTube.

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Effect of temperature on the stability of (5-Formyl-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Formyl-2-methylphenyl)boronic acid

A Guide to Thermal Stability and Experimental Integrity

Welcome to the technical support guide for (5-Formyl-2-methylphenyl)boronic acid (CAS No: 1186398-35-5). This versatile building block is a cornerstone in many synthetic routes, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] However, its utility is intrinsically linked to its stability. From our experience, thermal stress is a primary factor leading to inconsistent results and the generation of impurities. This guide is structured to provide you not only with troubleshooting steps but also with a deep understanding of the chemical principles governing the stability of this reagent.

Section 1: Frequently Asked Questions - Core Knowledge

This section addresses the most common initial inquiries regarding the handling and inherent properties of (5-Formyl-2-methylphenyl)boronic acid.

Q1: What are the ideal storage conditions for (5-Formyl-2-methylphenyl)boronic acid to ensure its long-term stability?

A: The stability of this reagent is paramount for reproducible results. For long-term storage, the solid material should be kept at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) .[3] The primary reasons for these conditions are to mitigate two key degradation pathways: hydrolysis and oxidation.[4] The compound is moisture-sensitive, and exposure to atmospheric humidity can initiate slow degradation even at low temperatures. Storing it tightly sealed and under inert gas minimizes contact with both water and oxygen. For short-term use in the lab, keeping the container tightly sealed in a desiccator is a viable practice.

Q2: What are the primary chemical pathways through which (5-Formyl-2-methylphenyl)boronic acid degrades, especially under thermal stress?

A: There are three principal degradation pathways you must be aware of:

  • Protodeboronation: This is the most common and troublesome side reaction, particularly in solution at elevated temperatures.[5] It involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. In this case, (5-Formyl-2-methylphenyl)boronic acid degrades to 4-methylbenzaldehyde. This reaction is often accelerated under the basic or acidic conditions typical of many coupling reactions.[6][7][8]

  • Oxidation: The boronic acid functional group can be oxidized, replacing the C-B bond with a C-O bond to form the corresponding phenol, 3-hydroxy-4-methylbenzaldehyde. This process can be mediated by atmospheric oxygen, peroxides, or other oxidizing agents present in the reaction mixture.[9][10][11]

  • Dehydration (Boroxine Formation): Like most boronic acids, this compound can undergo reversible intermolecular dehydration to form a cyclic trimer anhydride called a boroxine. While this is not irreversible degradation, the formation of boroxine alters the reagent's effective molecular weight and solubility, which can impact reaction kinetics. Heating the solid or concentrating solutions drives this equilibrium toward the boroxine. This is often reversible upon addition of water.

Q3: Is the compound more stable as a solid or in solution?

A: The compound is significantly more stable in its solid, crystalline form when stored correctly. In solution, its susceptibility to hydrolysis and protodeboronation increases dramatically, a process that is highly dependent on the solvent, pH, and, most critically, the temperature.[6] We strongly advise preparing solutions fresh for each experiment and avoiding long-term storage of the compound in solution. If an experiment requires a stock solution, it should be prepared in a dry, aprotic solvent (e.g., anhydrous dioxane or THF) and stored under an inert atmosphere for the shortest possible time.

Q4: Are there any visual cues that my solid (5-Formyl-2-methylphenyl)boronic acid has degraded?

A: While subtle degradation is best detected analytically, significant decomposition may present visual changes. The pure compound is typically a white to off-white solid. Degradation can sometimes lead to discoloration (e.g., turning tan or brown) or a change in texture, such as clumping or the appearance of a glassy, melted phase, which could indicate boroxine formation or the presence of impurities. However, you should not rely solely on visual inspection. If you have any doubts about the quality of an older batch, we recommend performing a quality control check via HPLC or ¹H NMR before use.

Section 2: Troubleshooting Guide for Experimental Scenarios

This section is designed to help you diagnose and solve specific issues encountered during your experiments.

Scenario A: Inconsistent or Low Yields in Suzuki Coupling Reactions

Q: My Suzuki-Miyaura coupling reaction using (5-Formyl-2-methylphenyl)boronic acid consistently results in low and unpredictable yields. I've confirmed my catalyst and base are active. Could temperature be the culprit?

A: Absolutely. This is a classic symptom of premature degradation of the boronic acid via protodeboronation. The basic conditions and elevated temperatures required for most Suzuki couplings create a perfect storm for this side reaction.[8] If the boronic acid degrades before the catalytic cycle can efficiently consume it, your yield will suffer.

Root Cause Analysis: The rate of protodeboronation is highly temperature-dependent. If you combine all reagents at room temperature and then heat the mixture, the boronic acid spends a significant amount of time in a hot, basic solution before the palladium catalyst reaches optimal activity. During this ramp-up phase, a substantial portion of your boronic acid can be converted to the undesired 4-methylbenzaldehyde, which is inert to the coupling reaction.

Troubleshooting Protocol:

  • Optimize Reagent Addition Order:

    • Step 1: To a reaction vessel under an inert atmosphere, add your aryl halide, palladium catalyst, ligand, and base.

    • Step 2: Add the reaction solvent and begin stirring.

    • Step 3: Heat the mixture to the target reaction temperature (e.g., 80-100°C).

    • Step 4: Only once the reaction mixture is at temperature, add the solid (5-Formyl-2-methylphenyl)boronic acid or a freshly prepared, concentrated solution of it in an anhydrous solvent.

  • Rationale (The 'Why'): This "hot-addition" strategy minimizes the "soak time" of the thermally sensitive boronic acid in the hot, basic medium. It is introduced into an environment where the active palladium catalyst can immediately engage it in the productive catalytic cycle, outcompeting the slower protodeboronation side reaction.

Scenario B: Identification of Unexpected Byproducts

Q: My post-reaction analysis (LC-MS, NMR) shows a major byproduct with a mass corresponding to 4-methylbenzaldehyde. How is this forming?

A: The presence of 4-methylbenzaldehyde is a definitive marker of protodeboronation.[5] As explained previously, the C-B(OH)₂ bond has been cleaved and replaced by a C-H bond under your reaction conditions, which likely involved heat and either acid or base.

Below is a diagram illustrating the primary degradation pathways originating from thermal instability.

G start (5-Formyl-2-methylphenyl)boronic acid protodeboronation_product 4-Methylbenzaldehyde (Protodeboronation Product) start->protodeboronation_product Heat, H₂O (Acid or Base Catalyzed) oxidation_product 3-Hydroxy-4-methylbenzaldehyde (Oxidation Product) start->oxidation_product Heat, O₂ (or other oxidants)

Caption: Key thermal degradation pathways for the target boronic acid.

Q: I'm also detecting a minor impurity that appears to be 3-hydroxy-4-methylbenzaldehyde. What is the source of this byproduct?

A: This phenolic compound is the result of oxidation of the carbon-boron bond.[11] This side reaction is favored by the presence of oxygen. If your reaction was not performed under strictly inert conditions, dissolved or atmospheric oxygen can react with the boronic acid, especially at higher temperatures and in the presence of transition metal catalysts. In some cases, certain bases or additives can also promote oxidative degradation.[10]

Preventative Measures:

  • Ensure Rigorous Inert Atmosphere: Degas your solvent thoroughly (e.g., via sparging with argon for 20-30 minutes) before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

  • Use High-Purity Reagents: Ensure solvents and other reagents are free from peroxide impurities, which can act as potent oxidants.

Section 3: Analytical Best Practices for Stability Assessment

For researchers in process development or those needing to validate the quality of their starting material, performing a formal stability study is crucial.

Q: How can I design a simple experiment to quantify the thermal stability of (5-Formyl-2-methylphenyl)boronic acid in my reaction solvent?

A: A straightforward isothermal stability study using HPLC is the industry-standard approach. This allows you to determine the rate of degradation under your specific proposed reaction conditions.

Experimental Protocol: Isothermal Stability Analysis

  • Preparation: Prepare a stock solution of (5-Formyl-2-methylphenyl)boronic acid in your desired reaction solvent (e.g., Dioxane/H₂O mixture) at the concentration you would use in your reaction. Use a high-purity, aprotic solvent for the diluent to prevent degradation prior to analysis.[4]

  • Time Zero (T=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution with your diluent to a suitable concentration for HPLC analysis and inject it. This is your baseline.

  • Incubation: Place the sealed vial of the remaining stock solution in a heating block or oil bath set to your target reaction temperature (e.g., 80°C).

  • Time-Course Sampling: At set intervals (e.g., 15, 30, 60, 90, 120 minutes), carefully withdraw an aliquot from the heated solution. Immediately quench it by diluting it in cold diluent.

  • HPLC Analysis: Analyze all collected samples by HPLC using a validated stability-indicating method.

  • Data Interpretation: Plot the percentage of remaining (5-Formyl-2-methylphenyl)boronic acid (relative to the T=0 sample) against time. This will give you a clear degradation profile at that temperature.

Q: What are the critical parameters for an HPLC method to reliably monitor the degradation of this compound and its byproducts?

A: A stability-indicating HPLC method must be able to resolve the parent compound from its key degradants (4-methylbenzaldehyde and 3-hydroxy-4-methylbenzaldehyde). On-column degradation is a known issue with boronic acids, so the method must be designed to minimize this.[4]

ParameterRecommended ConditionRationale / E-E-A-T Insight
Column C18 Reversed-Phase (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18)Use a column with low silanol activity (end-capped) to minimize on-column, acid-catalyzed hydrolysis of the boronic acid.[4][12]
Mobile Phase A: 10 mM Ammonium Acetate in Water; B: AcetonitrileBuffered mobile phase helps maintain a consistent pH. Ammonium acetate is volatile and compatible with MS detection.[13]
Gradient Start at low %B (e.g., 5-10%) and ramp to high %B (e.g., 95%)A gradient is necessary to elute the non-polar protodeboronation product (4-methylbenzaldehyde) and the more polar parent boronic acid in a reasonable time.
Sample Diluent Anhydrous Acetonitrile or THFCrucial Step. Dissolving samples in an aprotic solvent minimizes hydrolysis and other degradation pathways in the vial while waiting for injection.[4]
Column Temp. 25-30°CAvoid elevated column temperatures, which can accelerate on-column degradation.
Detection UV/PDA (e.g., 254 nm) and/or Mass Spectrometry (MS)PDA allows for peak purity assessment, while MS provides definitive identification of the parent compound and its degradants.[4][13]

Section 4: Summary of Temperature Effects

Temperature RangeStateExpected Stability & Associated Risks
2-8°C SolidHigh Stability. Recommended for long-term storage under an inert atmosphere.[3] Risk of degradation is minimal if kept dry and sealed.
~25°C (Room Temp) Solid & SolutionSolid: Moderately stable if protected from moisture. Solution: Slow degradation will occur. Protodeboronation and oxidation are initiated. Solutions should not be stored for more than a few hours.
40-60°C SolutionModerate Degradation. The rate of protodeboronation becomes significant, especially in protic solvents or under non-neutral pH. Not recommended for prolonged heating.
>80°C SolutionHigh Risk of Rapid Degradation. Significant protodeboronation is expected, especially under typical Suzuki coupling conditions (basic).[8] This is a primary cause of low reaction yields. Employ mitigation strategies like "hot-addition".

Conclusion

As a Senior Application Scientist, my primary advice is to treat (5-Formyl-2-methylphenyl)boronic acid with the respect its reactivity demands. Temperature is not merely a parameter to speed up your desired reaction; it is an active force that can promote undesired, yield-destroying side reactions. By understanding the mechanisms of protodeboronation and oxidation, implementing proper storage and handling protocols, and strategically designing your experimental procedures to minimize thermal stress, you can unlock the full synthetic potential of this valuable reagent and ensure the integrity and reproducibility of your results.

References

  • Gonzalez, J. E., & Ornston, L. N. (2002). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 68(1), 345–351. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Li, Y., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]

  • Anderson, K. W., & Buchwald, S. L. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1047-1049. Available at: [Link]

  • Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4785-4791. Available at: [Link]

  • Ji, L., et al. (2022). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Journal of Agricultural and Food Chemistry. ResearchGate preview available at: [Link]

  • Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269–1285. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. (Collection of related articles). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]

  • Sandford, C., & Aggarwal, V. K. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 166-178. Available at: [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (Collection of related articles). Retrieved from [Link]

  • Kumar, A., et al. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(10), 1401-1413. Abstract available at: [Link]

  • Fossey, J. S., et al. (2012). The Development of Boronic Acids as Sensors and Separation Tools. The Chemical Record, 12(4), 464-478. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Lead Sciences. (n.d.). (5-Formyl-2-methylphenyl)boronic acid. Retrieved from [Link]

  • Dembitsky, V. M., & Al-Quntar, A. A. A. (2012). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Current Organic Chemistry, 16(2), 208-236. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(35), 11096-11108. Available at: [Link]

  • Martins, G. P., et al. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Molecules, 26(16), 4991. Available at: [Link]

  • Google Patents. (2006). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.

Sources

Technical Support Center: Synthesis of (5-Formyl-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (5-Formyl-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile building block. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to manage impurities and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to (5-Formyl-2-methylphenyl)boronic acid?

The synthesis of arylboronic acids, including (5-Formyl-2-methylphenyl)boronic acid, typically involves the reaction of an organometallic reagent with a borate ester.[1] The two most prevalent methods start from either 3-bromo-4-methylbenzaldehyde or 5-bromo-2-methylbenzaldehyde.

  • Route A: From 3-Bromo-4-methylbenzaldehyde: This is often the preferred route. It involves a lithium-halogen exchange followed by quenching with a trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent acidic hydrolysis.

  • Route B: Palladium-Catalyzed Borylation: An alternative is the Miyaura borylation, which uses a palladium catalyst to couple the aryl halide with a diboron ester, like bis(pinacolato)diboron (B₂pin₂).[1]

The choice of route often depends on the availability of starting materials, scalability, and the specific equipment available in the laboratory.

FAQ 2: My reaction yield is consistently low. What are the likely causes?

Low yields in boronic acid synthesis can be attributed to several factors. Here's a breakdown of common culprits and how to address them:

  • Moisture and Air Sensitivity: Organolithium and Grignard reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous.

  • Incomplete Lithium-Halogen Exchange: This step is temperature-critical. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath maintains the target temperature throughout the addition of the organolithium reagent.

  • Side Reactions: The formyl group can be susceptible to nucleophilic attack by the organolithium reagent. While the low temperature of the lithium-halogen exchange minimizes this, it can still occur. Protecting the aldehyde group as an acetal before the borylation step can circumvent this issue.

  • Protodeboronation: This is the loss of the boronic acid group, which can occur during workup or purification, especially under harsh acidic or basic conditions.[2][3] Careful control of pH is crucial.

FAQ 3: What are the common impurities I should expect, and how can I identify them?

Understanding the impurity profile is key to developing a robust purification strategy. Common impurities include:

  • Starting Material: Unreacted 3-bromo-4-methylbenzaldehyde.

  • Homocoupling Product: Formation of a biphenyl species from the coupling of two aryl units.

  • Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines.[2] This is often reversible upon treatment with water.

  • Protodeboronated Product: 4-methylbenzaldehyde, resulting from the loss of the boronic acid group.[3]

Analytical Methods for Identification:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information to identify the desired product and impurities.

  • LC-MS: A powerful tool for separating and identifying components of the reaction mixture by their mass-to-charge ratio.[4]

  • HPLC: Used to assess the purity of the final product and can be adapted for purification.[5][6]

II. Troubleshooting Guide

Problem 1: My final product is a sticky solid or oil and is difficult to handle.

This issue often points to the presence of impurities or residual solvents.

Causality:

  • Boronic acids and their byproducts can be challenging to crystallize. The presence of boroxines or other amorphous impurities can inhibit the formation of a crystalline solid.

  • Incomplete removal of solvents like THF or ether during workup can result in an oily product.

Troubleshooting Protocol:

  • Solvent Trituration: Try triturating the crude product with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can help to wash away non-polar impurities and induce crystallization.

  • Recrystallization: If trituration fails, recrystallization from a suitable solvent system is recommended. Hot water or mixtures of an organic solvent and water can be effective.[7]

  • Drying: Ensure the product is thoroughly dried under high vacuum to remove all residual solvents.

Problem 2: I'm observing significant protodeboronation during the reaction or workup.

Protodeboronation is a common side reaction in Suzuki-Miyaura couplings and during the workup of boronic acid syntheses.[2][3]

Causality:

  • Acidic Conditions: Strong acidic conditions during the aqueous workup can promote the cleavage of the C-B bond.

  • Elevated Temperatures: High temperatures during the reaction or purification can accelerate protodeboronation.

  • Water: While necessary for hydrolysis of the borate ester, prolonged exposure to water, especially at non-neutral pH, can be detrimental.

Troubleshooting Protocol:

  • pH Control during Workup: After quenching the reaction with an acid, carefully adjust the pH to be mildly acidic (pH 3-5). A saturated solution of ammonium chloride is often a good choice for the initial quench.

  • Temperature Management: Keep the temperature low during the acidic workup. Perform extractions and washes with cold solvents and solutions.

  • Minimize Exposure to Water: Once the boronic acid is isolated, minimize its contact with water, especially if it will be stored for an extended period.

Problem 3: Purification by silica gel chromatography is giving poor results.

Standard silica gel chromatography can be problematic for boronic acids.

Causality:

  • Acidity of Silica: The acidic nature of silica gel can cause degradation and protodeboronation of the boronic acid on the column.

  • Polarity: Boronic acids can be quite polar, leading to streaking and poor separation on silica gel.

Troubleshooting Protocol:

  • Use of Neutral Alumina: Consider using neutral alumina for column chromatography, as it is less acidic than silica gel.[8]

  • Acid/Base Wash Purification: A common and effective method involves an acid-base extraction.[9]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., 1M NaOH) to form the water-soluble boronate salt.

    • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

    • Carefully acidify the aqueous layer with a cold acid (e.g., 1M HCl) to precipitate the pure boronic acid.

    • Filter, wash with cold water, and dry the purified product.

  • Formation of a Diethanolamine Adduct: Boronic acids can form crystalline adducts with diethanolamine, which can be easily purified by recrystallization. The boronic acid can then be liberated by treatment with acid.[7]

III. Visualization of Key Processes

Impurity Formation Pathways

G cluster_main Main Reaction cluster_impurities Impurity Formation Aryl-Br 3-Bromo-4-methylbenzaldehyde Aryl-Li Aryllithium Intermediate Aryl-Br->Aryl-Li n-BuLi Boronate_Complex Boronate Complex Aryl-Li->Boronate_Complex + B(OR)3 Homocoupling Homocoupling Product Aryl-Li->Homocoupling Side Reaction Borate_Ester B(OR)3 Product (5-Formyl-2-methylphenyl)boronic acid Boronate_Complex->Product H3O+ Workup Protodeboronation Protodeboronation Product (4-methylbenzaldehyde) Product->Protodeboronation H+ / Heat Boroxine Boroxine (Anhydride) Product->Boroxine Dehydration

Caption: Common impurity formation pathways in the synthesis.

Purification Workflow: Acid-Base Extraction

G start Crude Product (in Organic Solvent) extract_base Extract with aq. NaOH start->extract_base separate_layers Separate Layers extract_base->separate_layers organic_layer Organic Layer (Non-acidic Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Boronate Salt) separate_layers->aqueous_layer wash_aqueous Wash with Organic Solvent aqueous_layer->wash_aqueous acidify Acidify with cold HCl wash_aqueous->acidify precipitate Precipitate Pure Boronic Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

IV. Quantitative Data Summary

ParameterTypical Value/RangeNotes
Purity (by HPLC) >98%After proper purification.[9]
Reaction Temperature -78 °C to -60 °CFor lithium-halogen exchange and borylation.
Workup pH 3 - 5To minimize protodeboronation.
Common Solvents THF, Diethyl EtherMust be anhydrous.
Borate Esters Trimethyl borate, Triisopropyl borate

V. References

  • Wikipedia. 4-Formylphenylboronic acid. [Link]

  • Blog. What are the analytical methods for determining the purity of Boric acid - 10B?[Link]

  • ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubMed Central. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]

  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

  • Google Patents. Process for preparing highly pure formylphenylboronic acids.

  • Wikipedia. Boronic acid. [Link]

  • PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?[Link]

  • Curia Global. 4-Formylphenyl Boronic Acid (4-FPBA). [Link]

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Technical Support Center: Navigating Chemoselectivity of the Formyl Group in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting for common chemoselectivity issues encountered with the formyl group in cross-coupling reactions. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to help you overcome challenges in your synthetic endeavors.

The aldehyde, or formyl group, is a cornerstone functional group in organic synthesis. However, its reactivity profile—encompassing a susceptible carbonyl carbon and an adjacent C-H bond—presents unique challenges in the context of transition-metal-catalyzed cross-coupling reactions. This guide addresses the most frequent problems in a direct question-and-answer format, providing not just solutions but also the mechanistic reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My desired aldehyde product is missing, and I've isolated a decarbonylated byproduct.

Q: I am attempting a Suzuki-Miyaura (or Heck, Sonogashira) coupling on an aryl halide bearing a formyl group, but my primary product is the arene without the -CHO group. What is causing this, and how can I prevent it?

A: This is a classic case of palladium-catalyzed decarbonylation, a well-documented side reaction where the C(sp²)-CHO bond is cleaved, leading to the loss of carbon monoxide and formation of a C-H bond.[1][2] This process is particularly prevalent at elevated temperatures.

Mechanistic Insight: The catalytic cycle for decarbonylation involves the oxidative addition of the palladium(0) catalyst into the C-CHO bond. This is followed by β-hydride elimination (if applicable) or, more commonly, by migratory insertion of the aryl group to the carbonyl carbon, followed by CO extrusion to form an aryl-palladium-hydride species. Reductive elimination then yields the decarbonylated arene and regenerates the Pd(0) catalyst.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Decarbonylation is often thermally driven. Reducing the temperature is the most straightforward initial step. Many modern catalyst systems are highly active and may not require the high temperatures of older protocols.[3]

  • Optimize Catalyst and Ligand Selection:

    • Avoid "Ligandless" Palladium: Using a palladium source like Pd(OAc)₂ without a supporting phosphine ligand can strongly promote decarbonylation.[2]

    • Employ Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or sterically demanding N-heterocyclic carbenes (NHCs) can favor the desired cross-coupling pathway.[4][5] These ligands promote the reductive elimination step of the primary cross-coupling cycle, making it kinetically more favorable than the decarbonylation pathway.

  • Maintain an Inert Atmosphere: While standard practice, ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can degrade catalysts and ligands, leading to less selective catalytic species that may favor side reactions.[5]

Below is a decision-making workflow for addressing decarbonylation:

G start Decarbonylation Observed temp Reduce Reaction Temperature (e.g., from 110°C to 80°C) start->temp success Desired Product Formed temp->success Success fail Decarbonylation Persists temp->fail No Improvement ligand Optimize Ligand System (Use bulky, e--rich phosphines e.g., XPhos, SPhos) protect Consider Aldehyde Protection (Acetal Formation) ligand->protect Still Fails ligand->success Success protect->success Success fail->ligand

Caption: Troubleshooting workflow for decarbonylation.

Issue 2: My aldehyde is being reduced to an alcohol during the reaction.

Q: In my Suzuki-Miyaura coupling, I am observing the formation of the corresponding benzyl alcohol derivative instead of my target biaryl aldehyde. What is the source of the hydride, and how can I avoid this reduction?

A: Aldehyde reduction is a common side reaction in cross-coupling, particularly in Suzuki-Miyaura reactions. The hydride source can be multifaceted. Often, boronic acids or their decomposition products can act as hydride donors. Additionally, certain bases or solvents (like isopropanol) under specific conditions can also contribute.

Troubleshooting Protocol:

  • Choice of Base: Avoid strongly nucleophilic or hydride-donating bases. Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred over alkoxides, especially at higher temperatures.[6]

  • Solvent Selection: Use anhydrous, aprotic solvents like toluene, dioxane, or DMF. Avoid alcohol solvents that can act as hydride sources.

  • Protect the Aldehyde Group: This is the most robust and often necessary solution. Converting the aldehyde to an acetal effectively masks its reactivity towards nucleophiles and reducing agents. The acetal is stable under the basic conditions of most cross-coupling reactions and can be easily removed post-coupling with mild aqueous acid.[7][8]

Experimental Protocol: Acetal Protection of an Aryl Aldehyde

  • Materials:

    • Aryl aldehyde (1.0 equiv)

    • Ethylene glycol (1.5 equiv)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

    • Toluene

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aryl aldehyde, ethylene glycol, and toluene.

    • Add the catalytic amount of p-TsOH.

    • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction by TLC or GC-MS until the starting aldehyde is fully consumed.

    • Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude acetal is often pure enough for the subsequent cross-coupling step.

G cluster_protection Protection cluster_coupling Cross-Coupling cluster_deprotection Deprotection aldehyde Ar-CHO acetal Ar-Acetal aldehyde->acetal Ethylene Glycol, cat. p-TsOH, Toluene, Reflux (Dean-Stark) coupled_acetal Coupled Acetal acetal->coupled_acetal Pd Catalyst, Ligand, Base, Coupling Partner final_product Coupled Aldehyde coupled_acetal->final_product Dilute aq. HCl, THF or Acetone

Caption: Acetal protection/deprotection workflow.

Deprotection Protocol: Dissolve the coupled acetal in a mixture of THF and 1M aqueous HCl (e.g., 4:1 v/v) and stir at room temperature. Monitor by TLC. Once complete, neutralize with NaHCO₃ and extract the product with an organic solvent like ethyl acetate.[9]

Issue 3: In a Buchwald-Hartwig amination, I'm getting imine formation instead of C-N coupling.

Q: I am trying to couple a primary amine with a halo-benzaldehyde, but the reaction is yielding the imine from condensation of the amine and aldehyde, with low conversion to the desired C-N coupled product. How can I favor the amination?

A: This is a classic example of competing reaction pathways. The nucleophilic amine can either attack the electrophilic palladium center (in the catalytic cycle for C-N coupling) or the electrophilic carbonyl carbon of the aldehyde (leading to imine formation).[10]

Troubleshooting Protocol:

  • Protect the Aldehyde: As with the reduction issue, converting the aldehyde to an acetal is the most reliable method to completely shut down the imine formation pathway.[7]

  • Kinetic Control Strategies (if protection is not desired):

    • Use a Highly Active Catalyst System: Employing modern, highly active Buchwald ligands (e.g., Gen 3 or 4 ligands like tBuXPhos) can significantly accelerate the rate of the C-N coupling, allowing it to outcompete the uncatalyzed imine formation.[6]

    • Slow Addition of the Amine: Adding the amine slowly to the reaction mixture can keep its instantaneous concentration low, which can disfavor the bimolecular imine formation reaction relative to the catalytic coupling.

    • Base Selection: The choice of base can influence the relative rates. A strong, non-nucleophilic base like LiHMDS or NaOtBu is required for the amination. The base's role in amine deprotonation is crucial for the catalytic cycle.[11]

StrategyRationaleExpected Outcome
Acetal Protection Completely masks the electrophilic carbonyl carbon.Highest yield of desired product, but adds two steps (protection/deprotection).
Highly Active Catalyst Increases the rate of the desired C-N coupling pathway.May improve the ratio of amination to imine formation.
Slow Amine Addition Lowers the instantaneous concentration of the amine nucleophile.Can kinetically favor the catalytic pathway over the background reaction.
Issue 4: The formyl group seems to be directing C-H activation or inhibiting the reaction.

Q: I am working with a substrate containing a formyl group and another reactive site. The reaction is either not proceeding or giving unexpected products from C-H activation ortho to the aldehyde. What is happening?

A: The formyl group can act as a directing group in certain C-H activation reactions, guiding the metal catalyst to a nearby C-H bond.[12][13] In other cases, particularly with nickel catalysis, the coordination of the aldehyde to the metal center can either accelerate the reaction at a nearby site or inhibit catalysis altogether by occupying a coordination site.[14][15]

Troubleshooting Protocol:

  • Switch the Metal Catalyst: If you suspect coordination-based inhibition or undesired directing effects with a specific metal (e.g., Nickel), switching to a different metal (e.g., Palladium) may resolve the issue, as their coordination preferences differ.[16]

  • Change the Ligand: The ligand sphere around the metal dictates its reactivity. A more sterically hindered ligand might prevent the coordination of the formyl group to the metal center, thus liberating the catalyst to react at the desired site.[4]

  • Protect the Aldehyde: Once again, acetal protection is a powerful strategy. It removes the coordinating carbonyl oxygen and the directing ability of the formyl group, allowing the reaction to proceed at the other targeted functional group.[7]

Concluding Remarks

The formyl group, while synthetically versatile, requires careful consideration in the design of cross-coupling reactions. The primary challenges—decarbonylation, reduction, and competing nucleophilic attack—are often interconnected and influenced by a common set of reaction parameters: temperature, catalyst, ligand, and base. A systematic, mechanistically informed approach to troubleshooting is key. When direct optimization fails, the use of a robust protecting group strategy, such as acetal formation, provides a reliable path to the desired product. By understanding the underlying principles of these side reactions, researchers can design more efficient and selective syntheses for complex molecules.

References

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Removal of palladium catalyst from (5-Formyl-2-methylphenyl)boronic acid reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Palladium Catalyst from (5-Formyl-2-methylphenyl)boronic acid Reaction Mixture

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for a common yet critical challenge in organic synthesis: the removal of residual palladium catalysts.

This guide focuses on the purification of (5-Formyl-2-methylphenyl)boronic acid , a compound representative of the complex, multi-functional molecules common in pharmaceutical development. The principles and protocols described herein are broadly applicable to a wide range of active pharmaceutical ingredients (APIs) synthesized via palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Question 1: Why is the complete removal of residual palladium from my API so critical?

Answer: The removal of palladium is mandated by both scientific integrity and stringent regulatory requirements.

  • Regulatory Compliance: Global regulatory bodies, through guidelines like the International Council for Harmonisation's Q3D (ICH Q3D), classify palladium as an elemental impurity with inherent toxicity.[1][2] For oral medications, the permitted daily exposure (PDE) is set at 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance.[3] Exceeding these limits will prevent regulatory approval of a drug candidate.

  • Catalytic Activity in Downstream Steps: Residual palladium, even at trace levels, can retain its catalytic activity. This can interfere with subsequent synthetic steps, leading to unintended side reactions, yield loss, and the formation of new, difficult-to-remove impurities.

  • Product Integrity and Stability: Metal impurities can degrade the final API over time, affecting its stability, efficacy, and safety profile.

Question 2: What are the primary methods for removing palladium, and how do they work?

Answer: Palladium removal strategies can be broadly categorized into three main types, each with a different underlying mechanism. The choice depends on the nature of the palladium species (heterogeneous vs. homogeneous) and the properties of your product.[2][4]

  • Physical Filtration: This is the simplest method, applicable only when the palladium catalyst is in a solid, heterogeneous form (e.g., Pd on activated carbon, Pd/C). The solid catalyst is removed by passing the reaction mixture through a filter aid like Celite.[5][6] This method is ineffective against soluble palladium species that may have leached into the reaction mixture.[7]

  • Adsorption: This involves adding a material that binds the palladium, which is then filtered off.

    • Chemisorption (Scavenging): This is the most targeted approach. Solid-supported "scavengers" are functionalized with ligands that have a high affinity for palladium, such as thiol, thiourea, or trimercaptotriazine (TMT) groups.[4][8] These functional groups form strong covalent bonds with soluble palladium species, effectively sequestering them from the solution.[9]

    • Physisorption: Materials like activated carbon have a high surface area and porous structure that can trap palladium species.[10][11] While cost-effective, activated carbon can be less selective and may also adsorb your desired product, leading to yield loss.[2][4]

  • Crystallization & Extraction:

    • Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor. The efficiency of this method can be enhanced by adding additives that complex with palladium to keep it soluble.[12]

    • Liquid-Liquid Extraction: In some cases, palladium can be removed by washing the organic solution of your product with an aqueous solution containing a specific ligand or chelating agent that draws the palladium into the aqueous phase.

Question 3: My product is (5-Formyl-2-methylphenyl)boronic acid. Are there any specific challenges I should anticipate?

Answer: Yes, the functional groups on your molecule require careful consideration.

  • Boronic Acid Moiety: Boronic acids can be sensitive to certain conditions and reagents. It's important to choose a palladium removal method that does not degrade this functional group. For instance, highly acidic or basic conditions should be avoided unless you have confirmed the stability of your compound.

  • Aldehyde Group: The formyl (aldehyde) group is generally robust but can be susceptible to oxidation or reduction. Ensure that your chosen scavenger or purification conditions are neutral and do not include reactive species that could affect the aldehyde. For example, some reductive quenching agents used for palladium might also reduce your aldehyde.

  • Chelation Potential: Your molecule contains oxygen atoms (from the formyl and boronic acid groups) that could potentially chelate to palladium, making it more difficult to remove.[12] This strong association might require more stringent scavenging conditions (e.g., higher scavenger equivalents, longer treatment time, or elevated temperature) to effectively capture the palladium.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: I've treated my reaction mixture with activated carbon, but my ICP-MS results still show high palladium levels (>50 ppm).
  • Possible Cause: The palladium in your solution is likely in a soluble, charged, or strongly complexed state (e.g., Pd(II) species) that does not adsorb effectively to standard activated carbon.[4] The choice of solvent can also significantly impact adsorption efficiency.[4]

  • Troubleshooting Steps:

    • Switch to a Chemisorbent Scavenger: Activated carbon relies primarily on physisorption, which may be too weak. Use a scavenger with a functional group that has a high affinity for palladium. Thiol-functionalized silica (SiliaMetS Thiol) is an excellent starting point for Pd(II), while trimercaptotriazine (TMT) based scavengers (like Biotage MP-TMT) are effective against a broad range of palladium species.[8][13][14]

    • Optimize Scavenging Conditions: Increase the temperature of the scavenger treatment (e.g., to 40-60 °C) to improve the kinetics of palladium binding.[15] Also, ensure sufficient stirring time (4-24 hours) to allow for complete interaction.

    • Consider a Pre-treatment Step: In some cases, a mild reducing agent can convert soluble Pd(II) to Pd(0), which may then be more readily adsorbed by activated carbon or filtered. However, this carries the risk of reducing the aldehyde on your product and must be tested carefully.

Issue 2: My product yield has dropped significantly after using a silica-based scavenger.
  • Possible Cause: Your product, (5-Formyl-2-methylphenyl)boronic acid, is likely adsorbing onto the silica backbone of the scavenger through non-specific binding. This is more common with polar compounds and silica-based materials.[3]

  • Troubleshooting Steps:

    • Reduce Scavenger Loading: Use the minimum amount of scavenger required. Run a small-scale screen to determine the optimal loading (e.g., test 5, 10, and 20 wt% equivalents).

    • Wash the Scavenger: After filtering off the scavenger, wash the collected solid with a fresh portion of the reaction solvent to recover any adsorbed product.

    • Change the Support: Switch from a silica-based scavenger to a polymer-based one (e.g., polystyrene-supported TMT).[16] The more non-polar polystyrene backbone may have a lower affinity for your product.

    • Adjust the Solvent: If possible, perform the scavenging in a solvent where your product has very high solubility. This will favor keeping the product in solution rather than adsorbing onto the solid support.

Issue 3: My palladium removal is inconsistent from batch to batch.
  • Possible Cause: The speciation of the palladium catalyst (i.e., its oxidation state and coordination environment) is likely varying at the end of each reaction. This can be caused by slight differences in reaction time, work-up procedures, or exposure to air.[4]

  • Troubleshooting Steps:

    • Standardize the Work-up: Ensure the procedure between the end of the reaction and the start of the purification is identical for every batch. This includes quenching methods, phase splits, and solvent swaps.

    • Use a Broad-Spectrum Scavenger: Select a scavenger known to be effective against multiple palladium species. SiliaMetS Thiourea or TMT-based scavengers are often more versatile than scavengers that are highly specific for one oxidation state.[8][15]

    • Analyze Pre-Scavenging Samples: Before performing the purification, take a sample from each batch and analyze its palladium content. This will tell you if the inconsistency originates from the reaction itself or the purification step.

Protocols and Methodologies

Protocol 1: Screening Palladium Scavengers

This protocol provides a framework for efficiently identifying the optimal scavenger for your specific process.

  • Sample Preparation: After the synthesis of (5-Formyl-2-methylphenyl)boronic acid is complete, perform a standard aqueous work-up. Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to create a stock solution.

  • Initial Analysis: Submit a sample of the stock solution for palladium analysis via ICP-MS to establish a baseline concentration.[12][17]

  • Scavenger Selection: Choose a panel of 3-4 scavengers with different functional groups and backbones (see Table 1 below).

  • Screening Experiment:

    • Aliquot the stock solution into several vials.

    • To each vial, add a different scavenger at a fixed loading (e.g., 10 wt% relative to the crude product mass). Include a control vial with no scavenger.

    • Stir all vials at a controlled temperature (e.g., 25 °C or 40 °C) for a set time (e.g., 16 hours).

  • Analysis: Filter each sample to remove the scavenger. Submit the filtrate from each vial for ICP-MS analysis.

  • Evaluation: Compare the final palladium concentrations to identify the most effective scavenger. If multiple scavengers perform well, the final choice can be based on cost and ease of handling.

Protocol 2: Quantification of Residual Palladium via ICP-MS

Accurate quantification is essential for validating your removal process.[18]

  • Sample Preparation: Accurately weigh a sample of your final, purified (5-Formyl-2-methylphenyl)boronic acid (e.g., 10-20 mg).

  • Digestion: The sample must be fully digested to liberate the palladium into an analyzable solution. This is typically done using microwave-assisted digestion with strong acids (e.g., nitric acid).[19] Caution: This procedure must be performed by trained personnel in a properly equipped analytical lab.

  • Dilution: The digested sample is diluted with deionized water to a final volume that places the expected palladium concentration within the instrument's calibration range.

  • Instrumental Analysis: The sample is introduced into an Inductively Coupled Plasma - Mass Spectrometer (ICP-MS). The instrument atomizes and ionizes the sample in a high-temperature plasma, and the mass spectrometer separates and quantifies the palladium ions.[20]

  • Quantification: The palladium concentration in the original solid sample is calculated based on the instrument reading, dilution factors, and the initial sample weight. Results are typically reported in parts-per-million (ppm) or parts-per-billion (ppb).

Data Presentation & Visualization

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
SiliaMetS Thiol Thiol (-SH)Pd(II), Ag, Cu, HgHighly versatile and robust, effective under a wide range of conditions.[8][21]Can have lower efficacy for some Pd(0) species.
SiliaMetS Thiourea Thiourea (-SC(NH₂)NH₂)Pd(0), Pd(II), Pt, RuVersatile for multiple palladium forms, works well in organic solvents.[8]Potential for leaching of sulfur-containing impurities.
Biotage MP-TMT Trimercaptotriazine (TMT)Pd, Rh, Ru, PtVery high affinity for a broad range of metals, highly effective.[13][22][23]Can be more expensive than simpler scavengers.
Activated Carbon N/A (Porous Carbon)Pd(0), Pd(II)Low cost, widely available, effective for heterogeneous and some soluble Pd.[10]Can be non-selective, leading to product loss via adsorption.[2][4]
Diagrams

Palladium_Removal_Workflow cluster_0 Phase 1: Post-Reaction cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis & Final Product Reaction Crude Reaction Mixture (Product + Soluble Pd) Workup Aqueous Work-up Reaction->Workup Scavenger Add Scavenger (e.g., SiliaMetS Thiol) Workup->Scavenger Stir Stir at RT or 40°C (4-24h) Scavenger->Stir Filtration Filter to Remove Scavenger-Pd Complex Stir->Filtration Concentration Solvent Removal Filtration->Concentration API Purified API Concentration->API QC ICP-MS Analysis (<10 ppm Pd?) API->QC QC->Scavenger No QC->API Yes

Caption: A general workflow for palladium removal using a solid-supported scavenger.

Scavenger_Selection_Tree Start Initial Pd Level > 100 ppm? High_Pd High Pd (>1000 ppm) or difficult matrix Start->High_Pd Yes Med_Pd Moderate Pd (100-1000 ppm) Start->Med_Pd No Scavenger_TMT Start with high-affinity scavenger (e.g., TMT-based) High_Pd->Scavenger_TMT Scavenger_Thiol Screen versatile scavengers (e.g., Thiol, Thiourea) Med_Pd->Scavenger_Thiol Check_Yield Significant Product Loss? Scavenger_TMT->Check_Yield Scavenger_Thiol->Check_Yield Switch_Support Switch to Polymer Support (e.g., MP-TMT) Check_Yield->Switch_Support Yes Optimize Optimize Loading & Temp Check_Yield->Optimize No Final_Check Final Pd < 10 ppm? Switch_Support->Final_Check Optimize->Final_Check Success Process Validated Final_Check->Success Yes Reevaluate Re-evaluate Scavenger Choice or consider Crystallization Final_Check->Reevaluate No

Caption: A decision tree for selecting and optimizing a palladium scavenger.

References

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry. [Link]

  • ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

  • Adams, D. J., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. [Link]

  • Merck/PITT Collaboration. (n.d.). Rapid Method for Evaluation of Residual Palladium. [Link]

  • Royal Society of Chemistry. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]

  • Reddit. (2025). Your trick to remove residual palladium. [Link]

  • Biotage. (2016). Biotage® MP-TMT - Palladium Scavenger Product Note. [Link]

  • ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]

  • Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. [Link]

  • PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. [Link]

  • ACS Publications. (2018). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. Organic Process Research & Development. [Link]

  • Biotage. (n.d.). Biotage® MP-TMT | Palladium scavenger. [Link]

  • Biotage. (n.d.). Metal Scavenger User Guide. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]

  • Google Patents. (2005). Method of removing palladium.
  • Agilent. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

  • Environmental Genome Initiative. (2022). Pd on carbon (activated carbon impregnated with Pd). [Link]

  • Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • ResearchGate. (2025). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. [Link]

  • National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Sterling Pharma Solutions. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • ResearchGate. (2025). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. [Link]

Sources

Technical Support Center: Suzuki Coupling with (5-Formyl-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura coupling, with a specific focus on the nuanced role of water when using (5-Formyl-2-methylphenyl)boronic acid. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs): The Double-Edged Sword of Water

This section addresses fundamental questions about the role of water in the Suzuki-Miyaura coupling. Understanding these principles is crucial before troubleshooting specific issues.

Q1: Is water required for a Suzuki-Miyaura coupling reaction?

This is a common point of confusion. While many Suzuki couplings are run under anhydrous conditions, water is often a beneficial, and sometimes essential, component. Its primary role is not as a bulk solvent but as a reagent and promoter in the catalytic cycle. In fact, even in so-called "solid-state" reactions, trace amounts of water generated from the dehydration of boronic acids can be the key to a successful transformation.[1][2][3]

The necessity of water depends heavily on the specific substrates, base, and solvent system employed. For many systems, a carefully controlled amount of water in a biphasic system (e.g., Toluene/Water, Dioxane/Water) leads to significantly enhanced reaction rates and yields.[4]

Q2: What is the beneficial mechanistic role of water in the catalytic cycle?

Water and the hydroxide ions (OH⁻) it generates in the presence of a base play several positive roles:

  • Activation of the Boronic Acid: The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step. Base and water facilitate the formation of a more nucleophilic boronate species [Ar-B(OH)₃]⁻ from the neutral boronic acid [Ar-B(OH)₂].[5] This "ate" complex is significantly more reactive and readily transfers its aryl group to the palladium center.

  • Solubilizing the Base: Many inorganic bases used in Suzuki couplings (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) have poor solubility in common organic solvents like toluene or THF. Water acts as a co-solvent, dissolving the base and making it available to participate in the reaction.[6]

  • Promoting Ligand Exchange: Water can facilitate the displacement of ligands from the palladium center, which can be crucial for the transmetalation step to occur.

Q3: My reaction failed. Can too much water be the problem?

Absolutely. While beneficial in moderation, excess water can lead to several detrimental side reactions that reduce yield and complicate purification.[7]

  • Protodeboronation: This is the most common and problematic side reaction, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the starting material.[8] This process is often mediated by water (acting as a proton source) and can be accelerated by certain bases and elevated temperatures.[8][9][10] (5-Formyl-2-methylphenyl)boronic acid, being relatively electron-deficient, can be particularly susceptible to this pathway.[11]

  • Catalyst Deactivation: In aqueous media, the active Pd(0) catalyst can agglomerate into inactive palladium black, especially at higher temperatures.[12] This reduces the amount of active catalyst available, slowing or stalling the reaction.

  • Hydrolysis of Substrates/Products: If your aryl halide or coupled product contains sensitive functional groups (e.g., esters), excess water and base can lead to unwanted hydrolysis.

Troubleshooting Guide: Challenges with (5-Formyl-2-methylphenyl)boronic acid

The unique electronic and steric properties of (5-Formyl-2-methylphenyl)boronic acid present specific challenges. This section provides targeted solutions to common problems.

Q4: I'm observing significant protodeboronation of my boronic acid. How can I stop it?

This is the primary failure mode for many electron-deficient or sterically hindered boronic acids. The formyl group on your substrate withdraws electron density, making the C-B bond more susceptible to cleavage.

Causality: Protodeboronation is a protonolysis reaction where the boronic acid is converted back to its corresponding arene (2-methylbenzaldehyde in this case).[8] The reaction is pH-dependent and involves the reaction of the boronate species with water.[8][9]

Solutions:

  • Choice of Base: Switch to a milder, non-hydroxide base. While strong bases like NaOH can be effective, they significantly increase the rate of protodeboronation. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices for sensitive substrates.[6][13]

  • Temperature Control: Avoid excessive heat. Run the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., 80-90 °C).

  • Slow Addition: If feasible, adding the boronic acid slowly via syringe pump can keep its instantaneous concentration low, disfavoring the side reaction.[14]

  • Use a Boronic Ester: Protecting the boronic acid as an ester, such as a pinacol (Bpin) or MIDA ester, dramatically increases its stability.[11][14] These reagents slowly hydrolyze in situ to generate the active boronic acid at low concentrations, minimizing protodeboronation.[9]

Q5: My reaction is sluggish or has stalled completely. Could the formyl group be interfering with the catalyst?

Yes, this is a distinct possibility. The lone pairs on the aldehyde's oxygen atom can coordinate to the palladium center.

Causality: While not as common as with nickel catalysts, aldehydes can act as inhibitors by binding to the palladium catalyst.[15][16] This coordination can block the sites needed for oxidative addition or transmetalation, effectively poisoning your catalyst and stalling the reaction.

Solutions:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices.[6] Their steric bulk can disfavor the binding of the aldehyde and their electron-donating nature accelerates the oxidative addition and reductive elimination steps, helping the desired catalytic cycle outcompete the inhibition.[17]

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[6]

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) are often more efficient at generating the active Pd(0) species and can be more resistant to certain types of deactivation.[13]

Q6: How do I choose the optimal solvent system and water ratio?

The goal is to find a balance where the inorganic base is sufficiently soluble to be effective, but the concentration of water is low enough to suppress protodeboronation.

Recommendations:

A systematic approach is best. Start with a common solvent system and screen different water ratios. Monitor the reaction by TLC or LC-MS at set time points (e.g., 1 hr, 4 hr, 12 hr) to track both product formation and boronic acid decomposition.

Solvent System (v/v)Base RecommendationTemperature (°C)Comments
Toluene / H₂O (10:1)K₃PO₄80 - 100Good starting point. Toluene is a common and effective solvent.
1,4-Dioxane / H₂O (4:1)K₂CO₃ or K₃PO₄80 - 100Dioxane has better miscibility with water, which can increase reaction rates but may also accelerate protodeboronation.
THF / H₂O (4:1)Cs₂CO₃65 - 70Lower boiling point limits the temperature, which can be beneficial for sensitive substrates.
2-MeTHF / H₂O (10:1)K₃PO₄80 - 90A greener alternative to THF and Toluene with good performance.
Visualizations & Workflows
Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X(L)₂ OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)-Ar'(L)₂ TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 ArAr Ar-Ar' RE->ArAr ArX Ar-X ArX->OA ArBOH Ar'-B(OH)₂ + Base/H₂O ArBOH->TM

Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Diagram 2: The Dual Role of Water

Water_Role cluster_good Beneficial Pathway cluster_bad Detrimental Pathway BoronicAcid ArB(OH)₂ Boronate [ArB(OH)₃]⁻ (Activated) BoronicAcid->Boronate + OH⁻ (from H₂O + Base) Transmetalation Successful Transmetalation Boronate->Transmetalation Fast BoronicAcid_bad ArB(OH)₂ Protodeboronation Ar-H (Side Product) BoronicAcid_bad->Protodeboronation + H₂O (Proton Source) (Excess Water/Heat)

Caption: Water facilitates boronate formation but can also cause protodeboronation.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting decision decision solution solution start Low Yield or No Reaction decision1 Boronic Acid Decomposition (Check by LCMS/NMR)? start->decision1 Check Starting Materials solution1 Switch to milder base (K₃PO₄) Lower Temperature Use Pinacol/MIDA ester decision1->solution1 Yes decision2 Reaction Stalled? (No further conversion) decision1->decision2 No solution2 Use bulky, e⁻-rich ligand (SPhos) Use fresh pre-catalyst Increase catalyst loading decision2->solution2 Yes decision3 Insoluble Reagents? decision2->decision3 No solution3 Screen Solvents (Toluene, Dioxane, 2-MeTHF) Adjust Water Ratio decision3->solution3 Yes

Sources

Technical Support Center: Suzuki-Miyaura Coupling of (5-Formyl-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges presented by (5-Formyl-2-methylphenyl)boronic acid. This substrate combines two key features that significantly influence reaction efficiency: an electron-withdrawing formyl group and a sterically demanding ortho-methyl group. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and enhance your reaction outcomes.

Section 1: Troubleshooting Low Conversion and Yield

This section addresses the most common initial hurdle: achieving satisfactory conversion of starting materials to the desired biaryl product.

Q1: My reaction shows very low or no conversion. What are the primary factors to investigate?

Potential Cause: This issue often stems from one of three areas: an inactive catalyst system, suboptimal reaction conditions, or degradation of the boronic acid. The combination of an electron-withdrawing group (EWG) and steric hindrance makes this coupling particularly sensitive.

Recommended Solutions:

  • Evaluate the Catalyst and Ligand System: The generation of the active Pd(0) species is paramount. For a sterically hindered and electronically deactivated substrate like (5-Formyl-2-methylphenyl)boronic acid, standard ligands like triphenylphosphine (PPh₃) are often insufficient.

    • The "Why": The ortho-methyl group increases the steric bulk around the reaction center, which can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Bulky, electron-rich phosphine ligands are required to stabilize the palladium center and promote these key steps.[3] They increase the electron density on the palladium, facilitating oxidative addition, and their steric bulk promotes the final reductive elimination to release the product.[2][3]

    • Actionable Advice: Switch to a more robust ligand system. Buchwald-type biaryl phosphine ligands are the industry standard for challenging couplings. Consider ligands like SPhos or XPhos, which are designed to couple sterically hindered and electron-deficient partners effectively.[4][5] Using a pre-formed palladium precatalyst (e.g., XPhos-Pd-G3) can also ensure consistent generation of the active Pd(0) catalyst.[6]

  • Optimize the Base and Solvent: The choice of base is critical and works in concert with the solvent.

    • The "Why": The base is required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates transmetalation to the palladium center.[7][8] However, strong bases or highly aqueous conditions can accelerate the unwanted side reaction of protodeboronation, especially with an EWG-substituted boronic acid.[9][10]

    • Actionable Advice: Start with a moderately weak base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[11][12] Stronger bases like sodium hydroxide or alkoxides should be used with caution. The solvent system must solubilize both the organic substrates and the inorganic base. A mixture of an organic solvent like dioxane or THF with a small amount of water is a common starting point.[12][13]

  • Ensure Rigorous Inert Conditions: Oxygen can be detrimental to the reaction.

    • The "Why": Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the catalytic cycle.[14] It can also promote the oxidative homocoupling of the boronic acid.[9][14]

    • Actionable Advice: Thoroughly degas your solvent(s) by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[11] Assemble your reaction under a positive pressure of inert gas.

Section 2: Identifying and Mitigating Side Reactions

Even with good conversion, side products can drastically lower the yield of the desired compound and complicate purification.

Q2: I'm observing a significant amount of benzene derivative corresponding to my boronic acid (2-methylbenzaldehyde). What is happening and how can I prevent it?

Potential Cause: You are observing protodeboronation , a major competing pathway for electron-deficient arylboronic acids.[15] The formyl group's strong electron-withdrawing nature makes the ipso-carbon more electrophilic and the C-B bond more susceptible to cleavage by a proton source (like water), especially under basic conditions.[16][17]

Recommended Solutions:

  • Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (B(pin)) or MIDA boronate ester.

    • The "Why": Boronic esters are generally more stable and less prone to premature protodeboronation than their corresponding acids.[9][18] While hydrolysis to the boronic acid or boronate is often still required in situ for transmetalation, using an ester provides a "slow-release" mechanism that keeps the concentration of the sensitive free boronic acid low.

    • Actionable Advice: Prepare the (5-Formyl-2-methylphenyl)boronic acid pinacol ester using standard Miyaura borylation conditions from the corresponding aryl bromide.[19]

  • Minimize Water and Use Milder Bases: Carefully control the reaction conditions.

    • The "Why": Since water is the proton source for this side reaction, reducing its concentration can slow the rate of protodeboronation.[17] Milder bases create a less harsh environment where the C-B bond is more stable.

    • Actionable Advice: Use anhydrous solvents and a carefully dried base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃). If water is necessary for solubility, use the minimum amount required. A fast catalyst is crucial to ensure the desired cross-coupling outpaces the rate of protodeboronation.[6][20]

Q3: My main byproduct is a symmetrical biaryl derived from my boronic acid. How do I suppress this homocoupling?

Potential Cause: This side reaction, known as homocoupling , is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[14] It involves the coupling of two boronic acid molecules.

Recommended Solutions:

  • Improve Degassing and Use a Pd(0) Source: The most effective solution is to eliminate the root cause.

    • The "Why": As mentioned, oxygen can lead to Pd(II) species that facilitate homocoupling. Starting with a Pd(0) source or a precatalyst that rapidly and cleanly generates Pd(0) minimizes the amount of Pd(II) available for this side reaction.[14]

    • Actionable Advice: Use a catalyst like Pd(PPh₃)₄ or a modern precatalyst. Enhance your degassing procedure.[11]

  • Control Reagent Stoichiometry: Do not use a large excess of the boronic acid.

    • The "Why": A high concentration of the boronic acid can increase the statistical probability of homocoupling.

    • Actionable Advice: Use a stoichiometry of around 1.1 to 1.5 equivalents of the boronic acid relative to the aryl halide. In some cases, slow addition of the boronic acid via syringe pump can further minimize its instantaneous concentration and suppress homocoupling.[5]

Q4: Is the aldehyde functional group itself a risk? Could it be reacting?

Potential Cause: Yes, while generally robust, the formyl group can be susceptible to certain side reactions under harsh conditions, though this is less common than protodeboronation.

Recommended Solutions:

  • Aldehyde Reduction: At very high temperatures or with certain bases/impurities, the aldehyde could be reduced to a benzyl alcohol.

    • Actionable Advice: Screen for milder bases (e.g., K₂CO₃ instead of KOtBu) and try to run the reaction at the lowest effective temperature (e.g., 80 °C instead of >100 °C).[11]

  • Aldol Condensation: Under strongly basic conditions, self-condensation of the aldehyde could occur, although this is unlikely to compete effectively with the much faster Suzuki coupling.

    • Actionable Advice: This is another reason to avoid overly strong bases and high temperatures. If suspected, analyze the crude reaction mixture by LC-MS for products with doubled mass.

Section 3: Ligand Selection for Optimal Performance

The choice of phosphine ligand is the most powerful tool for optimizing a challenging Suzuki-Miyaura coupling. The ligand dictates the stability, activity, and selectivity of the palladium catalyst.

Q5: How do I rationally select the best ligand for coupling (5-Formyl-2-methylphenyl)boronic acid?

Rationale: An effective ligand for this substrate must address two challenges simultaneously: the steric hindrance from the ortho-methyl group and the reduced nucleophilicity of the boronic acid due to the para-formyl group. This requires a ligand that is both bulky and electron-rich .

Ligand ClassExample(s)Steric BulkElectron Donating AbilityPerformance with this SubstrateCausality
Simple Trialkyl/Triaryl PPh₃, PCy₃Low-ModerateLow-ModeratePoor to Moderate. Often fails or gives low yields.[21]PPh₃ is not bulky or electron-rich enough to overcome the steric and electronic barriers. PCy₃ is more electron-rich but may not have the optimal structure.[20]
Bulky Biaryl Monophosphines XPhos, SPhos, RuPhosHigh High Excellent. Generally the best choice for this type of transformation.[4][5]The bulky biaryl framework creates a coordinatively unsaturated, highly active monoligated Pd(0) species that accelerates both oxidative addition and reductive elimination.[2]
Bidentate Phosphines dppf, XantphosModerateModerateModerate. Can be effective but often less so than the Buchwald-type ligands for this specific challenge.The defined bite angle of bidentate ligands can sometimes create a more stable, but less reactive, catalyst complex, slowing down the rate-limiting steps.[3]

Workflow for Ligand Screening:

// Nodes buchwald [label="Switch to Buchwald Ligand\n(e.g., XPhos or SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_screen [label="Screen Bases\n(K₃PO₄, K₂CO₃, Cs₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; ester [label="If Protodeboronation Persists:\nUse Pinacol Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; temp [label="Optimize Temperature\n(Start at 80°C, increase if needed)", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="High Yield Achieved", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges start -> buchwald [label=" Primary Strategy "]; buchwald -> base_screen [label=" Next Step "]; base_screen -> temp [label=" Fine-Tuning "]; base_screen -> ester [style=dashed, label=" If side reaction observed "]; ester -> temp [label=" Re-optimize "]; temp -> success [color="#34A853"]; } }

Caption: Troubleshooting workflow for optimizing the Suzuki coupling.

Section 4: Experimental Protocol

This section provides a robust starting protocol for the Suzuki-Miyaura coupling of (5-Formyl-2-methylphenyl)boronic acid with an aryl bromide.

Recommended Starting Protocol

Reaction: Coupling of (5-Formyl-2-methylphenyl)boronic acid with 4-Bromoanisole.

Reagents & Materials:

  • 4-Bromoanisole (1.0 equiv)

  • (5-Formyl-2-methylphenyl)boronic acid (1.2 equiv)

  • XPhos-Pd-G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Deionized Water (co-solvent)

  • Schlenk flask or microwave vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the 4-bromoanisole (1.0 equiv), (5-Formyl-2-methylphenyl)boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos-Pd-G3 precatalyst (0.02 equiv).

    • Self-Validation Check: Using a precatalyst ensures a reliable 1:1 ligand-to-palladium ratio and avoids errors in weighing separate, often air-sensitive, components.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a 9:1 mixture of dioxane:water. Degas this solvent mixture by bubbling with argon for 30 minutes. Add the degassed solvent to the flask via syringe to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

    • Causality: The small amount of water helps to dissolve the phosphate base and facilitates the formation of the active boronate species.[9]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Look for the disappearance of the 4-bromoanisole. A typical reaction time is 2-12 hours.

    • Self-Validation Check: If the reaction stalls, check for protodeboronation of the starting material by LC-MS. If significant protodeboronation is observed, consider switching to the pinacol ester as discussed in Q2.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.

References

  • Title: Acid-promoted metal-free protodeboronation of arylboronic acids Source: RSC Advances URL: [Link]

  • Title: The proposed mechanism for protodeboronation of arylboronic acids Source: ResearchGate URL: [Link]

  • Title: An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling Source: Royal Society of Chemistry URL: [Link]

  • Title: A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction Source: ResearchGate URL: [Link]

  • Title: Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics Source: ACS Publications URL: [Link]

  • Title: What's the role of the phosphine ligand in Suzuki couplings? Source: Reddit URL: [Link]

  • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery Source: Royal Society of Chemistry URL: [Link]

  • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]

  • Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions Source: ACS Publications URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: Optimization of conditions for the Suzuki-Miyaura coupling. Source: ResearchGate URL: [Link]

  • Title: "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source: chemrxiv.org URL: [Link]

  • Title: Boron Suzuki Coupling Source: Borates Today URL: [Link]

  • Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling Source: ResearchGate URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki Coupling I Common Byproducts in Suzuki Coupling Source: YouTube URL: [Link]

  • Title: Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction Source: ResearchGate URL: [Link]

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions Source: Semantic Scholar URL: [Link]

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Validation & Comparative

A Researcher's Guide to Formylphenylboronic Acid Isomers in Suzuki-Miyaura Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] Its utility in constructing biaryl motifs has made it indispensable in the fields of medicinal chemistry, materials science, and drug development.[3] The success of this palladium-catalyzed transformation is critically dependent on the nature of the organoboron coupling partner.[4]

This guide provides an in-depth comparative analysis of formylphenylboronic acid (FPBA) isomers, with a specific focus on the unique reactivity of (5-Formyl-2-methylphenyl)boronic acid . We will dissect the nuanced interplay of steric and electronic effects imparted by the substituent patterns on these valuable synthetic building blocks. By understanding the causality behind their performance differences, researchers can make more informed decisions in reaction design and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To appreciate the differences between isomers, one must first understand the fundamental steps of the Suzuki-Miyaura reaction. The catalytic cycle, centered on a palladium complex, comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6]

  • Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid with a base to form a more nucleophilic boronate species (-B(OH)₃⁻). The halide on the Pd(II) complex is exchanged for the aryl group from the boronate.[1][7]

  • Reductive Elimination : The two organic groups on the palladium complex couple to form the new biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L₂-Ar' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_B->ArAr ArX Ar-X ArX->PdII_A ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->PdII_B

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Isomers: A Structural and Electronic Profile

The position of the electron-withdrawing formyl group (-CHO) and the electron-donating methyl group (-CH₃) relative to the boronic acid moiety dictates the electronic and steric environment of the molecule, profoundly influencing its reactivity.

IsomerStructureKey Features
2-Formylphenylboronic acid Ortho-Formyl: Strong potential for intramolecular coordination between the formyl oxygen and the boron atom. This can lead to the formation of a cyclic benzoxaborole-like structure in solution, which lowers the pKa and can affect the rate of transmetalation.[8][9]
3-Formylphenylboronic acid Meta-Formyl: The formyl group exerts a purely inductive electron-withdrawing effect, acidifying the boronic acid proton and influencing the nucleophilicity of the aromatic ring. Steric hindrance is minimal.[10]
4-Formylphenylboronic acid Para-Formyl: The formyl group exerts both strong inductive and resonance electron-withdrawing effects. This significantly lowers the electron density of the ring and increases the Lewis acidity of the boron atom.[11]
(5-Formyl-2-methylphenyl)boronic acid Ortho-Methyl, Meta-Formyl: A combination of effects. The ortho-methyl group introduces significant steric hindrance around the C-B bond, which can impede transmetalation.[12] It also has a mild electron-donating effect. The meta-formyl group acts as an inductive electron-withdrawing group.

Comparative Performance in Suzuki Coupling

The interplay between electronic and steric factors results in distinct reactivity profiles for each isomer. The yields of coupling reactions are strongly dependent on the substitution pattern of both coupling partners.[13]

Electronic Effects

Electron-withdrawing groups (EWGs) like the formyl group generally increase the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate complex required for transmetalation.[7] However, strong EWGs also decrease the nucleophilicity of the aryl ring being transferred.

  • 4-FPBA: The strong resonance-withdrawing effect makes it a competent coupling partner, though challenging electrophiles may require more forcing conditions.

  • 2-FPBA & 3-FPBA: The effects are less pronounced than in the 4-isomer. The unique intramolecular coordination of 2-FPBA can alter its reactivity profile significantly, sometimes leading to unexpected outcomes.[8][9]

  • (5-Formyl-2-methylphenyl)boronic acid: The electron-donating methyl group partially counteracts the withdrawing effect of the formyl group, but the dominant factor in its reactivity is steric hindrance.

Steric Effects: The Challenge of the Ortho Substituent

The most significant differentiator for (5-Formyl-2-methylphenyl)boronic acid is the ortho-methyl group. Steric bulk adjacent to the boronic acid can hinder the approach of the large palladium complex, potentially slowing the crucial transmetalation step.[14][15] This is a well-documented challenge in Suzuki couplings involving ortho-substituted substrates.[12][16]

To overcome this steric impediment, the choice of ligand on the palladium catalyst is paramount. Bulky, electron-rich monophosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), are often highly effective.[15] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more sterically accessible and highly reactive, facilitating both oxidative addition and the subsequent, challenging transmetalation step.[14]

Performance Data Summary

Direct, side-by-side comparative data under identical conditions is sparse in the literature. The following table compiles representative yields to illustrate general reactivity trends. Note: These results are from different studies and should be used for qualitative comparison only.

Boronic Acid IsomerCoupling PartnerCatalyst SystemBase / SolventYield (%)Reference
4-Formylphenylboronic acid4-BromoacetophenonePd(OAc)₂ / PPh₃Na₂CO₃ / n-propanol/H₂O~90% (Illustrative)[17]
3-Formylphenylboronic acid6-Bromopyridine-2-carboxylic acidPd(PPh₃)₄Na₂CO₃ / Toluene/EtOH/H₂O73%[13]
2-Formylphenylboronic acid6-Bromopyridine-2-carboxylic acidPd(PPh₃)₄Na₂CO₃ / Toluene/EtOH/H₂O61%[13]
(5-Formyl-2-methylphenyl)boronic acid4-IodoanisolePd(dppf)Cl₂K₂CO₃ / Dioxane/H₂O~85% (Illustrative)(General protocol)

Yields are highly substrate and condition-dependent. The lower yields for the 2- and 3-isomers in the cited study reflect the challenging nature of the specific coupling partner.

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, general protocol for the Suzuki-Miyaura coupling of a formylphenylboronic acid with an aryl bromide. The causality behind each step is explained to ensure scientific integrity.

Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis cluster_workup 3. Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base in a Schlenk flask. B Add Solvent (e.g., Dioxane/H₂O). A->B C Degas the mixture via 'freeze-pump-thaw' (3x) or by bubbling with Argon. B->C D Backfill with Argon. C->D E Add Pd Catalyst/Ligand under positive Argon pressure. D->E F Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring. E->F G Monitor reaction by TLC/LC-MS until completion. F->G H Cool to RT, dilute with EtOAc, and filter through Celite. G->H I Perform aqueous work-up: wash with H₂O and brine. H->I J Dry organic layer (Na₂SO₄), filter, and concentrate. I->J K Purify by flash column chromatography. J->K

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology

Materials:

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Formylphenylboronic Acid Isomer (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the selected formylphenylboronic acid isomer (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Causality: Using an oven-dried flask under an inert atmosphere prevents quenching of the active Pd(0) catalyst by oxygen. The excess boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is essential for forming the active boronate species for transmetalation.[5][7]

  • Solvent Addition and Degassing: Add the dioxane/water solvent mixture. Seal the flask and thoroughly degas the solution by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.

    • Causality: Oxygen must be removed to prevent oxidative degradation of the Pd(0) catalyst and phosphine ligands, which would halt the catalytic cycle.[5]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Causality: The catalyst is added last to the oxygen-free environment to maximize its active lifetime. For sterically hindered substrates like (5-formyl-2-methylphenyl)boronic acid, a pre-catalyst system with a bulky ligand (e.g., XPhos-Pd-G3) may provide superior results.[15]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: Heating provides the necessary activation energy, particularly for the oxidative addition step.[5] Vigorous stirring is crucial in biphasic systems to ensure efficient mixing and mass transfer between the aqueous and organic phases.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[5]

Conclusion and Outlook

The choice among formylphenylboronic acid isomers is a strategic decision guided by the target molecule's required substitution pattern and an understanding of inherent reactivity.

  • 2-, 3-, and 4-Formylphenylboronic acid are generally reliable coupling partners, with reactivity governed primarily by the electronic influence of the formyl group.

  • (5-Formyl-2-methylphenyl)boronic acid presents a distinct challenge and opportunity. Its primary distinguishing feature is the steric hindrance from the ortho-methyl group. Researchers using this isomer must anticipate potentially slower reaction rates and proactively select highly active catalyst systems, particularly those employing bulky, electron-rich monophosphine ligands, to achieve high yields.

By understanding the fundamental principles of steric and electronic control within the Suzuki-Miyaura catalytic cycle, scientists can harness the full synthetic potential of these versatile building blocks, accelerating the discovery and development of novel chemical entities.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Sato, Y., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]

  • Sato, Y., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 52(10), 3021-3028. Retrieved from [Link]

  • De Coster, T., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18690-18697. Retrieved from [Link]

  • O'Brien, A. G., et al. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development. Retrieved from [Link]

  • Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(15), 9637-9644. Retrieved from [Link]

  • De Coster, T., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Retrieved from [Link]

  • University of Northern Iowa. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Wikipedia. (2023). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Stanetty, P., et al. (2000). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Monatshefte für Chemie / Chemical Monthly, 131(4), 415-422. Retrieved from [Link]

  • Pospiech, E., et al. (2005). 3-Formylphenylboronic acid. Acta Crystallographica Section E Structure Reports Online, 61(11), o3826-o3828. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Formylphenylboronic acid. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Dąbrowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2316. Retrieved from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

  • Dąbrowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • NRO-Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(26), 8253-8264. Retrieved from [Link]

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A Comparative Guide to (5-Formyl-2-methylphenyl)boronic Acid and its Pinacol Ester in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of reagents is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the construction of carbon-carbon bonds, and the selection of the organoboron partner significantly influences reaction efficiency, yield, and practicality. This guide provides an in-depth, objective comparison of (5-Formyl-2-methylphenyl)boronic acid and its corresponding pinacol ester, two valuable building blocks in organic synthesis. The insights presented herein are supported by established chemical principles and extrapolated experimental data to facilitate the rational selection of the optimal reagent for your specific application.

The Fundamental Trade-Off: Reactivity versus Stability

The core difference between (5-Formyl-2-methylphenyl)boronic acid and its pinacol ester derivative lies in a classic chemical trade-off between reactivity and stability. Generally, boronic acids exhibit higher reactivity in the Suzuki-Miyaura catalytic cycle, which can translate to faster reaction times.[1][2] This enhanced reactivity is largely attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step.[3] However, this heightened reactivity comes at the cost of diminished stability. Boronic acids are known to be susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf-life and the reproducibility of experimental results.[4]

Conversely, the pinacol ester of (5-Formyl-2-methylphenyl)boronic acid offers significantly greater stability.[4] Boronate esters, particularly those derived from pinacol, are often crystalline solids that are easier to handle, purify by standard chromatographic techniques, and store for extended periods with minimal degradation.[1] This robustness makes the pinacol ester an attractive choice for multi-step syntheses and for use in high-throughput screening platforms where reagent longevity is critical.

Physicochemical Properties and Handling

Property(5-Formyl-2-methylphenyl)boronic acid(5-Formyl-2-methylphenyl)boronic acid pinacol ester
Physical State Typically a solidCrystalline solid
Stability Moderate; susceptible to dehydration to form boroxines, oxidation, and protodeboronation.[4]High; generally stable to air and moisture, with a longer shelf-life.[4]
Handling May require storage under an inert atmosphere and careful handling to prevent decomposition.Easy to handle and weigh in air for short periods.
Purification Can be challenging to purify by silica gel chromatography due to potential decomposition. Recrystallization is often preferred.Readily purified by standard silica gel column chromatography.
Solubility Generally soluble in polar organic solvents.Soluble in a wide range of organic solvents.

Reactivity in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The presence of both a formyl group (an electron-withdrawing group) and a methyl group (an electron-donating group) on the phenyl ring, in addition to the ortho-methyl substituent, introduces electronic and steric factors that influence the reactivity of these reagents in Suzuki-Miyaura coupling. The ortho-methyl group can provide steric hindrance around the boron center, potentially slowing down the transmetalation step.[5][6]

Parameter(5-Formyl-2-methylphenyl)boronic acid(5-Formyl-2-methylphenyl)boronic acid pinacol ester
Reaction Rate Faster, due to higher reactivity of the free boronic acid.[1]Slower, as in situ hydrolysis to the boronic acid is often required for efficient transmetalation.[7]
Reaction Time Potentially shorter reaction times to achieve high conversion.May require longer reaction times or higher temperatures for complete conversion.
Yield Can provide high yields, but may be compromised by reagent decomposition, especially on a larger scale or with prolonged reaction times.Often provides more reproducible and higher isolated yields due to the greater purity and stability of the starting material.
Side Reactions More prone to homocoupling and protodeboronation, leading to the formation of impurities.Less susceptible to decomposition-related side reactions.

Mechanistic Considerations

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The key step where the choice of boron reagent has the most significant impact is the transmetalation step. It is widely believed that boronic esters, under the basic aqueous conditions of many Suzuki-Miyaura reactions, undergo in situ hydrolysis to the corresponding boronic acid, which is the more active species in the transmetalation process.[7] However, direct transmetalation from the boronate ester is also considered possible, albeit generally slower.[7]

Suzuki_Miyaura_Cycle cluster_boron Boron Species Activation Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L_n-R² OxAdd->Transmetalation Transmetalation (R²-B(OR)₂) RedElim R¹-R² Transmetalation->RedElim Reductive Elimination RedElim->Pd0 center BoronicAcid (5-Formyl-2-methylphenyl)B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base PinacolEster (5-Formyl-2-methylphenyl)B(pin) PinacolEster->BoronicAcid Hydrolysis (Base, H₂O)

Figure 1: The Suzuki-Miyaura catalytic cycle.

The equilibrium between the boronic acid and its pinacol ester is a critical consideration in synthesis and purification.

Boronic_Acid_Ester_Equilibrium BoronicAcid (5-Formyl-2-methylphenyl)B(OH)₂ PinacolEster (5-Formyl-2-methylphenyl)B(pin) BoronicAcid->PinacolEster + Pinacol - 2H₂O

Figure 2: Equilibrium between boronic acid and its pinacol ester.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura coupling of both the boronic acid and its pinacol ester with 4-bromoanisole. These protocols are designed to be self-validating, with clear steps and justifications.

Protocol 1: Coupling of (5-Formyl-2-methylphenyl)boronic acid with 4-Bromoanisole

This protocol leverages the higher reactivity of the boronic acid, aiming for a shorter reaction time.

Materials:

  • (5-Formyl-2-methylphenyl)boronic acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, (5-Formyl-2-methylphenyl)boronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add palladium(II) acetate and SPhos. Subsequently, add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is expected to reach completion within 2-6 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of (5-Formyl-2-methylphenyl)boronic acid pinacol ester with 4-Bromoanisole

This protocol accounts for the lower reactivity of the pinacol ester, potentially requiring slightly more forcing conditions or a longer reaction time to ensure complete conversion.

Materials:

  • (5-Formyl-2-methylphenyl)boronic acid pinacol ester (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, (5-Formyl-2-methylphenyl)boronic acid pinacol ester, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add tris(dibenzylideneacetone)dipalladium(0) and SPhos. Subsequently, add degassed 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require 8-24 hours for complete conversion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice between (5-Formyl-2-methylphenyl)boronic acid and its pinacol ester is a strategic one, dictated by the specific demands of the synthetic project.

  • Choose (5-Formyl-2-methylphenyl)boronic acid when:

    • Maximizing the reaction rate is a primary concern.

    • The reagent can be used shortly after synthesis or has been stored under strictly inert conditions.

    • Potential side reactions due to instability can be tolerated or minimized through careful control of reaction conditions.

  • Choose (5-Formyl-2-methylphenyl)boronic acid pinacol ester when:

    • Stability, ease of handling, and long-term storage are critical.

    • High purity of the starting material is essential for the success of subsequent synthetic steps.

    • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.

For most applications, particularly in the context of complex, multi-step syntheses prevalent in drug discovery, the enhanced stability and reliability of (5-Formyl-2-methylphenyl)boronic acid pinacol ester make it the superior choice. The trade-off of a potentially longer reaction time is often outweighed by the benefits of higher purity, better reproducibility, and greater ease of handling.

References

  • Nowak, P., T. K. Olszewski, and D. T. Gryko. "Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry 14 (2018): 2384-2393. Available at: [Link]

  • Thomas, A. A., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society 137.24 (2015): 7834-7844. Available at: [Link]

  • Nowak, P., T. K. Olszewski, and D. T. Gryko. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." ResearchGate. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]

  • Nowak, P., T. K. Olszewski, and D. T. Gryko. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." National Institutes of Health. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Institutes of Health. Available at: [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to the Reactivity of Substituted Phenylboronic Acids in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Biaryls and the Suzuki-Miyaura Coupling

In the landscape of modern medicinal chemistry and materials science, the biaryl motif is a cornerstone. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics necessitates robust and predictable synthetic methods. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing C(sp²)–C(sp²) bonds, a testament to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi, underscored the transformative impact of this chemistry.[1]

However, as researchers push the boundaries of molecular complexity, a nuanced understanding of the factors governing reactivity becomes critical. The choice of the organoboron reagent, specifically the substituted phenylboronic acid, can be the difference between a high-yielding, clean reaction and a complex mixture requiring arduous purification. This guide provides an in-depth comparison of the reactivity of substituted phenylboronic acids, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for efficient biaryl synthesis.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To understand the reactivity of the boronic acid, one must first understand its role in the catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation : The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This is the crucial step where the boronic acid's structure dictates reactivity. It requires activation by a base to form a more nucleophilic boronate species.[3][5]

  • Reductive Elimination : The two organic fragments (Ar¹ and Ar²) couple, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][6]

The transmetalation step is often the rate-determining step, and it is directly influenced by the electronic and steric properties of the phenylboronic acid.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-X) p1 Pd0->p1 PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation (Ar²B(OH)₃⁻) p2 PdII_A->p2 PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B RedElim Reductive Elimination p3 PdII_B->p3 RedElim->Pd0 Product Biaryl Product (Ar¹-Ar²) RedElim->Product Exits Cycle p1->PdII_A Oxidative Addition p2->PdII_B Transmetalation p3->Pd0 Reductive Elimination p4 BoronicAcid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ (Boronate) BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetal Enters Cycle ArylHalide Aryl Halide (Ar¹-X) ArylHalide->OxAdd Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factor 1: Electronic Effects of Substituents

The electronic nature of the substituent on the phenylboronic acid ring directly impacts the nucleophilicity of the aryl group being transferred. This, in turn, significantly affects the rate of the transmetalation step.

Electron-Donating Groups (EDGs)

Phenylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃, -N(CH₃)₂) generally exhibit lower reactivity. This counterintuitive finding stems from the mechanism of transmetalation. While EDGs increase the electron density on the aromatic ring, they decrease the Lewis acidity of the boron atom.[7] A less Lewis-acidic boron center is less readily converted into the reactive tetracoordinate "ate" complex ([ArB(OH)₃]⁻) upon reaction with the base.[5] This slows down the overall transmetalation process.

However, in some contexts, particularly with challenging electrophiles, the increased nucleophilicity of the aryl ring itself can be beneficial, leading to efficient coupling once the boronate is formed.

Electron-Withdrawing Groups (EWGs)

Conversely, phenylboronic acids with EWGs (e.g., -NO₂, -CN, -CHO, -CF₃) are typically more reactive.[1] The EWG increases the Lewis acidity of the boron atom, facilitating the formation of the boronate "ate" complex.[7] This enhanced rate of boronate formation leads to a faster and more efficient transmetalation step. For instance, in a study investigating the coupling with nitroarenes, both 4-formylphenylboronic acid (EWG) and (4-diphenylamino)phenylboronic acid (EDG) were effective, but the EWG-substituted acid gave a higher yield (85% vs. 75%).[1]

This principle is a cornerstone of reaction optimization. When a coupling is sluggish, switching to a more electron-deficient boronic acid (if the target molecule allows) can often improve reaction rates and yields.

Factor 2: Steric Effects of Substituents

Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, poses a significant challenge in Suzuki-Miyaura couplings.[8] Large groups near the C-B bond can physically obstruct the approach of the boronic acid to the palladium center, dramatically slowing or even preventing the transmetalation and subsequent reductive elimination steps.[8][9]

The ortho-Substituent Challenge

Coupling sterically hindered substrates, such as those with one or, even more challenging, two ortho-substituents (e.g., 2-methylphenylboronic acid, 2,6-dimethylphenylboronic acid), often fails under standard conditions.[8] This is a common problem in the synthesis of tetra-ortho-substituted biaryls, which are important scaffolds for chiral ligands and materials.

Overcoming Steric Hindrance: The Power of Ligand Design

The key to success with sterically demanding boronic acids lies in the rational selection of the phosphine ligand on the palladium catalyst.[10]

  • Bulky, Electron-Rich Ligands : Modern biarylphosphine ligands, often called "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), are essential.[8] Their steric bulk promotes the reductive elimination step, which can become rate-limiting with hindered substrates. Their electron-rich nature facilitates the initial oxidative addition step.[11]

  • N-Heterocyclic Carbenes (NHCs) : NHCs are another class of highly effective ligands for coupling hindered partners. They form very stable bonds with palladium and are potent electron donors, promoting high catalytic activity.[8]

In a study on sterically demanding couplings, the use of a specialized ligand called AntPhos enabled the efficient coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids, a previously challenging transformation.[9]

Comparative Reactivity Summary

The following table summarizes the general reactivity trends based on substituent effects. Yields and rates are highly dependent on the specific reaction partners, catalyst, base, and solvent, but these trends provide a valuable predictive framework.

Substituent ExamplePositionElectronic EffectSteric HindranceRelative ReactivityTroubleshooting Strategy
4-Formyl (-CHO)paraWithdrawingLowHighStandard conditions are often sufficient.[1]
4-Nitro (-NO₂)paraWithdrawingLowHighGenerally reactive; monitor for potential side reactions.
4-Methoxy (-OCH₃)paraDonatingLowModerateMay require slightly longer reaction times or higher temperatures.
4-Methyl (-CH₃)paraDonatingLowModerate to LowReaction may be sluggish compared to EWG-substituted analogs.
2-Methyl (-CH₃)orthoDonatingHighLowRequires bulky, electron-rich ligands (e.g., XPhos, SPhos).[8][10]
2,6-DimethylorthoDonatingVery HighVery LowUse specialized catalysts (e.g., Pd/BI-DIME, Pd/AntPhos) and forcing conditions.[9][10]
2-Methoxy (-OCH₃)orthoDonatingHighVariableCan exhibit chelation effects that influence selectivity.[12][13][14]

Experimental Protocol: A Head-to-Head Reactivity Comparison

This protocol provides a framework for directly comparing the reactivity of an electron-deficient and an electron-rich phenylboronic acid.

Objective: To compare the reaction rate and yield for the coupling of 4-bromotoluene with 4-formylphenylboronic acid vs. 4-methoxyphenylboronic acid.

Materials:

  • 4-Bromotoluene

  • 4-Formylphenylboronic acid

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup (Run in Parallel for each Boronic Acid) cluster_reaction Reaction & Analysis start Start setup Combine Aryl Halide, Boronic Acid, Base in Schlenk Flask start->setup degas Degas Solvent (Dioxane/H₂O) via Sparge with N₂/Ar setup->degas add_solvent Add Degassed Solvent to Flask degas->add_solvent purge Purge Flask with N₂/Ar (3x Vacuum/Backfill) add_solvent->purge add_catalyst Add Pd(PPh₃)₄ Catalyst under Positive N₂/Ar Pressure purge->add_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) with Stirring add_catalyst->heat monitor Monitor Progress by TLC or GC-MS (at t=0, 1h, 2h, 4h) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify via Column Chromatography workup->purify analyze Analyze Product (¹H NMR, Yield) purify->analyze end End analyze->end

Caption: Workflow for comparing boronic acid reactivity in Suzuki coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To two separate oven-dried Schlenk flasks equipped with stir bars, add 4-bromotoluene (1.0 mmol, 1.0 eq), potassium carbonate (2.5 mmol, 2.5 eq), and the respective boronic acid (1.2 mmol, 1.2 eq) - Flask A: 4-formylphenylboronic acid; Flask B: 4-methoxyphenylboronic acid.

    • Rationale: Using an excess of the boronic acid helps drive the reaction to completion and accounts for potential protodeboronation side reactions.[6] The base is crucial for activating the boronic acid.[5]

  • Solvent Degassing: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with nitrogen or argon for at least 30 minutes.

    • Rationale: Oxygen must be removed from the reaction as it can oxidize the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation and low yields.

  • Reaction Setup: Add the degassed solvent (5 mL) to each flask via syringe. Seal the flasks and subject them to three cycles of vacuum/backfill with nitrogen or argon to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to each flask.

    • Rationale: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that is effective for a range of standard couplings.[15] Adding it last under inert gas prevents its premature decomposition.

  • Reaction and Monitoring: Place both flasks in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC or GC-MS.

    • Rationale: Parallel monitoring allows for a direct comparison of the rate of consumption of the starting material and formation of the product. The reaction with 4-formylphenylboronic acid is expected to proceed faster.

  • Workup and Analysis: Once a reaction is complete (or after a set time, e.g., 4 hours), cool the flasks to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography. Calculate the isolated yield and confirm the structure by ¹H NMR.

Conclusion and Outlook

The reactivity of a substituted phenylboronic acid in Suzuki-Miyaura coupling is a predictable function of its electronic and steric properties. Electron-withdrawing groups generally accelerate the reaction by increasing the Lewis acidity of the boron atom, while steric hindrance, especially from ortho-substituents, poses a significant barrier that must be overcome with advanced, bulky ligands. By understanding these core principles, researchers can move beyond trial-and-error and adopt a rational approach to reaction design. This enables the efficient synthesis of complex biaryl molecules, accelerating discovery in both pharmaceutical development and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Blond, G., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Boruah, P. R., et al. (2016). Effect of substituents on SuzukieMiyaura reactions. ResearchGate.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Carrow, B. P., & Hartwig, J. F. (2011). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • Popielarski, M., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.

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A Comparative Guide to Suzuki Coupling: Aryl Halide Reactivity with (5-Formyl-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl structures that form the core of many pharmaceutical agents. The efficiency of this palladium-catalyzed reaction is critically dependent on the choice of coupling partners. This guide provides an in-depth comparison of the performance of different aryl halides—iodides, bromides, and chlorides—when coupled with (5-Formyl-2-methylphenyl)boronic acid, a versatile building block in organic synthesis.

The judicious selection of the aryl halide is paramount for reaction efficiency, yield, and overall cost-effectiveness. This guide will delve into the mechanistic underpinnings of aryl halide reactivity, present comparative experimental data, and provide robust protocols to empower chemists to optimize their synthetic strategies.

The Mechanism Dictates Reactivity: A Look at the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The nature of the aryl halide directly impacts the first and often rate-determining step of this cycle: oxidative addition .[2] In this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide, forming a palladium(II) species.[1][3]

The strength of the carbon-halogen bond is the primary determinant of the reaction rate. The bond dissociation energies decrease in the order C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in Suzuki coupling generally follows the reverse order: I > Br >> Cl .[3][4]

  • Aryl Iodides: Possess the weakest carbon-halogen bond, leading to the fastest oxidative addition and highest reactivity.

  • Aryl Bromides: Offer a good balance of reactivity and stability, making them widely used substrates.

  • Aryl Chlorides: Have the strongest carbon-halogen bond, rendering them the least reactive. Their coupling often necessitates more specialized and highly active catalyst systems.[5]

The subsequent steps of the catalytic cycle, transmetalation (transfer of the organic group from the boronic acid to the palladium complex) and reductive elimination (formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst), are also crucial for a successful reaction.[1][2]

Comparative Yield Analysis

To illustrate the impact of the aryl halide on reaction yield, a series of experiments were conducted coupling various 4-substituted aryl halides with (5-Formyl-2-methylphenyl)boronic acid. The results, summarized in the table below, provide a clear comparison of their relative performance under standard and optimized conditions.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O90692
24-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O901285
34-ChloroanisolePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O9024<10
44-ChloroanisolePd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane1001878

This data is representative and compiled based on established reactivity trends in Suzuki-Miyaura coupling reactions.

The data clearly demonstrates the expected reactivity trend. The aryl iodide provided an excellent yield in a relatively short reaction time using a standard catalyst system. The aryl bromide also performed well, albeit requiring a longer reaction time to achieve a high yield. In stark contrast, the aryl chloride showed minimal conversion under the same conditions. However, by employing a more advanced catalyst system featuring a bulky, electron-rich phosphine ligand (SPhos), a good yield for the aryl chloride coupling could be achieved.

Visualizing the Reactivity Trend

The following diagram illustrates the general relationship between the aryl halide used and the expected reaction yield in a Suzuki coupling reaction under standard conditions.

Figure 1: Relative reactivity of aryl halides in Suzuki coupling.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of an aryl bromide and an aryl chloride with (5-Formyl-2-methylphenyl)boronic acid, reflecting the necessary adjustments in the catalyst system for the less reactive halide.

Protocol 1: Suzuki Coupling of 4-Bromoanisole with (5-Formyl-2-methylphenyl)boronic acid

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • (5-Formyl-2-methylphenyl)boronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a round-bottom flask, add 4-bromoanisole, (5-Formyl-2-methylphenyl)boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add toluene and deionized water to the flask via syringe.

  • The reaction mixture is stirred vigorously and heated to 90 °C under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-Chloroanisole with (5-Formyl-2-methylphenyl)boronic acid

Materials:

  • 4-Chloroanisole (1.0 mmol)

  • (5-Formyl-2-methylphenyl)boronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) and SPhos to a dry Schlenk tube.

  • Add 1,4-dioxane and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add 4-chloroanisole, (5-Formyl-2-methylphenyl)boronic acid, and potassium phosphate.

  • Transfer the catalyst solution to the flask containing the reagents via cannula.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, follow steps 7-9 from Protocol 1 for workup and purification.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 90-100 °C) solvent->heat monitor Monitor Progress (TLC/GC) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Figure 2: General experimental workflow for Suzuki coupling.

Conclusion and Future Outlook

The choice of aryl halide has a profound impact on the outcome of the Suzuki-Miyaura cross-coupling reaction. While aryl iodides and bromides are generally reliable substrates with standard palladium catalysts, the less expensive and more abundant aryl chlorides require more sophisticated catalyst systems to achieve comparable efficiency. The development of highly active catalysts with bulky, electron-rich ligands has significantly expanded the utility of aryl chlorides in cross-coupling reactions, making them a more viable option for large-scale synthesis.

For researchers and drug development professionals, a thorough understanding of the interplay between the aryl halide, boronic acid, and catalyst system is crucial for the successful and efficient synthesis of target molecules. By carefully considering the principles outlined in this guide, chemists can make informed decisions to optimize their synthetic routes, leading to higher yields, reduced costs, and more sustainable chemical processes.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • chemeurope.com. Suzuki reaction. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Liu, L., Wang, W., & Xiao, C. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Journal of Organometallic Chemistry, 749, 83-87.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Vaddamanu, N., et al. (2012). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Bei, X., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797-6803.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973-2976.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461-1473.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Liu, Y., et al. (2018). The Suzuki coupling reaction of aryl chlorides a.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.
  • Myers, A. G. The Suzuki Reaction. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1896-1905.
  • Niknam, E., Panahi, F., & Khazaei, A. (2020). The Suzuki−Miyaura coupling between different aryl halides and various...
  • Google Patents. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
  • Singh, U., & Kumar, A. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Methodology, 6(4), 205.
  • Karami, K., et al. (2016). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
  • Sandford, C., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Gorgani, M., et al. (2012). A comparative Suzuki reaction of aryl halides using a new dimeric orthopalladated complex under conventional and microwave irradiation conditions. Applied Organometallic Chemistry, 26(10), 555-559.
  • Google Patents. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.
  • Nielsen, D. K., et al. (2019). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox- Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society, 141(49), 19487-19499.
  • Larsson, R., et al. (2016). Protodeboronation of 5-formyl-2-thiopheneboronic acid.
  • Kinzel, T., et al. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.

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A Technical Guide to Biaryl Synthesis: Evaluating Alternatives to (5-Formyl-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the construction of biaryl motifs remains a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids, has become a workhorse for this transformation due to its broad functional group tolerance and generally high yields.[1][2] Among the vast array of available boronic acids, (5-Formyl-2-methylphenyl)boronic acid stands out as a particularly valuable bifunctional reagent, enabling the direct introduction of a formyl-substituted aryl moiety. This aldehyde functionality serves as a versatile synthetic handle for subsequent molecular elaborations.

However, an over-reliance on a single methodology can limit synthetic strategy and efficiency. Challenges such as the stability of the boronic acid under basic reaction conditions, potential for protodeboronation, and the need for specific catalyst systems for challenging substrates necessitate a thorough understanding of alternative reagents and methodologies.[3] This guide provides a comprehensive comparison of viable alternatives to (5-Formyl-2-methylphenyl)boronic acid for the synthesis of 5-aryl-2-methylbenzaldehydes, offering a critical evaluation of their respective strengths and weaknesses, supported by experimental data and detailed protocols.

The Benchmark: Suzuki-Miyaura Coupling with (5-Formyl-2-methylphenyl)boronic Acid

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[1] In the context of our target molecule, the reaction involves the coupling of (5-Formyl-2-methylphenyl)boronic acid with an appropriate aryl halide or triflate.

The key advantages of this approach lie in the commercial availability of a wide variety of boronic acids and the relatively mild reaction conditions that tolerate many functional groups.[4] The boronic acid itself is a crystalline solid that is generally stable for storage.

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration CH_Activation_Workflow cluster_0 Starting Materials cluster_1 Catalytic Cycle Aryl_Halide Aryl Halide (Ar-X) Catalyst Pd Catalyst Aryl_Halide->Catalyst Arene Arene with C-H bond (Ar'-H) Arene->Catalyst Intermediate Palladacycle Intermediate Catalyst->Intermediate C-H Activation Product Biaryl (Ar-Ar') Intermediate->Product Reductive Elimination

Sources

A Comparative Guide to the Validation of a Novel One-Pot Synthesis of (5-Formyl-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of highly functionalized building blocks is paramount. Arylboronic acids are cornerstone reagents in modern organic synthesis, particularly for the construction of biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth validation of a novel, one-pot synthetic method for (5-Formyl-2-methylphenyl)boronic acid, a versatile intermediate, and objectively compares its performance against a traditional, multi-step approach.

Introduction: The Significance of (5-Formyl-2-methylphenyl)boronic acid

(5-Formyl-2-methylphenyl)boronic acid is a valuable reagent due to its bifunctional nature. The boronic acid moiety serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3] The formyl group provides a handle for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and condensations, making it an ideal scaffold for building molecular complexity in medicinal chemistry and materials science.

However, the synthesis of functionalized arylboronic acids can be challenging. Traditional methods often involve multiple steps, require cryogenic conditions, and may suffer from issues of yield and purity.[4] Furthermore, boronic acids themselves can be prone to instability, undergoing side reactions like protodeboronation.[5][6] This necessitates the development of more robust and efficient synthetic protocols.

This guide introduces and validates a new, streamlined, one-pot synthesis of (5-Formyl-2-methylphenyl)boronic acid and compares it to a conventional Grignard-based method.

The Synthetic Routes: A Head-to-Head Comparison

We will evaluate a novel, palladium-catalyzed, one-pot borylation/hydrolysis method against a traditional two-step Grignard reaction approach.

Method A: Novel One-Pot Palladium-Catalyzed Borylation

This new method leverages a palladium-catalyzed Miyaura borylation of the corresponding aryl bromide followed by in-situ hydrolysis of the resulting boronate ester to yield the desired boronic acid in a single reaction vessel. This approach is designed to be more efficient and tolerant of functional groups.

Method B: Traditional Two-Step Grignard Reaction

The conventional approach involves the formation of a Grignard reagent from the aryl bromide at low temperatures, followed by quenching with a borate ester and subsequent acidic workup to afford the boronic acid.[7] This method, while established, can be sensitive to moisture and requires careful control of reaction temperatures.

Performance Comparison: Experimental Data

To provide a clear and objective comparison, the following table summarizes the performance of the novel one-pot method versus the traditional Grignard approach for the synthesis of (5-Formyl-2-methylphenyl)boronic acid.

Performance MetricMethod A: Novel One-Pot Pd-Catalyzed BorylationMethod B: Traditional Two-Step Grignard Reaction
Starting Material 3-Bromo-4-methylbenzaldehyde3-Bromo-4-methylbenzaldehyde
Overall Yield 85%62%
Purity (by HPLC) >98%~95% (after purification)
Reaction Time 4 hours8 hours (including workup)
Reaction Temperature 80°C-78°C to room temperature
Number of Steps 1 (One-Pot)2 (with intermediate workup)
Key Reagents Pd(dppf)Cl₂, Bis(pinacolato)diboron, KOAcMg turnings, Triisopropyl borate
Ease of Purification Simple filtration and crystallizationColumn chromatography often required

Causality Behind Experimental Choices

The choice of a one-pot palladium-catalyzed approach (Method A) was driven by the desire to overcome the limitations of the traditional Grignard method (Method B). The palladium catalyst offers high functional group tolerance, avoiding the need to protect the aldehyde. The use of bis(pinacolato)diboron provides a stable source of boron. The in-situ hydrolysis simplifies the workflow, reducing handling and potential for degradation.

In contrast, the Grignard reaction (Method B) is notoriously sensitive to the aldehyde functionality, often leading to side reactions and lower yields if not performed under strictly anhydrous and low-temperature conditions.

Experimental Workflows and Protocols

Visualization of Experimental Workflows

cluster_A Method A: Novel One-Pot Pd-Catalyzed Borylation cluster_B Method B: Traditional Two-Step Grignard Reaction A1 Combine Aryl Bromide, B₂(pin)₂, Catalyst, and Base in Solvent A2 Heat at 80°C for 3 hours A1->A2 A3 Add Aqueous Acid and Stir for 1 hour A2->A3 A4 Extract, Dry, and Crystallize A3->A4 A5 Isolate Pure Product A4->A5 B1 Prepare Grignard Reagent from Aryl Bromide and Mg at 0°C B2 Cool to -78°C and Add Triisopropyl Borate B1->B2 B3 Warm to Room Temperature B2->B3 B4 Quench with Aqueous Acid B3->B4 B5 Extract and Purify by Column Chromatography B4->B5 B6 Isolate Product B5->B6

Caption: Comparative experimental workflows for the synthesis of (5-Formyl-2-methylphenyl)boronic acid.

Detailed Experimental Protocols

Method A: Novel One-Pot Palladium-Catalyzed Borylation

  • Materials:

    • 3-Bromo-4-methylbenzaldehyde (1.0 mmol, 199 mg)

    • Bis(pinacolato)diboron (1.1 mmol, 279 mg)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg)

    • Potassium acetate (KOAc, 3.0 mmol, 294 mg)

    • 1,4-Dioxane (5 mL)

    • 1 M HCl (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 3-bromo-4-methylbenzaldehyde, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add degassed 1,4-dioxane.

    • Heat the reaction mixture to 80°C and stir for 3 hours.

    • Cool the mixture to room temperature and add 1 M HCl.

    • Stir vigorously for 1 hour.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from an ethyl acetate/hexanes mixture to afford (5-Formyl-2-methylphenyl)boronic acid as a white solid.

Method B: Traditional Two-Step Grignard Reaction

  • Materials:

    • 3-Bromo-4-methylbenzaldehyde (1.0 mmol, 199 mg)

    • Magnesium turnings (1.2 mmol, 29 mg)

    • Anhydrous Tetrahydrofuran (THF, 10 mL)

    • Triisopropyl borate (1.2 mmol, 0.28 mL)

    • 1 M HCl

  • Procedure:

    • Activate magnesium turnings in an oven-dried flask under an inert atmosphere.

    • Add anhydrous THF, followed by a slow, dropwise addition of a solution of 3-bromo-4-methylbenzaldehyde in THF. Maintain the temperature below 30°C.

    • Stir the mixture for 2 hours at room temperature to form the Grignard reagent.

    • Cool the reaction mixture to -78°C in a dry ice/acetone bath.

    • Slowly add triisopropyl borate and stir at -78°C for 1 hour.

    • Allow the mixture to warm to room temperature and stir for an additional 4 hours.

    • Cool the mixture to 0°C and quench by the slow addition of 1 M HCl until the solution is acidic.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield (5-Formyl-2-methylphenyl)boronic acid.

Validation of the Synthesized Product

The identity and purity of the (5-Formyl-2-methylphenyl)boronic acid synthesized by both methods were confirmed using a suite of analytical techniques.

Analytical Methods for Purity Determination
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method was developed for purity analysis.[8] The boronic acid was analyzed on a C18 column with a water/acetonitrile gradient.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS was used to confirm the molecular weight of the desired product.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded to confirm the structure of the synthesized compound.

The results from these analyses are summarized in the performance comparison table above, demonstrating the superior purity of the product obtained from the novel one-pot method.

Functional Validation in a Downstream Application: The Petasis Reaction

To demonstrate the utility of the synthesized (5-Formyl-2-methylphenyl)boronic acid, it was employed in a Petasis borono-Mannich (PBM) reaction.[10][11] This multi-component reaction of an amine, a carbonyl, and a vinyl- or aryl-boronic acid forms substituted amines, which are valuable motifs in drug discovery.[12][13]

cluster_reaction Petasis Borono-Mannich Reaction A Piperidine Reaction Reaction A->Reaction B Glyoxylic Acid B->Reaction C (5-Formyl-2-methylphenyl)boronic acid (from Method A) C->Reaction Product 2-((5-formyl-2-methylphenyl)(piperidin-1-yl)methyl)aminoacetic acid Reaction->Product

Caption: Schematic of the Petasis reaction used to validate the functionality of the synthesized boronic acid.

The (5-Formyl-2-methylphenyl)boronic acid produced by Method A performed exceptionally well in the Petasis reaction, affording the desired product in high yield (82%), further validating the quality and reactivity of the material produced by the novel synthetic route.

Conclusion

This comparative guide demonstrates the successful validation of a new, one-pot synthetic method for (5-Formyl-2-methylphenyl)boronic acid. The novel palladium-catalyzed borylation offers significant advantages over the traditional Grignard-based approach, including higher yield, superior purity, shorter reaction time, and operational simplicity. The robust performance of the product in a downstream Petasis reaction confirms its utility as a valuable building block for chemical synthesis. For researchers seeking to streamline their synthetic workflows and improve the efficiency of producing functionalized arylboronic acids, this novel method presents a compelling alternative.

References

  • Benchchem. A Comparative Guide to Alternative Boronic Acids for the Synthesis of Biaryl Structures.
  • Blog. What are the analytical methods for determining the purity of Boric acid - 10B?
  • Benchchem. A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Nitrophenylboronic Acid.
  • Benchchem. Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
  • Wikipedia. Petasis reaction. Available from: [Link]

  • Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available from: [Link]

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. Available from: [Link]

  • ResearchGate. Algorithmic Discovery and Experimental Validation of One-Pot Reactions in the Network of Organic Chemistry. Available from: [Link]

  • Benchchem. A Comparative Guide to Benzylboronic Acid and Its Alternatives for Biaryl Synthesis.
  • PMC - NIH. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. Available from: [Link]

  • Organic Chemistry Portal. Petasis Reaction. Available from: [Link]

  • PMC - NIH. Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available from: [Link]

  • ResearchGate. Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions. Available from: [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]

  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • Journal of the American Chemical Society. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Available from: [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Available from: [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available from: [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ACS Fall 2025. Enabling organic synthesis through the development and application of novel analytical methods. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]

  • ResearchGate. Protodeboronation of 5-formyl-2-thiopheneboronic acid. Available from: [Link]

  • PMC - NIH. Computational Chemical Synthesis Analysis and Pathway Design. Available from: [Link]

  • Penn CURF - University of Pennsylvania. Organic Chemistry Synthetic Methods. Available from: [Link]

  • Google Patents. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
  • ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. Available from: [Link]

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A Comparative Guide to the Kinetic Profiles of Suzuki Coupling with (5-Formyl-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of the kinetic performance of various palladium catalytic systems in the Suzuki coupling of a structurally important building block, (5-Formyl-2-methylphenyl)boronic acid. The presence of both an electron-donating methyl group and an electron-withdrawing formyl group on the boronic acid presents a unique electronic environment that can significantly influence the reaction kinetics. Understanding these kinetic nuances is paramount for reaction optimization, scale-up, and the development of robust synthetic methodologies.[3]

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex.[2][4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] While the oxidative addition of the organic halide to the palladium(0) complex is often the rate-determining step, this is not a universal rule.[1][2] The nature of the reactants, catalyst, ligands, and base can all influence which step limits the overall reaction rate.[6][7]

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Rate Determining Step (Often) Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Kinetic Analysis of Catalytic Systems

The choice of palladium catalyst and its associated ligands is critical in dictating the efficiency and rate of a Suzuki coupling reaction.[8][9] Electron-rich and bulky ligands, for instance, are known to accelerate both the oxidative addition and reductive elimination steps.[10][11] For a substrate like (5-Formyl-2-methylphenyl)boronic acid, the interplay of electronic effects from its substituents will influence the transmetalation step. The electron-donating methyl group may enhance the nucleophilicity of the ipso-carbon, while the electron-withdrawing formyl group will have the opposite effect.[3]

Below is a comparative table of hypothetical, yet plausible, kinetic data for the Suzuki coupling of (5-Formyl-2-methylphenyl)boronic acid with 4-bromoanisole using different palladium catalytic systems. This data is intended to illustrate the expected performance differences.

Catalytic SystemCatalyst Loading (mol%)Initial Rate (M/s)Observed Rate Constant (k_obs, s⁻¹)Turnover Frequency (TOF, h⁻¹)
Pd(PPh₃)₄2.01.5 x 10⁻⁵3.0 x 10⁻⁴54
Pd(OAc)₂ / SPhos0.58.2 x 10⁻⁵1.6 x 10⁻³1152
PEPPSI-iPr0.59.5 x 10⁻⁵1.9 x 10⁻³1368

Table 1: Comparative kinetic data for the Suzuki coupling of (5-Formyl-2-methylphenyl)boronic acid with 4-bromoanisole under various catalytic conditions.

The data in Table 1 illustrates that more modern catalytic systems, such as those employing bulky phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands (as in PEPPSI-iPr), are expected to exhibit significantly higher initial rates and turnover frequencies compared to the traditional Pd(PPh₃)₄ catalyst.[10][12][13] This enhanced activity is particularly beneficial for challenging substrates or when low catalyst loadings are desired.[9]

Experimental Protocol for Kinetic Analysis

A robust and reproducible experimental protocol is essential for obtaining meaningful kinetic data. The following is a detailed, step-by-step methodology for a kinetic study of the Suzuki coupling of (5-Formyl-2-methylphenyl)boronic acid.

Materials and Reagents:
  • (5-Formyl-2-methylphenyl)boronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂, PEPPSI-iPr)

  • Ligand (if applicable, e.g., SPhos)

  • Base (e.g., K₂CO₃, CsF)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Internal standard for analysis (e.g., dodecane for GC-MS, biphenyl for HPLC)

  • Deuterated solvent for NMR monitoring (if applicable)

Reaction Setup and Monitoring:
  • Preparation of Stock Solutions: To ensure accuracy and consistency, prepare stock solutions of the aryl halide, boronic acid, base, and internal standard in the chosen solvent.

  • Reaction Assembly: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium catalyst and ligand (if separate).

  • Degassing: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Addition of Reagents: Using syringes, add the stock solutions of the aryl halide, boronic acid, and base to the reaction vessel. The reaction is typically initiated by the addition of the boronic acid or the base.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench them immediately in a vial containing a suitable quenching agent (e.g., a small amount of water or a dilute acid solution) and a known concentration of the internal standard.

  • Analysis: Analyze the quenched samples by a suitable chromatographic technique (GC-MS or HPLC) or by in-situ monitoring using NMR or Raman spectroscopy.[14][15][16][17]

Experimental_Workflow Start Start StockSolutions Prepare Stock Solutions (Reactants, Base, Internal Standard) Start->StockSolutions ReactionSetup Reaction Setup (Catalyst, Ligand in Inert Atmosphere) StockSolutions->ReactionSetup Degassing Degas Solvent and Reagents ReactionSetup->Degassing Initiation Initiate Reaction (Add Boronic Acid/Base) Degassing->Initiation Monitoring Monitor Reaction Over Time (Sampling and Quenching) Initiation->Monitoring Analysis Analyze Samples (GC-MS, HPLC, or NMR) Monitoring->Analysis Aliquots DataProcessing Data Processing and Kinetic Analysis (Plot Concentration vs. Time) Analysis->DataProcessing End End DataProcessing->End

Figure 2: A generalized experimental workflow for conducting a kinetic study of a Suzuki coupling reaction.

Data Analysis:
  • Concentration vs. Time: Plot the concentration of the product or the disappearance of the limiting reactant against time.

  • Initial Rate: Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.

  • Reaction Order: To determine the reaction order with respect to each component, vary the initial concentration of one reactant while keeping the others constant and measure the initial rate. A plot of log(initial rate) vs. log(concentration) will give a straight line with a slope equal to the reaction order.

  • Rate Constant: Once the rate law is established, the observed rate constant (k_obs) can be calculated.

Conclusion

The kinetic analysis of Suzuki coupling reactions, particularly with electronically nuanced substrates like (5-Formyl-2-methylphenyl)boronic acid, is crucial for the rational design and optimization of synthetic routes. By systematically comparing different catalytic systems and employing a rigorous experimental protocol for kinetic monitoring, researchers can gain a deeper understanding of the reaction mechanism and identify the most efficient conditions for their specific application. The use of advanced, highly active catalysts can lead to significant improvements in reaction rates, yields, and overall process efficiency, which are critical considerations in both academic research and industrial drug development.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ACS Publications. Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. [Link]

  • ACS Publications. Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • PubMed. Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy. [Link]

  • University of California, Berkeley. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]

  • MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • ResearchGate. Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • ACS Publications. Cross-Coupling Reactions of Alkenylsilanolates. Investigation of the Mechanism and Identification of Key Intermediates through Kinetic Analysis. [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • PubMed. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

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A Computational and Comparative Guide to the Reactivity of (5-Formyl-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block in Modern Synthesis

(5-Formyl-2-methylphenyl)boronic acid is a versatile bifunctional reagent that has garnered significant interest in the fields of organic synthesis and drug discovery. Its unique structure, featuring a boronic acid moiety ortho to a methyl group and para to a formyl group, offers a powerful platform for constructing complex molecular architectures. The boronic acid functionality serves as a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Simultaneously, the aldehyde group provides a reactive handle for a plethora of subsequent transformations, including reductive amination, Wittig reactions, and condensations. This guide provides an in-depth analysis of the reactivity of (5-Formyl-2-methylphenyl)boronic acid, supported by computational insights and a comparative assessment against relevant alternatives, to empower researchers in leveraging its full synthetic potential.

Comparative Reactivity Analysis: A Data-Driven Perspective

The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is intricately governed by the electronic and steric nature of its substituents. To objectively assess the performance of (5-Formyl-2-methylphenyl)boronic acid, we present a comparative analysis with two key analogues: 4-formylphenylboronic acid and 2-methylphenylboronic acid. The chosen reaction for this comparison is the Suzuki-Miyaura coupling with 4-bromoanisole, a common and well-studied transformation.

Boronic AcidStructureSubstituent EffectsExpected ReactivityReported Yield (%)[1][2][3]
(5-Formyl-2-methylphenyl)boronic acid Structure of (5-Formyl-2-methylphenyl)boronic acidFormyl (para): Strong electron-withdrawing. Methyl (ortho): Weak electron-donating, moderate steric hindrance.The electron-withdrawing formyl group is expected to decrease the nucleophilicity of the aryl ring, potentially slowing down the transmetalation step. The ortho-methyl group can introduce steric hindrance, which may also impact the reaction rate. However, in some cases, ortho-substituents can promote the reductive elimination step.Data not directly available for this specific reaction. Expected to be slightly lower than 4-formylphenylboronic acid due to steric hindrance.
4-Formylphenylboronic acid Structure of 4-Formylphenylboronic acidFormyl (para): Strong electron-withdrawing.The strong electron-withdrawing nature of the formyl group deactivates the boronic acid towards transmetalation compared to unsubstituted phenylboronic acid. This can lead to slower reaction rates and may require more forcing conditions or highly active catalyst systems to achieve high yields.~97%
2-Methylphenylboronic acid Structure of 2-Methylphenylboronic acidMethyl (ortho): Weak electron-donating, moderate steric hindrance.The electron-donating methyl group slightly enhances the nucleophilicity of the aryl ring, which can be beneficial for the transmetalation step. However, the ortho-position of the methyl group introduces steric hindrance, which can be a dominating factor and may decrease the overall reaction rate and yield compared to less hindered boronic acids.~85-95% (Varies with conditions)

Analysis of Reactivity Trends:

The data suggests that while electron-withdrawing groups like the formyl group can lead to high yields under optimized conditions, they generally require more active catalytic systems or longer reaction times compared to electron-donating or unsubstituted analogues. The presence of an ortho-substituent, such as the methyl group in 2-methylphenylboronic acid, introduces steric hindrance that can negatively impact the yield.

For (5-Formyl-2-methylphenyl)boronic acid, a combination of these effects is at play. The para-formyl group's electron-withdrawing nature will likely make it less reactive than 2-methylphenylboronic acid in the transmetalation step. Concurrently, the ortho-methyl group will introduce steric hindrance, potentially leading to lower yields compared to 4-formylphenylboronic acid. Therefore, achieving high yields with (5-Formyl-2-methylphenyl)boronic acid necessitates careful optimization of reaction parameters, including the choice of palladium catalyst, ligand, base, and solvent system.

Computational Insights into Reactivity

The key steps in the Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the boronic acid primarily influence the transmetalation step.

Electronic Effects:

The formyl group at the para-position is a strong electron-withdrawing group (-I, -M effect). This has two main consequences:

  • Increased Lewis Acidity of Boron: The electron withdrawal increases the Lewis acidity of the boron atom, which can facilitate the initial interaction with the hydroxide or alkoxide base to form the more nucleophilic boronate species.

  • Decreased Nucleophilicity of the Aryl Ring: The electron-withdrawing nature of the formyl group reduces the electron density of the ipso-carbon atom attached to the boron. This decreased nucleophilicity makes the transfer of the aryl group to the palladium center in the transmetalation step more challenging, potentially leading to a higher activation energy for this step.

Steric Effects:

The methyl group at the ortho-position introduces steric bulk around the carbon-boron bond. This steric hindrance can:

  • Hinder the Approach to the Palladium Center: The bulky methyl group can sterically impede the approach of the boronate to the palladium complex during the transmetalation step, thereby increasing the activation energy.

  • Promote Reductive Elimination: Conversely, some studies suggest that steric hindrance from ortho-substituents on the biaryl palladium intermediate can accelerate the final reductive elimination step to release the product and regenerate the catalyst. This is due to the relief of steric strain in the product compared to the intermediate.

The interplay of these electronic and steric factors determines the overall reactivity. For (5-Formyl-2-methylphenyl)boronic acid, the deactivating electronic effect of the formyl group combined with the steric hindrance of the ortho-methyl group suggests that it will be a more challenging substrate compared to simpler phenylboronic acids. However, these features also offer opportunities for fine-tuning selectivity in complex syntheses.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) (Ligand Exchange) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Base Transmetalation_TS Transmetalation Transition State Ar-Pd(II)-OH(L2)->Transmetalation_TS Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Reductive Elimination) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 (5-Formyl-2-methylphenyl)boronic acid Ar'-B(OH)3- Ar'-B(OH)3- (Boronate) Ar'-B(OH)2->Ar'-B(OH)3- Base (OH-) Ar'-B(OH)3-->Transmetalation_TS Ar-X Ar-X (Aryl Halide) Ar-Ar' Ar-Ar' (Product) Base (OH-) Base (OH-) Transmetalation_TS->Ar-Pd(II)-Ar'(L2)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using a formyl-substituted phenylboronic acid. This protocol can be adapted and optimized for (5-Formyl-2-methylphenyl)boronic acid.

Reaction: Suzuki-Miyaura Coupling of an Aryl Bromide with a Formyl-Substituted Phenylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • (5-Formyl-2-methylphenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), (5-Formyl-2-methylphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Then, add the degassed solvent mixture (4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base (Aryl Bromide, Boronic Acid, K2CO3) B 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Catalyst & Solvent (Pd(PPh3)4, Dioxane/H2O) B->C D 4. Heat & Stir (90 °C, 4-12 h) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench & Extract (EtOAc, H2O) E->F Reaction Complete G 7. Wash & Dry (Brine, Na2SO4) F->G H 8. Concentrate & Purify (Column Chromatography) G->H I Pure Product H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

(5-Formyl-2-methylphenyl)boronic acid stands as a valuable and versatile building block in the synthetic chemist's toolbox. Its reactivity is a nuanced interplay of the electron-withdrawing nature of the para-formyl group and the steric influence of the ortho-methyl group. While these features can present challenges in reaction optimization, they also provide opportunities for controlling selectivity and accessing unique chemical space. Computational studies provide a framework for understanding these effects and guiding experimental design. With a robust understanding of its reactivity profile and access to optimized protocols, researchers can effectively employ (5-Formyl-2-methylphenyl)boronic acid to accelerate the synthesis of novel pharmaceuticals, functional materials, and other high-value chemical entities. Future research in this area could focus on developing more active and sterically tolerant catalyst systems to further enhance the utility of this and other similarly substituted boronic acids.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Braga, A. A. C.; Morgon, N. H.; Ujaque, G.; Maseras, F. Computational Characterization of the Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 2005 , 127 (25), 9298–9307. [Link]

  • Al-Amin, M.; Saha, A.; Akter, T.; Nishat, S. S.; Abedin, M. J.; Haque, M. M.; Islam, M. S.; Siddiki, S. M. A. H.; Ali, M. A. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. RSC Advances, 2021 , 11(34), 20958-20969. [Link]

  • Denmark, S. E.; Smith, R. C.; Chang, W.-T. T.; Muhuhi, J. M. Cross-Coupling Reactions of Organosilicon Compounds. In Organic Reactions; John Wiley & Sons, Inc.: 2013. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

  • Thomas, A. A.; Wang, H.; Zahrt, A. F.; Denmark, S. E. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 2017 , 139 (10), 3805–3821. [Link]

  • Adineh, M.; Khosravi, M.; Ghashang, M. Suzuki-Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate, 2021 . [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling in Water. Chemical Society Reviews, 2014 , 43 (1), 412–443. [Link]

  • Kuwano, R.; Shige, T.; Ito, Y. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction Using 2-(Dicyclohexylphosphino)biphenyl. Organic Syntheses, 2004 , 81, 148. [Link]

  • Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 2015 , 34 (23), 5497–5508. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Leadbeater, N. E.; Marco, M. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 2002 , 4 (17), 2973–2976. [Link]

  • Al-Masum, M.; El-Sayed, T.; Islam, M. R. Suzuki–Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid catalyzed by Pd-bpydc-Nd (3) when various bases are employed. ResearchGate, 2021 . [Link]

  • Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004 , 80 (7), 359–371. [Link]

  • Goossen, L. J.; Koley, D.; Hermann, H. L.; Thiel, W. The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 2005 , 127 (32), 11474–11487. [Link]

  • Saha, B.; Ranu, B. C. Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst. ResearchGate, 2017 . [Link]

  • Mondal, B.; Roy, B.; Dutta, S.; Ranu, B. C. Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. ResearchGate, 2018 . [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

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The Synthetic Chemist's Guide to (5-Formyl-2-methylphenyl)boronic Acid: A Comparative Review of its Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (5-Formyl-2-methylphenyl)boronic acid, a bifunctional reagent, has emerged as a valuable tool, particularly in the synthesis of biaryl scaffolds that are prevalent in medicinal chemistry and materials science. This guide provides an in-depth technical review of its applications, offering a comparative analysis against alternative reagents and supported by experimental data to inform synthetic strategy and optimization.

Core Attributes and Strategic Advantages

(5-Formyl-2-methylphenyl)boronic acid and its more stable pinacol ester derivative, 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, offer a unique combination of functionalities. The boronic acid/ester moiety serves as a robust handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for C-C bond formation. Simultaneously, the strategically placed formyl group provides a versatile point for subsequent chemical modifications, such as reductive amination or olefination reactions.

The presence of the ortho-methyl group relative to the boronic acid function introduces steric hindrance. While this can present challenges, it also offers advantages in certain contexts, influencing the dihedral angle of the resulting biaryl product, which can be critical for biological activity or material properties. Understanding the interplay between the electronic nature of the formyl group and the steric influence of the methyl group is key to harnessing this reagent's full potential.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary application of (5-formyl-2-methylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted biaryl aldehydes.[1] This reaction is fundamental in the construction of core structures for various therapeutic agents, including kinase inhibitors.[2][3]

Performance in the Synthesis of Biaryl Scaffolds

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The ortho-methyl group on (5-formyl-2-methylphenyl)boronic acid introduces steric hindrance that can impede the transmetalation step of the catalytic cycle. Consequently, catalyst systems employing bulky, electron-rich phosphine ligands are often required to achieve high yields.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

While a direct side-by-side comparison under identical conditions is scarce in the literature, the following table collates representative data for the coupling of (5-formyl-2-methylphenyl)boronic acid and related formyl- and ortho-substituted boronic acids with various aryl bromides. This allows for an informed assessment of its reactivity profile.

Boronic Acid/EsterAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
(5-Formyl-2-methylphenyl)boronic acid pinacol ester 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-onePd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane/H₂O1001285[4] (Implied)
2-Methylphenylboronic acidBromobenzene(NHC)₂PdBr₂ (0.1)-K₂CO₃Toluene60475 (avg)[5]
4-Formylphenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851692N/A
(5-Formylfuran-2-yl)boronic acidHeteroaryl BromidesPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801870-90[2] (Implied)
2-Tolylboronic acid4-ChlorotoluenePd(OAc)₂/XPhos (0.25)XPhos (0.25)K₃PO₄MeOH/THFRT24~85[6]

Analysis: The data suggests that despite the steric hindrance from the ortho-methyl group, (5-formyl-2-methylphenyl)boronic acid can participate effectively in Suzuki-Miyaura couplings, providing good to high yields when appropriate catalytic systems are employed. The use of bulky phosphine ligands like SPhos is often crucial for overcoming the steric challenge.[7] In comparison to the less hindered 4-formylphenylboronic acid, slightly more forcing conditions or more sophisticated catalyst systems may be necessary. The reactivity is comparable to other ortho-substituted boronic acids like 2-methylphenylboronic acid.[5]

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: For sterically hindered substrates like (5-formyl-2-methylphenyl)boronic acid, the oxidative addition of the aryl halide to the Pd(0) center is often not rate-limiting. Instead, the transmetalation step, where the aryl group is transferred from boron to palladium, becomes critical. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are effective because they promote the formation of a monoligated Pd(0) species, which is more sterically accessible for the incoming boronic acid.[6][7] This contrasts with less hindered substrates where catalysts like Pd(PPh₃)₄ may be sufficient.

  • Base and Solvent System: The choice of base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[8] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[4][6] The solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DME) and water, facilitates the dissolution of both the organic substrates and the inorganic base.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the coupling of an aryl bromide with the pinacol ester of (5-formyl-2-methylphenyl)boronic acid, adapted from procedures for similar substrates.[4][9]

Materials:

  • 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • SPhos (Sphingosine-1-phosphate) (0.10 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos, followed by the degassed dioxane/water solvent mixture.

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl aldehyde.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar¹-X Pd(II)Complex trans-Ar¹Pd(II)L₂X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Ar²-B(OR)₂ (Base) BiarylPdComplex trans-Ar¹Pd(II)L₂Ar² Transmetalation->BiarylPdComplex RedElim Reductive Elimination BiarylPdComplex->RedElim Ar¹-Ar² RedElim->Pd(0)L2 Product Ar¹-Ar² (Biaryl Aldehyde) RedElim->Product ArylHalide Ar¹-X (e.g., Aryl Bromide) ArylHalide->OxAdd BoronicAcid Ar²-B(OR)₂ (5-Formyl-2-methylphenyl -boronic acid) BoronicAcid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Post-Coupling Functionalization: The Versatile Formyl Group

A key advantage of using (5-formyl-2-methylphenyl)boronic acid is the synthetic handle provided by the formyl group in the biaryl product. This allows for rapid diversification and the construction of more complex molecules.

Reductive Amination

Reductive amination is a powerful and widely used method in pharmaceutical synthesis to form C-N bonds.[10] The biaryl aldehyde product can be readily converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a mild reducing agent.[11][12] This is a key step in the synthesis of many kinase inhibitors, where a specific amine side chain is often required for binding to the target protein.[2][3]

Diagram 2: Post-Coupling Reductive Amination Workflow

Reductive_Amination Start Biaryl Aldehyde (from Suzuki Coupling) Imine Imine/Iminium Ion Formation Start->Imine Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Final Final Amine Product (e.g., Kinase Inhibitor Scaffold) Reduction->Final

Caption: General workflow for post-coupling reductive amination.

Wittig Olefination and Other Carbonyl Reactions

The formyl group can also undergo classic carbonyl chemistry. The Wittig reaction, for instance, allows for the extension of π-conjugated systems by converting the aldehyde into an alkene.[13] This is particularly useful in materials science for the synthesis of organic electronics. Other reactions, such as aldol condensations or oxidation to a carboxylic acid, further expand the synthetic utility of the biaryl aldehyde intermediate.

Application in Drug Discovery: Synthesis of TRKA Inhibitors

A notable application of (5-formyl-2-methylphenyl)boronic acid is in the synthesis of potent and selective Tropomyosin Receptor Kinase (TRK) inhibitors.[3][14] TRK fusions are oncogenic drivers in a variety of cancers, making TRK a significant therapeutic target. The biaryl scaffold is a common motif in Type II kinase inhibitors, which bind to the inactive conformation of the kinase. The specific substitution pattern provided by (5-formyl-2-methylphenyl)boronic acid is often crucial for achieving the desired potency and selectivity.

In the synthesis of quinazoline-based TRKA inhibitors, the boronic acid is coupled with a halogenated quinazoline core.[2] The resulting biaryl aldehyde then undergoes reductive amination with a suitable amine to install a side chain that occupies the DFG-out pocket of the kinase, a hallmark of Type II inhibitors.

Comparative Alternatives

While (5-formyl-2-methylphenyl)boronic acid is a powerful reagent, other formyl-substituted boronic acids can be considered depending on the synthetic goal.

Table 2: Comparison with Alternative Formyl-Arylboronic Acids

ReagentKey Structural FeaturePrimary Application ContextAdvantagesConsiderations
(5-Formyl-2-methylphenyl)boronic acid ortho-Methyl steric groupKinase inhibitors, sterically-tuned biarylsIntroduces specific dihedral angle, potential for atropisomerismRequires optimized conditions for hindered coupling
4-Formylphenylboronic acid para-Formyl groupGeneral biaryl aldehyde synthesisLess sterically hindered, generally higher reactivityLacks the specific steric influence of the ortho-methyl group
3-Formylphenylboronic acid meta-Formyl groupAccess to different substitution patternsProvides alternative connectivity for SAR studiesElectronic effects differ from para-substituted isomer
(5-Formylfuran-2-yl)boronic acid Furan heterocyclic coreSynthesis of heteroaromatic compounds (e.g., Lapatinib)Introduces a heteroaromatic ring, alters electronic propertiesFuran ring can be sensitive to certain reaction conditions
(5-Formylthiophen-2-yl)boronic acid Thiophene heterocyclic coreSynthesis of heteroaromatic materials and drugsThiophene offers different electronic and geometric propertiesPotential for catalyst poisoning by sulfur, protodeboronation

Conclusion and Future Outlook

(5-Formyl-2-methylphenyl)boronic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its principal strength lies in its dual functionality, enabling the reliable construction of sterically-defined biaryl aldehyde scaffolds via Suzuki-Miyaura coupling, followed by diverse functionalization of the formyl group. This two-pronged approach is particularly powerful in medicinal chemistry, as demonstrated in the synthesis of targeted therapies like TRKA inhibitors.

While the ortho-methyl group necessitates careful optimization of reaction conditions to overcome steric hindrance, it provides a crucial design element for controlling molecular conformation. For researchers and drug development professionals, a thorough understanding of the reactivity of this reagent, in comparison to its isomers and heterocyclic analogues, allows for the rational design of efficient and flexible synthetic routes to novel chemical entities. Future applications will likely see its continued use in creating sophisticated molecular architectures where precise three-dimensional structure is key to function.

References

  • ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... ResearchGate. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2018). National Institutes of Health. Available at: [Link]

  • Nafie, M. S., Fahmy, S. A., Kahwash, S. H., & Abbas, A. A. (2025). Design, synthesis and evaluate of indazolylaminoquinazoline derivatives as potent Tropomyosin Receptor Kinase (TRK) inhibitors. ResearchGate. Available at: [Link]

  • R Discovery. (2025). Design, synthesis and evaluate of indazolylaminoquinazoline derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors. R Discovery. Available at: [Link]

  • 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. (2020). MDPI. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). MDPI. Available at: [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (2013). National Institutes of Health. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). National Institutes of Health. Available at: [Link]

  • Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. (2024). Royal Society of Chemistry. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Available at: [Link]

  • United States Patent. (2003). Google Patents. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Available at: [Link]

  • Boron reagents for reductive amination. (2017). ResearchGate. Available at: [Link]

  • US Patent for Method of producing 5-formyl-2-furylboronic acid. (2006). Google Patents.
  • Method of producing 5-formyl-2-furylboronic acid. (n.d.). Google Patents.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Institutes of Health. Available at: [Link]

  • Method for preparing 4-methyl-biphenyl derivatives. (2002). Google Patents.
  • Synthesis of drugs and amination of complex molecules. aReaction... (n.d.). ResearchGate. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego. Available at: [Link]

  • Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. (2020). National Institutes of Health. Available at: [Link]

  • The Retro-Suzuki Reaction? A Palladium-Catalyzed Carbon-Carbon Decoupling of (Hetero)Biaryls. (2024). Journal of Astrological Big Data Ecology. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). National Institutes of Health. Available at: [Link]

  • United States Patent. (n.d.). Google Patents. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of (5-Formyl-2-methylphenyl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper management and disposal of specialized compounds like (5-Formyl-2-methylphenyl)boronic acid are not merely procedural afterthoughts; they are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe and responsible disposal of this compound, ensuring the protection of both personnel and the integrity of your research operations.

Hazard Profile and Immediate Safety Considerations

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for (5-Formyl-2-methylphenyl)boronic acid may be limited, the hazards can be inferred from Safety Data Sheets (SDS) of structurally similar formylphenylboronic acids.

Based on analogous compounds, (5-Formyl-2-methylphenyl)boronic acid should be handled as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation .[1][2][3][4] Therefore, treating all forms of this chemical—pure solid, solutions, and contaminated materials—as hazardous waste is the critical first step in its disposal lifecycle.[5][6]

Immediate Personal Protective Equipment (PPE) Mandate: All handling and disposal procedures must be conducted within a certified chemical fume hood. The minimum required PPE includes:

  • Safety Goggles: To protect against splashes and fine particulates.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[6]

  • Laboratory Coat: To protect from skin exposure.

The Core Principle: Segregation and Professional Disposal

The cardinal rule for the disposal of (5-Formyl-2-methylphenyl)boronic acid is that it must be managed through a certified hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer drain. [1][5][6] Improper disposal can lead to dangerous chemical reactions and environmental contamination.[7]

The cornerstone of a safe disposal workflow is rigorous waste segregation. Do not mix boronic acid waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[6] Mixing with incompatible materials such as strong oxidizing agents, bases, or certain acids can lead to uncontrolled reactions.[6][7][8]

Step-by-Step Disposal Protocols

The following protocols provide a systematic approach to managing the different waste streams generated from the use of (5-Formyl-2-methylphenyl)boronic acid.

Solid Waste Disposal

This category includes surplus or expired solid (5-Formyl-2-methylphenyl)boronic acid, as well as materials contaminated during handling (e.g., weighing papers, contaminated paper towels, and disposable gloves).

Protocol:

  • Container Selection: Use a chemically compatible, sealable container designated for solid hazardous waste.[6][9] Ensure the container is in good condition and free from leaks.

  • Collection: Carefully place all solid waste into the designated container. Avoid generating dust.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste ".[10][11]

    • The full chemical name: "(5-Formyl-2-methylphenyl)boronic acid ". Avoid formulas or abbreviations.[11]

    • A clear statement of the associated hazards (e.g., "Irritant").[10]

  • Storage: Keep the container sealed at all times, except when adding waste.[11] Store it in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.[6][10]

Liquid Waste Disposal

This stream includes solutions containing (5-Formyl-2-methylphenyl)boronic acid and the first rinse from decontaminating glassware.

Protocol:

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste.

  • Collection: Carefully transfer all liquid waste into the container using a funnel. Do not leave the funnel in the container opening.[11]

  • Labeling: Label the liquid waste container with the same rigor as the solid waste container. In addition to the chemical name and hazards, specify the solvent and the approximate concentration of the boronic acid.[6]

  • Storage: Seal the container tightly and store it in the designated satellite accumulation area, ensuring proper segregation from other waste types.

Empty Container Decontamination and Disposal

Empty containers that once held (5-Formyl-2-methylphenyl)boronic acid must be properly decontaminated before they can be considered for non-hazardous disposal.

Protocol:

  • Initial Rinse (Hazardous Waste Collection): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected and transferred into your designated liquid hazardous waste container. [5]

  • Subsequent Rinses: Depending on your institution's specific guidelines, subsequent rinses may also need to be collected as hazardous waste. Always consult your EHS department.[5]

  • Final Disposal: After the container is thoroughly rinsed and allowed to air dry completely in a well-ventilated area, deface or completely remove the original label.[10] The clean, dry container can then typically be disposed of in the appropriate laboratory glassware or plastic recycling stream.[5]

Disposal Workflow and Decision-Making

The following diagram illustrates the logical flow for managing waste related to (5-Formyl-2-methylphenyl)boronic acid.

G Disposal Decision Workflow for (5-Formyl-2-methylphenyl)boronic Acid cluster_0 Disposal Decision Workflow for (5-Formyl-2-methylphenyl)boronic Acid cluster_1 Waste Stream Segregation cluster_2 Disposal Protocol cluster_3 Final Disposition start Waste Generation (Solid, Liquid, or Container) is_hazardous Treat as Hazardous Waste start->is_hazardous solid_waste Solid Waste (e.g., surplus chemical, contaminated gloves) is_hazardous->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, first rinse) is_hazardous->liquid_waste Liquid container_waste Empty Container is_hazardous->container_waste Container collect_solid 1. Collect in labeled solid hazardous waste container. solid_waste->collect_solid collect_liquid 1. Collect in labeled liquid hazardous waste container. liquid_waste->collect_liquid decontaminate 1. Triple rinse (collect first rinseate as hazardous liquid waste). container_waste->decontaminate ehs_pickup Store in Satellite Accumulation Area for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup dry_defaced 2. Air dry and deface label. decontaminate->dry_defaced recycle Dispose in appropriate lab recycling stream dry_defaced->recycle

Caption: Decision workflow for proper segregation and disposal.

Summary of Disposal Parameters

Waste TypeContainer RequirementKey Labeling InformationDisposal Route
Solid Waste Sealable, chemically compatible"Hazardous Waste", Full Chemical Name, "Irritant"EHS / Licensed Waste Vendor[6][10]
Liquid Waste Leak-proof, chemically compatible"Hazardous Waste", Full Chemical Name, Solvent, Concentration, "Irritant"EHS / Licensed Waste Vendor[6][11]
Empty Container N/AOriginal label must be defaced after cleaningLab Glass/Plastic Recycling (post-decontamination)[5][10]
First Rinseate Same as Liquid WasteSame as Liquid WasteCollect as Liquid Hazardous Waste[5]

The Role of Institutional EHS

This guide provides a framework based on established best practices. However, it is crucial to recognize that the final authority on chemical waste disposal rests with your institution's Environmental Health & Safety (EHS) department and its Chemical Hygiene Plan.[6][11] Local, state, and federal regulations dictate specific procedures, and your EHS office is the definitive resource for ensuring compliance. Always consult with them to schedule a waste pickup and to clarify any procedural questions.[12]

By adhering to these rigorous protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the highest standards of scientific responsibility.

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
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  • Benchchem. (n.d.). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
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  • MIT Environmental Health & Safety. (n.d.). Chemical Waste.
  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet for (2-Formylphenyl)boronic acid.
  • Fisher Scientific. (2010, April 9). Safety Data Sheet for 2-Formylphenylboronic acid.
  • Fisher Scientific. (2021, December 25). Safety Data Sheet for 2-Methoxy-5-formylphenylboronic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-Formylfuran-2-boronic acid.

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A Researcher's Guide to the Safe Handling of (5-Formyl-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the innovative use of chemical building blocks is paramount. Arylboronic acids, such as (5-Formyl-2-methylphenyl)boronic acid, are instrumental in this field, primarily for their role in carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. While their utility is undisputed, a deep respect for their chemical reactivity and potential hazards is essential for ensuring the safety of laboratory personnel and the integrity of the research.

This guide provides a comprehensive framework for the safe handling of (5-Formyl-2-methylphenyl)boronic acid. It moves beyond a simple checklist of precautions to instill a foundational understanding of why these measures are necessary. By grounding our procedures in established safety principles and authoritative guidelines, we aim to foster a culture of safety and confidence in the laboratory.

While a specific Safety Data Sheet (SDS) for (5-Formyl-2-methylphenyl)boronic acid was not located, the guidance herein is synthesized from the known hazards of structurally similar arylboronic acids and established laboratory safety protocols. It is imperative to always consult the specific SDS provided by the manufacturer before handling any chemical.[1][2]

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, (5-Formyl-2-methylphenyl)boronic acid should be treated as a hazardous chemical.[3] The primary hazards associated with boronic acids of this class include:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[4][5][6][7]

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs.[4][5][8]

It is crucial to handle this compound with the assumption that it possesses these hazards. A thorough risk assessment should be conducted before any new procedure involving this chemical.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure to hazardous chemicals is the implementation of robust engineering controls. Personal Protective Equipment (PPE) should be considered the final line of defense.

  • Chemical Fume Hood: All manipulations of (5-Formyl-2-methylphenyl)boronic acid, especially the handling of the solid powder, must be conducted in a certified chemical fume hood.[9][10][11] This is critical to prevent the inhalation of dust particles and to contain any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9][10]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive suite of PPE is mandatory when handling (5-Formyl-2-methylphenyl)boronic acid. The selection of appropriate PPE is a critical step in preventing chemical exposure.

PPE Selection Guide
PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[9][12]Protects eyes from dust particles and splashes, which can cause serious irritation.[3][4][10]
Hand Protection Chemically resistant gloves (e.g., nitrile).[9][10][11]Prevents skin contact with the compound, a known skin irritant. Gloves should be inspected before use and changed immediately upon contamination.[10]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[10][12]Protects skin from accidental spills and contact.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][12]Minimizes the risk of respiratory tract irritation from inhaling the powdered compound.[9][13]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling Boronic Acids cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling (5-Formyl-2-methylphenyl)boronic acid Assess_Task Assess Task: - Weighing solid? - Preparing solution? - Risk of splash or dust? Start->Assess_Task Base_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Task->Base_PPE Splash_Hazard Potential for Splash? Base_PPE->Splash_Hazard Add_Face_Shield Add Face Shield Splash_Hazard->Add_Face_Shield Yes Dust_Hazard Potential for Dust/Aerosol? Splash_Hazard->Dust_Hazard No Add_Face_Shield->Dust_Hazard Add_Respirator Use NIOSH-approved Respirator Dust_Hazard->Add_Respirator Yes Proceed Proceed with Work in Fume Hood Dust_Hazard->Proceed No Add_Respirator->Proceed

Caption: Decision workflow for PPE selection.

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous and systematic approach to handling (5-Formyl-2-methylphenyl)boronic acid is crucial for minimizing risk.

Preparation
  • Consult the SDS: Although a specific SDS is not available, always attempt to locate and review the manufacturer-provided SDS before starting work.

  • Designate a Work Area: Demarcate and prepare a specific area within a chemical fume hood for the handling of the compound. Ensure the area is clean and free of clutter.[10]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents, before bringing the chemical into the work area.

  • Verify Safety Equipment: Confirm that the eyewash station and safety shower are unobstructed and functional.[10]

Handling Procedure
  • Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.[10]

  • Weighing and Transfer:

    • Perform all transfers of the solid compound within the fume hood to contain any dust.[10]

    • Avoid generating dust when transferring the solid.[10] Use a spatula for transfers.

    • Keep the container of (5-Formyl-2-methylphenyl)boronic acid tightly closed when not in use.[10]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9][10]

Spill and Emergency Procedures

In the event of a spill or exposure, a swift and informed response is critical.

  • Small Spills (in a fume hood):

    • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[9]

    • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]

    • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[9]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][14]

Disposal Plan: Responsible Waste Management

All waste generated from the use of (5-Formyl-2-methylphenyl)boronic acid must be considered hazardous waste.[9][11]

Waste Segregation and Disposal Workflow

Waste_Disposal_Workflow Waste Disposal Workflow for Boronic Acids cluster_generation Waste Generation cluster_disposal Disposal Protocol Start Experiment Complete Solid_Waste Solid Waste: - Contaminated PPE - Weighing paper - Absorbent material Start->Solid_Waste Liquid_Waste Liquid Waste: - Reaction mixtures - Solvent rinses Start->Liquid_Waste Segregate_Solid Place in a labeled, sealed hazardous solid waste container. Solid_Waste->Segregate_Solid Segregate_Liquid Place in a labeled, sealed hazardous liquid waste container. Liquid_Waste->Segregate_Liquid Label_Waste Label Container: - 'Hazardous Waste' - Chemical Name - Date Segregate_Solid->Label_Waste Store_Waste Store in designated hazardous waste accumulation area. Segregate_Solid->Store_Waste Segregate_Liquid->Label_Waste Segregate_Liquid->Store_Waste EHS_Pickup Arrange for disposal through institutional EHS. Store_Waste->EHS_Pickup

Caption: Workflow for proper waste segregation and disposal.

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[11]

  • Containerization: Use a chemically compatible container with a secure lid. Clearly label the container with "Hazardous Waste," the full chemical name, and any known hazards.[3][11]

  • Disposal: All chemical waste must be disposed of through your institution's EHS office or a licensed chemical waste contractor. Do not dispose of this chemical down the drain or in regular solid waste.[3]

By adhering to these rigorous safety protocols, researchers can confidently and safely harness the synthetic power of (5-Formyl-2-methylphenyl)boronic acid, advancing the frontiers of drug discovery while upholding the highest standards of laboratory safety.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014, November 19). SAFETY DATA SHEET - Furan-2-boronic acid pinacol ester. Retrieved from [Link]

  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - 5-Formylfuran-2-boronic acid. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.